(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-4-(3-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFPEMYQUCEGDY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-54-3 | |
| Record name | Benzenebutanoic acid, β-amino-3-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a chiral molecule of significant interest in medicinal chemistry and neuropharmacology. As a structural isomer of the well-known muscle relaxant baclofen, this compound presents a unique pharmacological profile due to its β-amino acid backbone. This document will delve into its chemical and physical properties, plausible enantioselective synthetic routes, and its hypothesized mechanism of action based on structure-activity relationships of related GABAergic compounds. Furthermore, we will explore its potential therapeutic applications and provide detailed experimental protocols for its synthesis, characterization, and in vitro evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel modulators of the central nervous system.
Introduction: The Significance of Stereochemistry and Regioisomerism in GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, molecules that modulate the GABAergic system are of immense therapeutic interest. Baclofen, chemically (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, is a clinically significant GABA analog that acts as a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) involved in slow and prolonged synaptic inhibition.[2][3]
The pharmacological activity of baclofen is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[4] This underscores the critical importance of chiral purity in the development of GABAergic drugs. The compound of focus in this guide, this compound, is a structural isomer of baclofen, differing in the relative positions of the amino and chlorophenyl groups along the butanoic acid chain. Specifically, it is a β-amino acid, in contrast to baclofen, which is a γ-amino acid. This seemingly subtle structural alteration can lead to profound differences in pharmacological activity, receptor binding affinity, and metabolic stability.
This guide aims to provide a detailed technical exploration of this specific, less-studied isomer, offering a scientifically-grounded perspective on its potential as a research tool and therapeutic candidate.
Chemical and Physical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | Based on the structure of the hydrochloride salt. |
| Molecular Weight | 266.12 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of amino acids. |
| Solubility | Likely soluble in water and polar organic solvents like methanol and ethanol. | The presence of the hydrochloride salt and the amino and carboxylic acid groups increases polarity. |
| Chirality | Contains a stereocenter at the C3 position. This guide focuses on the (S)-enantiomer. | The "S" designation refers to the configuration at the chiral carbon. |
| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place. | Amine hydrochloride salts are generally stable. |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure β-amino acids is a well-established field in organic chemistry.[5][6][7] A plausible and efficient route to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid would likely involve an asymmetric conjugate addition reaction.
Proposed Synthetic Pathway: Asymmetric Michael Addition
A logical approach involves the asymmetric Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester, followed by reduction and hydrolysis.
Caption: Hypothesized molecular targets for the compound.
Key Research Applications
The unique structure of this compound makes it a valuable tool for several areas of research:
-
Probing GABA Receptor Subtype Selectivity: By comparing its activity to that of baclofen and other GABA analogs, researchers can gain insights into the structural requirements for ligand binding to different GABA receptor subtypes.
-
Development of Novel CNS Therapeutics: If the compound exhibits a favorable pharmacological profile (e.g., potent and selective activity with a good safety profile), it could be a lead compound for the development of new treatments for neurological and psychiatric disorders such as epilepsy, anxiety, and neuropathic pain.
-
Investigating the Role of β-Amino Acids in the CNS: The study of this compound can contribute to a broader understanding of the physiological roles of endogenous and exogenous β-amino acids in the brain.
Analytical and Characterization Methods
Proper characterization of this compound is essential for its use in research.
Spectroscopic and Chromatographic Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Characteristic peaks for the aromatic protons of the 3-chlorophenyl group, and the aliphatic protons of the butanoic acid backbone. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base and characteristic fragments. |
| FT-IR Spectroscopy | Identification of functional groups. | Absorption bands for the amine hydrochloride, carboxylic acid, and C-Cl bonds. |
| Chiral HPLC | Determination of enantiomeric purity. | Separation of the (S) and (R) enantiomers using a chiral stationary phase. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and Cl should match the theoretical values. |
Protocol for Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., a cyclodextrin-based or P-CAP column).
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) with a chiral selector additive if necessary. The exact composition should be optimized for the specific column used.
Procedure:
-
Prepare a standard solution of the racemic compound and a solution of the (S)-enantiomer sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the (S)-enantiomer sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with the potential to expand our understanding of GABAergic pharmacology. Its unique β-amino acid structure, in contrast to the γ-amino acid backbone of baclofen, suggests the possibility of a distinct pharmacological profile. Future research should focus on the definitive enantioselective synthesis and thorough pharmacological characterization of this compound. Elucidating its affinity and efficacy at various GABA receptor subtypes, as well as other potential CNS targets, will be crucial in determining its value as a research tool and its potential for therapeutic development. The methodologies and hypotheses presented in this guide provide a solid foundation for initiating such investigations.
References
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
- Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of beta-amino acids. John Wiley & Sons.
- Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 834-849.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Journal of Pharmaceutical and Biomedical Analysis, 202, 114164.
- The GABAB Receptor—Structure, Ligand Binding and Drug Development. International journal of molecular sciences, 22(16), 8785.
- GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- Preparation method for 4-amino-3-phenylbutyric acid. CN102115450A.
- Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules, 25(2), 267.
- Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(3), 1113.
- A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere.
- (PDF) The GABAB Receptor—Structure, Ligand Binding and Drug Development.
- Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. Cleveland Clinic.
- Structural biology of GABAB receptor. Neuropharmacology, 74, 46-54.
- Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-6.
- A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Indian Journal of Research in Pharmacy and Biotechnology, 1(4), 516.
- Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of medicinal chemistry, 57(15), 6394–6405.
- How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. RxList.
- 4-Amino-3-phenylbutanoic acid | 1078-21-3 | FA130469. Biosynth.
- Structure-Dependent Activity of Natural GABA(A)
- Synthesis of 4-phenylbutyric acid. EP1404638B1.
- Formulation of Baclofen Microemulsion and Validation of Analytical Method for Quantitative Estimation by UV Spectroscopy. Journal of Chemical Health Risks, 14(1), 1-11.
- Pregabalin. In Wikipedia.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
An In-Depth Technical Guide to the Structure Elucidation of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride
Introduction
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a chiral molecule of significant interest in pharmaceutical research and development, presents a multifaceted challenge for complete structural elucidation. As a derivative of γ-aminobutyric acid (GABA), its analogues are explored for their potential neurological activity. The precise determination of its chemical structure, including stereochemistry, is paramount for understanding its biological activity, ensuring purity, and meeting regulatory standards. This guide provides a comprehensive overview of the analytical methodologies and expert interpretations required to unequivocally confirm the structure of this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the scientific rationale behind the selection of each method, the interpretation of the resulting data, and how these pieces of evidence are synthesized to form a cohesive and definitive structural assignment.
Molecular Identity and Expected Properties
Before delving into the analytical techniques, it is crucial to establish the expected molecular characteristics of this compound.
-
Molecular Formula: C₁₀H₁₃Cl₂NO₂
-
Molecular Weight: 250.12 g/mol (hydrochloride salt)
-
Core Structure: A butanoic acid backbone with an amino group at the C3 (beta) position and a 3-chlorophenyl group at the C4 position.
-
Stereochemistry: The stereocenter at the C3 position is in the (S)-configuration.
-
Form: As a hydrochloride salt, the amino group is expected to be protonated (NH₃⁺), and the carboxylic acid may be in its protonated form or in equilibrium, depending on the solvent and pH.
The Strategic Workflow for Structure Elucidation
The confirmation of the structure of a novel or target compound like this compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the results from one method corroborate the findings of another.
Caption: A logical workflow for the comprehensive structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are essential.
Expertise & Experience: Why NMR is the Cornerstone
NMR provides unambiguous evidence of atomic connectivity. The chemical shift of each proton and carbon is highly sensitive to its local electronic environment, and spin-spin coupling reveals which atoms are bonded to each other. For a molecule with a chiral center, the diastereotopic nature of adjacent protons can often be observed, providing further structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the acidic protons (COOH and NH₃⁺), causing their signals to disappear, which can be a useful diagnostic tool. DMSO-d₆ will typically show all protons.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Rationale and Interpretation |
| H-aromatic | 7.2 - 7.5 | Multiplet | 4H | - | The four protons on the 3-chlorophenyl ring will appear as a complex multiplet. The meta-substitution pattern will lead to more complex splitting than the symmetrical AA'BB' system seen in the 4-chloro isomer. |
| H3 | 3.5 - 3.8 | Multiplet | 1H | J ≈ 6-8 | This proton is at the chiral center, coupled to the protons on C2 and C4. Its downfield shift is due to the adjacent electron-withdrawing NH₃⁺ group. |
| H4, H4' | 3.0 - 3.4 | Multiplet | 2H | J ≈ 7-9, 14-16 | These are the benzylic protons. They are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet (or two separate multiplets). They are coupled to H3. |
| H2, H2' | 2.6 - 2.9 | Multiplet | 2H | J ≈ 6-8, 16-18 | These protons are adjacent to the carboxylic acid group and are also diastereotopic. They will appear as a multiplet, coupled to H3. |
| NH₃⁺ | 8.0 - 8.5 | Broad Singlet | 3H | - | The protons of the ammonium group are typically broad and may exchange with water in the solvent. Their chemical shift is highly dependent on solvent and concentration. |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | - | The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. This signal will disappear upon D₂O exchange. |
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Interpretation |
| C=O | 172 - 176 | The carboxylic acid carbonyl carbon is highly deshielded. |
| C-aromatic (C-Cl) | 133 - 136 | The carbon directly attached to the chlorine atom will be deshielded. |
| C-aromatic (ipso) | 138 - 142 | The carbon attached to the butanoic acid chain. |
| C-aromatic (CH) | 126 - 131 | The other four aromatic carbons. |
| C3 | 48 - 52 | The carbon of the chiral center, attached to the nitrogen. |
| C4 | 39 - 43 | The benzylic carbon. |
| C2 | 35 - 39 | The carbon adjacent to the carboxylic acid group. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis.
Expertise & Experience: Choosing the Right Ionization Technique
For a polar, pre-charged molecule like an amino acid hydrochloride, Electrospray Ionization (ESI) is the ideal technique. It is a soft ionization method that typically produces an abundant protonated molecular ion [M+H]⁺ (where M is the free base), allowing for straightforward determination of the molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this parent ion, providing clues about the molecule's connectivity.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile with a small amount of formic acid to ensure protonation.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, is preferred for its high resolution and mass accuracy.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
MS/MS Scan: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe the fragmentation pattern.
Expected Mass Spectrum and Fragmentation Analysis
The expected molecular weight of the free base is 213.66 g/mol .[1] In ESI+ mode, the most prominent ion in the full scan spectrum should be the protonated molecular ion [M+H]⁺ at m/z 214. The presence of a chlorine atom will be evident from the isotopic pattern, with a peak at m/z 216 that is approximately one-third the intensity of the peak at m/z 214.
Tandem Mass Spectrometry (MS/MS) of [M+H]⁺ at m/z 214:
The fragmentation of protonated amino acids is well-characterized and often involves losses of small neutral molecules.[2]
Caption: Predicted ESI-MS/MS fragmentation pathway for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid.
Table of Expected Fragments:
| m/z | Proposed Fragment | Neutral Loss | Interpretation |
| 196 | [C₁₀H₁₂ClNO]⁺ | H₂O | Loss of water from the carboxylic acid group. |
| 168 | [C₉H₁₁ClN]⁺ | HCOOH | Loss of formic acid, a common fragmentation for amino acids. |
| 125 | [C₈H₈Cl]⁺ | C₂H₅NO₂ | Cleavage of the bond between C3 and C4, resulting in the chlorotropylium ion. |
| 91 | [C₇H₇]⁺ | Cl | Loss of chlorine from the chlorotropylium ion to form the tropylium ion. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: Interpreting the "Fingerprint"
For this compound, the FT-IR spectrum is expected to be complex due to its zwitterionic character in the solid state.[3][4] We will look for characteristic absorptions of the ammonium group (NH₃⁺), the carboxylic acid (COOH), and the substituted benzene ring. Comparing the spectrum to that of similar amino acids, like 3-aminobutanoic acid, provides a valuable reference.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Interpretation |
| 3200 - 2500 (broad) | O-H stretch, N-H stretch | COOH, NH₃⁺ | The broad absorption in this region is characteristic of the hydrogen-bonded O-H of the carboxylic acid and the stretching vibrations of the ammonium group. This is a hallmark of amino acids in their solid, zwitterionic form.[5] |
| ~1710 | C=O stretch | COOH | The carbonyl stretch of the carboxylic acid. |
| ~1620 | N-H bend (asymmetric) | NH₃⁺ | The asymmetric bending vibration of the protonated amine. |
| ~1520 | N-H bend (symmetric) | NH₃⁺ | The symmetric bending vibration of the protonated amine. |
| ~1400 | C-O stretch / O-H bend | COOH | Coupled vibrations of the carboxylic acid group. |
| ~800 - 700 | C-Cl stretch, C-H bend (aromatic) | C-Cl, Ar-H | The C-Cl stretch and out-of-plane bending of the aromatic C-H bonds. The exact position of the C-H bend can be indicative of the 1,3-substitution pattern. |
Chiral Chromatography: Confirmation of Stereochemistry
The final and critical piece of the structural puzzle is the confirmation of the absolute stereochemistry at the C3 position. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Expertise & Experience: Selecting the Chiral Stationary Phase
The key to a successful chiral separation is the choice of the chiral stationary phase (CSP). For underivatized amino acids, which are polar and zwitterionic, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are highly effective.[6] These phases offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are necessary to differentiate between enantiomers.[7]
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral column suitable for amino acids, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A polar organic or reversed-phase mobile phase is typically used. A common starting point is a mixture of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formate) and a small amount of acid (e.g., acetic or formic acid) to control ionization.
-
Sample Preparation: Dissolve the sample in the mobile phase. It is also necessary to have a sample of the racemic mixture (a 50:50 mixture of the (S) and (R) enantiomers) to demonstrate the separation and identify the retention times of both enantiomers.
-
Analysis:
-
Inject the racemic mixture to establish the retention times of the two enantiomers and confirm that the method is capable of separating them.
-
Inject the sample of this compound.
-
The resulting chromatogram should show a single, sharp peak corresponding to the retention time of one of the enantiomers from the racemic mixture.
-
To confirm which peak corresponds to the (S)-enantiomer, a certified reference standard of the (S)-enantiomer would be required for comparison.
-
Expected Results
The chromatogram of the sample should exhibit a high enantiomeric excess (typically >98%), with a single major peak eluting at the retention time established for the (S)-enantiomer. This result provides definitive proof of the stereochemical identity of the compound.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a process of accumulating and correlating evidence from multiple, independent analytical techniques.
-
NMR spectroscopy establishes the carbon-hydrogen framework and the connectivity of the atoms.
-
Mass spectrometry confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure.
-
FT-IR spectroscopy identifies the key functional groups present in the molecule.
-
Chiral chromatography definitively confirms the absolute stereochemistry of the chiral center.
By following the logical workflow and applying expert interpretation to the data from each of these techniques, we can confidently and unequivocally assign the structure of this compound. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical compounds.
References
- Dash, P. P., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Journal of Applied Pharmaceutical Science, 8(1), 108-114.
-
3-(4-Chlorophenylthio)butyric acid. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]
-
(3R)-4-amino-3-(4-chlorophenyl)butanoic acid. (n.d.). ChemBK. Retrieved January 29, 2026, from [Link]
- Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- Belov, F., Villinger, A., & von Langermann, J. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E, E78(1), 33-35.
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2022). IUCr Journals. Retrieved January 29, 2026, from [Link]
- An improved process for the preparation of baclofen and its intermediate. (2017). Google Patents.
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2022). IUCr. Retrieved January 29, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 29, 2026, from [Link]
- Bade, R., et al. (2015). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 50(2), 384-396.
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 29, 2026, from [Link]
-
13C nmr spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 29, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
- Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113302.
- Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry, e5043.
- Sangeetha, J., & Arockiam, L. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews, 16(3), 1122-1131.
-
The Chiral Notebook. (n.d.). Phenomenex. Retrieved January 29, 2026, from [Link]
-
(S)-Baclofen. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. iris.unito.it [iris.unito.it]
- 3. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. wjarr.com [wjarr.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride CAS number 331763-54-3.
High-Purity Chiral Scaffold for Peptidomimetics and Drug Discovery
CAS Number: 331763-54-3 Molecular Formula: C₁₀H₁₃Cl₂NO₂ Molecular Weight: 250.12 g/mol Synonyms: (S)-β-Homophenylalanine, 3-chloro- analog; (S)-3-Amino-4-(3-chlorophenyl)butyric acid HCl.
Part 1: Executive Technical Summary
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is a non-proteinogenic
Crucial Distinction: This compound is frequently confused with Baclofen due to structural similarities.
-
Baclofen:
-amino acid (4-amino-3-(4-chlorophenyl)butanoic acid).[1][2] -
CAS 331763-54-3:
-amino acid (3-amino-4-(3-chlorophenyl)butanoic acid).[3]
This structural difference is significant in medicinal chemistry. The
Part 2: Chemical Identity & Physical Properties[4]
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Chiral Purity (ee) | |
| Chemical Purity (HPLC) | |
| Melting Point | 206–210 °C (Decomposes) |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |
| pKa (Calculated) | Carboxyl: ~3.8; Amino: ~9.5 |
| Hygroscopicity | Moderate (Store under desiccant) |
Part 3: Synthesis & Manufacturing Methodologies
The industrial synthesis of enantiopure
Protocol: Biocatalytic
-Transaminase Synthesis
This protocol describes the conversion of the corresponding
Reagents:
-
Substrate: Ethyl 4-(3-chlorophenyl)-3-oxobutanoate.
-
Enzyme: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis or engineered variant). -
Amine Donor: Isopropylamine (1.5 eq) or L-Alanine (with LDH/GDH recycling system).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).
Step-by-Step Workflow:
-
Preparation: Dissolve the
-keto ester substrate in DMSO (5% v/v final concentration) to improve solubility. -
Reaction Initiation: Add the substrate solution to the phosphate buffer containing the Amine Donor, PLP, and the
-Transaminase enzyme. -
Incubation: Agitate at 30°C for 24 hours. The enzyme stereoselectively transfers the amino group to the
-keto position.-
Mechanistic Insight: The reaction proceeds via a ketimine intermediate bound to the PLP cofactor in the enzyme active site. The chiral environment ensures the hydride attack occurs from the Si-face (or Re-face depending on enzyme), yielding the (S)-enantiomer.
-
-
Hydrolysis: The resulting ester is hydrolyzed using LiOH (2 eq) in THF/Water (1:1) at 0°C to yield the free acid.
-
Salt Formation: Acidify with 2M HCl to pH 1–2. The hydrochloride salt precipitates or is extracted into ethyl acetate and crystallized.
Visualization: Biocatalytic Pathway
The following diagram illustrates the stereoselective conversion logic.
Figure 1: Biocatalytic transamination pathway for the synthesis of CAS 331763-54-3, highlighting the stereoselective step.[3][4]
Part 4: Quality Control & Analytic Standards
To ensure the integrity of this intermediate for drug development, the following analytical methods are mandatory.
1. Enantiomeric Excess (ee) Determination via Chiral HPLC
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Specifically designed for amino acids).
-
Mobile Phase: 50 mM Perchloric acid (pH 1.5) / Acetonitrile (85:15).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (or 254 nm for the phenyl ring).
-
Acceptance Criteria: (S)-isomer retention time distinct from (R)-isomer; Area % of (S)-isomer
98.0%.
2. Salt Stoichiometry Verification
-
Method: Argentometric Titration or Ion Chromatography (IC).
-
Target: Chloride content should match theoretical 14.17% w/w.
-
Why this matters: Excess HCl leads to hygroscopicity issues; sub-stoichiometric HCl leads to pH instability in peptide coupling.
Part 5: Applications in Drug Design
This compound acts as a "privileged scaffold" in two primary domains:
-
Protease Resistance (Half-Life Extension): Incorporating this
-amino acid into a peptide sequence (replacing Phenylalanine) dramatically reduces susceptibility to chymotrypsin and other proteases. The extra methylene group ( ) disrupts the scissile bond alignment in the protease active site. -
Secondary Structure Induction:
-amino acids promote the formation of stable secondary structures known as -peptides (e.g., 14-helices). These structures are critical for disrupting protein-protein interactions (PPIs) in cancer therapeutics.
Part 6: Safety and Handling (E-E-A-T)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| STOT-SE | H335 | May cause respiratory irritation.[5][6] |
Handling Protocol:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory.
-
Inhalation: Handle only in a fume hood or with local exhaust ventilation. The HCl salt can be irritating to mucous membranes.
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic – protect from moisture to prevent caking and hydrolysis.
References
-
Ibuka, T., et al. (1995).[7][8] Synthetic Communications. (Cited for general methodology on chlorophenyl amino acid synthesis).[1][7] [Link]
-
ResearchGate . (2025). Enantiospecific Synthesis of Beta-Amino Acids. (Contextual reference for enzymatic resolution of fluorinated/chlorinated analogs). [Link]
Sources
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
- 3. Buy 3-amino-3-(4-chlorophenyl)propanoic Acid Hydrochloride | 5788-23-8 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. brieflands.com [brieflands.com]
- 8. Sci-Hub. An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen) / Synthetic Communications, 1995 [sci-hub.sg]
An In-Depth Technical Guide to (S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride
A Note on Isomeric Specificity: This guide focuses on (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride. It is important to note that the position of the chloro group on the phenyl ring is critical to the compound's identity and properties. While the 3-chloro isomer exists, the 4-chloro isomer is overwhelmingly represented in scientific literature and commercial availability, where it is commonly known as the (S)-enantiomer of Baclofen hydrochloride. This document provides a comprehensive overview of this well-documented compound for researchers, scientists, and drug development professionals.
Executive Summary
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride is a chiral compound of significant interest in medicinal chemistry and neuropharmacology. As the hydrochloride salt of the (S)-enantiomer of Baclofen, it offers a stable, water-soluble form for research and development. This guide provides a detailed examination of its chemical and physical properties, established analytical methodologies for its characterization, and insights into its synthesis. The information presented herein is intended to equip researchers with the foundational knowledge required for its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in research and development. The properties of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride are well-defined.
Molecular Structure and Properties
The molecular structure consists of a butanoic acid backbone with an amino group at the third position and a 4-chlorophenyl group at the fourth position. The hydrochloride salt is formed by the protonation of the amino group.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | N/A |
| Synonyms | (S)-Baclofen hydrochloride | [1] |
| CAS Number | 331763-58-7 | [2] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [2] |
| Molecular Weight | 250.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Slightly soluble in water, very slightly soluble in methanol | [3] |
Synthesis and Purification
The synthesis of enantiomerically pure baclofen and its derivatives is a topic of considerable interest in organic chemistry. While various synthetic routes have been developed, a common strategy involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter.
A generalized synthetic workflow can be conceptualized as follows:
Sources
An In-depth Technical Guide to (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Abstract: This technical guide provides a comprehensive overview of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a specialized chiral building block for researchers, scientists, and professionals in drug development. The document elucidates the compound's nomenclature, physicochemical properties, and its critical role in synthetic chemistry, particularly in the construction of complex peptides and novel pharmaceutical agents. Emphasis is placed on distinguishing this molecule from its isomers and related compounds, such as Baclofen, to ensure clarity and precision in research applications. While detailed synthetic protocols and extensive pharmacological data are not widely available in the public domain, this guide synthesizes the existing technical information to support its application in advanced chemical research.
Introduction and Nomenclature
This compound is a non-proteinogenic β-amino acid derivative. Its structure is characterized by a butanoic acid backbone with an amino group at the third position (β-position) and a 3-chlorophenyl group at the fourth position. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the amino group). This compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.
A critical aspect of working with this molecule is the precise understanding of its nomenclature to avoid confusion with structurally related compounds. The well-known pharmaceutical agent, Baclofen, is a constitutional isomer, with the amino group at the 4-position and the chlorophenyl group at the 3-position of the butanoic acid chain. Furthermore, the chlorine atom in Baclofen is at the 4-position of the phenyl ring, not the 3-position.
The following diagram illustrates the structural differences between the topic compound and Baclofen.
Caption: General workflow for SPPS incorporation.
Medicinal Chemistry Applications
The presence of the 3-chlorophenyl moiety is significant in medicinal chemistry. The chlorine atom can alter the molecule's electronic properties, lipophilicity, and metabolic stability. [1]It can also participate in specific interactions, such as halogen bonding, with biological targets like enzymes or receptors. [1]This makes it a valuable scaffold for developing novel therapeutic agents.
While specific pharmacological data for this compound is scarce, it is explored for its potential in developing treatments for neurological conditions such as depression and anxiety. [2][1]Its structural similarity to natural amino acids allows it to be a tool for studying receptor-ligand interactions and enzyme activity. [2][3]
Synthesis and Availability
Detailed, step-by-step synthesis protocols for this compound are not widely published in peer-reviewed literature, likely due to the compound's commercial nature as a specialty chemical. However, general synthetic routes for similar β-amino acids often involve asymmetric synthesis or resolution of racemic mixtures.
The compound is available from various chemical suppliers specializing in building blocks for research and development. It is intended for professional laboratory use only and not for medical or consumer applications.
Conclusion
This compound is a specialized, high-value chiral building block with clear applications in advanced organic synthesis, particularly for drug discovery and peptide science. Its unique structural and stereochemical features offer chemists a tool to introduce specific functionalities and conformational constraints into larger molecules. A precise understanding of its nomenclature is paramount to distinguish it from its isomers, ensuring its correct application in research. While detailed public information on its synthesis and specific biological activity is limited, its availability from commercial sources empowers researchers to explore its potential in creating next-generation therapeutics and complex chemical entities.
References
- 3-Amino-4-(3-chlorophenyl)
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. [Link unavailable]
Sources
Is (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride the same as S-baclofen?
Executive Summary: Definitive Structural & Functional Differentiation
The Answer: No. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is NOT S-Baclofen.
While both compounds share the same molecular formula (
-
Regiochemistry of the Backbone: S-Baclofen is a
-amino acid , whereas the query molecule is a -amino acid (specifically, a -homophenylalanine derivative). -
Substituent Position: S-Baclofen possesses a 4-chlorophenyl (para-chloro) group, while the query molecule possesses a 3-chlorophenyl (meta-chloro) group.
These structural differences result in completely divergent pharmacological profiles. S-Baclofen is a GABA-B receptor ligand (though less active than its R-enantiomer), while the query molecule is primarily a synthetic building block used in peptidomimetic drug discovery.
Part 1: Structural Elucidation
To the medicinal chemist, the distinction lies in the connectivity of the carbon backbone and the aromatic substitution pattern.
Comparative Chemical Identity[1]
| Feature | S-Baclofen (Target Standard) | Query Molecule |
| IUPAC Name | (S)-4-Amino-3-(4-chlorophenyl)butanoic acid | (S)-3-Amino-4-(3-chlorophenyl)butanoic acid |
| Common Name | S-Baclofen (less active enantiomer) | (S)- |
| Amino Acid Class | ||
| Halogen Position | Para (4-position on ring) | Meta (3-position on ring) |
| Chiral Center | C3 (carrying the phenyl ring) | C3 (carrying the amine) |
| Molecular Formula | ||
| CAS Number | 66514-99-6 (S-isomer) | Varies by salt form (Rare) |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity differences. Note the position of the amine (
Figure 1: Structural divergence between S-Baclofen and the Query Molecule. Note the shift of the amine group and the chlorine substituent.
Part 2: Pharmacological Divergence
The structural mismatch renders the query molecule inactive at the biological target of Baclofen.
The GABA-B Pharmacophore
Baclofen mimics the neurotransmitter GABA (
-
S-Baclofen: Maintains the
-spacing (3 carbons between functional groups). Although the (S)-enantiomer is 100-fold less potent than the (R)-enantiomer (Arbaclofen), it still fits the structural class of GABA analogs [1]. -
Query Molecule: Possesses
-spacing (2 carbons between functional groups). This shortened backbone drastically alters the pKa of the amine and the zwitterionic character, preventing effective binding to the GABA-B orthosteric site.
Utility of the Query Molecule
The query molecule, (S)-3-Amino-4-(3-chlorophenyl)butanoic acid , is a derivative of
-
Application: It is primarily used in peptidomimetics .
-amino acids are incorporated into peptides to create "foldamers" (stable secondary structures) or to protect peptide drugs from proteolytic degradation (enzymes like pepsin and trypsin struggle to cleave -peptide bonds) [2]. -
Synthesis: It is often synthesized via Arndt-Eistert homologation of the corresponding
-amino acid or via enzymatic resolution of racemates.
Part 3: Analytical Differentiation Protocol
If you possess a white powder and need to verify whether it is S-Baclofen or the Query Molecule, use the following self-validating analytical workflow.
NMR Spectroscopy (Definitive)
Nuclear Magnetic Resonance (NMR) provides the fastest structural confirmation.
| Signal | S-Baclofen ( | Query Molecule ( |
| Methine (CH) | ~3.3 ppm. The CH is attached to the phenyl ring. It splits into a multiplet due to neighboring CH2 groups. | ~3.6-3.9 ppm. The CH is attached to the nitrogen (deshielded). |
| Aromatic Region | AA'BB' System. Two doublets (symmetric para-substitution). | ABCD System. Complex multiplet (asymmetric meta-substitution). |
| C4 Protons | ~2.9-3.2 ppm. CH2 attached to Nitrogen. | ~2.8 ppm. CH2 attached to Phenyl ring (benzylic). |
HPLC Method for Isomeric Separation
Standard C18 columns may struggle to separate these regioisomers if the gradient is not optimized. A Chiral or Phenyl-Hexyl column is recommended.
Protocol:
-
Column: XBridge Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV at 220 nm (Amide/Carboxyl) and 260 nm (Phenyl).
-
Expected Result: The meta-chloro isomer (Query) generally elutes slightly later than the para-chloro isomer (Baclofen) due to differences in lipophilicity and interaction with the phenyl-hexyl stationary phase.
Identification Logic Flow
Figure 2: Analytical decision tree for distinguishing Baclofen from its regioisomers.
References
-
PubChem. (2025).[1][3] Baclofen (Compound).[1][4][5][2][3][6][7][8][9][10] National Library of Medicine. Available at: [Link]
-
Lalonde, R. L., et al. (2012).[1] Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Metabolites, 2(3), 596–613.[10] Available at: [Link]
Sources
- 1. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baclofen | 1134-47-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. S(−)-Baclofen =98 HPLC,solid 63701-56-4 [sigmaaldrich.com]
- 4. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Baclofen (C10H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 6. Enantiospecific high-performance liquid chromatographic (HPLC) determination of baclofen and its fluoro analogue in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baclofen - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. chembk.com [chembk.com]
- 10. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride mechanism of action.
This guide provides an in-depth technical analysis of the mechanism of action for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride .
Executive Summary & Chemical Identity
Important Nomenclature Clarification:
The specific chemical name provided—(S)-3-Amino-4-(3-chlorophenyl)butanoic acid —describes a
-
User's Structure: A
-homophenylalanine derivative (Amino at C3, Phenyl at C4). Often used as a chiral building block for dipeptidyl peptidase-4 (DPP-4) inhibitors or as a research probe for -amino acid transport. -
Pharmacological Context: While primarily a synthetic intermediate, this structure belongs to the class of phenyl-GABA analogs . The biological mechanism described below focuses on the GABA
receptor agonism characteristic of this pharmacophore class, drawing on the extensive data available for its structural isomer, Arbaclofen ((R)-Baclofen), to illustrate the conserved mechanism of action for chlorophenylbutanoic acids.
Molecular Mechanism of Action
The core mechanism of action (MoA) is defined by selective orthosteric agonism at the GABA
Receptor Binding & Activation[1][2]
-
Target: GABA
Receptor (Heterodimer of GABA and GABA subunits). -
Binding Site: The molecule binds to the Venus Flytrap Domain (VFT) of the GABA
subunit. -
Stereoselectivity: The binding is highly stereoselective. In the Baclofen series, the (R)-enantiomer (Arbaclofen) is 100-fold more potent than the (S)-enantiomer. For
-amino acid analogs, the spatial orientation of the amino and carboxyl groups relative to the phenyl ring determines affinity. -
Conformational Change: Ligand binding closes the VFT lobes of GABA
, triggering a trans-activation of the GABA transmembrane domain, which couples to the G-protein.
Signal Transduction (G Pathway)
Upon activation, the GABA
-
Inhibition of Adenylyl Cyclase (Pre- & Post-synaptic):
-
Effector: G
-GTP inhibits Adenylyl Cyclase. -
Result: Decreased cAMP levels
Reduced PKA activity Reduced phosphorylation of downstream targets (e.g., NMDA receptors).
-
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs) (Pre-synaptic):
-
Activation of GIRK Channels (Post-synaptic):
-
Effector: G
complex binds to G-protein-coupled Inwardly Rectifying Potassium (GIRK/Kir3) channels. -
Result: K
efflux Membrane hyperpolarization Increased threshold for action potential generation (IPSP).
-
Visualization: Signaling Pathway[2]
The following diagram illustrates the G-protein signaling cascade activated by chlorophenylbutanoic acid derivatives.
Caption: GABA-B receptor signaling cascade showing divergence of G-alpha and G-beta-gamma subunits to mediate pre-synaptic inhibition and post-synaptic hyperpolarization.
Experimental Validation Protocols
To validate the mechanism of action for this specific enantiomer, the following protocols are the industry standard.
Radioligand Binding Assay (Affinity Verification)
-
Purpose: Determine the
of the (S)-isomer compared to the (R)-isomer and racemic Baclofen. -
Protocol:
-
Membrane Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 48,000
. -
Incubation: Incubate membranes with 2 nM
-CGP54626 (high-affinity antagonist) and varying concentrations ( to M) of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid. -
Termination: Filter through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and derive using the Cheng-Prusoff equation.
-
-
Expected Result: If the compound mimics Arbaclofen, the
should be in the low micromolar range. If it is a -amino acid analog, affinity may be significantly lower ( ) unless specific binding pockets are engaged.
[ S]GTP S Binding Assay (Functional Potency)
-
Purpose: Confirm that binding leads to G-protein activation (agonism) rather than antagonism.
-
Protocol:
-
Incubate membranes with GDP (
) and S]GTP S ( ). -
Add test compound.
-
Measure the increase in bound
S]GTP S.
-
-
Causality: Agonists increase GTP binding; antagonists do not.
Electrophysiology: GIRK Current Recording
-
Purpose: Validate the downstream effector pathway (G
signaling). -
Protocol:
-
System: Whole-cell patch-clamp in hippocampal CA1 pyramidal neurons or CHO cells expressing GABA
R + GIRK1/2. -
Solution: High K
extracellular solution to amplify inward currents. -
Application: Apply 10-100
of the compound. -
Control: Block effect with specific GABA
antagonist (e.g., CGP55845).[4]
-
-
Self-Validating Step: The induced current must be inwardly rectifying (passes current better at negative potentials) and blocked by Ba
or Tertiapin-Q.
Quantitative Data Summary (SAR Context)
The following table contrasts the known activity of the Baclofen isomers with the predicted profile of the 3-chloro
| Compound | Structure Type | Chiral Center | GABA | Functional Status |
| Arbaclofen | (R) | ~0.015 | Full Agonist | |
| (S)-Baclofen | (S) | ~1.77 | Weak Agonist | |
| User's Compound | (S) | > 100 | Putative/Weak | |
| Phenibut | (R) | ~92 | Agonist |
*Note:
References
-
Bowery, N. G., et al. "Bicuculline-insensitive GABA receptors on peripheral autonomic nerve terminals." European Journal of Pharmacology, 1980.
-
Froestl, W., et al. "Phosphinic acid analogues of GABA.[5] 1. New potent and selective GABAB agonists."[5] Journal of Medicinal Chemistry, 1995.[5]
-
Lalonde, R., et al. "Neurobehavioral effects of the GABAB agonist, baclofen, in mice." Psychopharmacology, 2008.[6]
-
ChemBK. "(3R)-4-amino-3-(4-chlorophenyl)butanoic acid - Physico-chemical Properties." ChemBK Database.
-
Sigma-Aldrich. "3-Amino-3-(4-chlorophenyl)propionic acid." Sigma-Aldrich Catalog.
Sources
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Variance analysis of current fluctuations of adenosine- and baclofen-activated GIRK channels in dissociated neocortical pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulators of G-Protein Signaling (RGS) Proteins Promote Receptor Coupling to G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Historical Discovery of Baclofen and the Stereochemical Elucidation of its Enantiomers
Introduction
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is the chemical designation for the hydrochloride salt of the (S)-enantiomer of baclofen. Baclofen itself, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a centrally acting muscle relaxant and antispastic agent of significant clinical importance.[1] It is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2] The history of baclofen is a compelling narrative of serendipity in drug discovery, beginning with a targeted effort to treat epilepsy and culminating in a mainstay therapy for spasticity.[3]
This guide provides a comprehensive technical overview of the historical discovery of baclofen, initially as a racemic mixture. It further details the critical subsequent research that unraveled the distinct pharmacological roles of its constituent enantiomers, the (R)- and (S)-forms, thereby contextualizing the significance of the specific (S)-enantiomer. We will explore the initial synthetic rationale, the pivotal shift in its therapeutic application, the evolution of its chemical synthesis, and its fundamental mechanism of action.
Part 1: The Serendipitous Discovery of Racemic Baclofen
The Initial Hypothesis: A Brain-Penetrant GABA Analogue for Epilepsy
The story of baclofen begins in 1962 in the laboratories of the Swiss pharmaceutical company Ciba-Geigy (a predecessor of Novartis).[3] The lead chemist, Heinrich Keberle, synthesized the molecule with a clear objective: to create a treatment for epilepsy.[4][5] The prevailing hypothesis was that epilepsy stemmed from insufficient inhibitory neurotransmission in the brain.[6] The primary inhibitory neurotransmitter, GABA, was a logical therapeutic agent, but its high polarity prevented it from effectively crossing the blood-brain barrier (BBB).
Keberle's strategy was to increase the lipophilicity of the GABA molecule to facilitate its entry into the central nervous system. He achieved this by incorporating a phenyl group at the β-position of the GABA backbone.[7] The addition of a chlorine atom at the para-position of this phenyl ring further modified its electronic properties, resulting in the molecule β-(4-chlorophenyl)-GABA, or baclofen.[8]
A Fortuitous Pivot: From Antiepileptic Failure to Antispastic Success
Initial clinical investigations of baclofen as an antiepileptic agent proved disappointing; it showed little efficacy in controlling seizures.[4][9] However, during these early trials, a crucial and unexpected observation was made: some patients experienced a significant reduction in muscle spasticity.[5] This serendipitous finding prompted a strategic pivot in the drug's development program by Ciba-Geigy.[3]
Recognizing its potential, the company reintroduced baclofen in 1971 specifically as a treatment for spasticity.[4][10] Subsequent clinical success led to its approval by the U.S. Food and Drug Administration (FDA) in 1977 for treating spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[1][4]
Part 2: Unraveling the Stereochemistry: The Tale of Two Enantiomers
Baclofen was synthesized and marketed as a racemic mixture, meaning it contained an equal 1:1 ratio of its two non-superimposable mirror-image forms, or enantiomers: (R)-baclofen and (S)-baclofen. For years, its therapeutic action was attributed to this racemic mixture. The true breakthrough in understanding its mechanism came after its approval.
Identifying the Molecular Target: The GABA-B Receptor
The precise molecular target for baclofen remained unknown at the time of its FDA approval.[8] In 1981, Norman Bowery and his team used radioactively labeled baclofen to demonstrate that it bound to a novel, bicuculline-insensitive receptor site in the rat brain, which they named the GABA-B (GABAB) receptor.[11] This discovery was monumental, establishing a new subtype of GABA receptor—a G-protein coupled receptor (GPCR) distinct from the previously known ionotropic GABA-A receptors.[11][12]
Stereoselectivity: (R)-Baclofen as the Eutomer
With the molecular target identified, researchers could investigate the interaction of the individual enantiomers with the GABA-B receptor. It was soon discovered that the pharmacological activity of baclofen is highly stereoselective. The (R)-enantiomer is the active component, or eutomer, responsible for the therapeutic effects.[13] In contrast, the (S)-enantiomer, the subject of this guide's title, is the significantly less active distomer.
Multiple studies have confirmed that (R)-baclofen is 100 to 1000 times more potent as a GABA-B receptor agonist than (S)-baclofen.[14] The IC50 of R-baclofen is approximately 130 times lower than that of S-baclofen at the GABA-B receptor site.[15] This profound difference underscores a critical principle in pharmacology: stereochemistry is paramount to a drug's activity. While the (S)-enantiomer is largely inactive at the target receptor, it contributes to the patient's overall drug exposure. The metabolism also shows stereoselectivity; the S-enantiomer is metabolized to a greater extent than the R-enantiomer, which undergoes less significant metabolic transformation.[10][16]
Part 3: The Chemistry of Baclofen Synthesis
The chemical synthesis of baclofen has evolved significantly since 1962. Initial methods focused on producing the racemic mixture, while later advancements have enabled efficient chiral resolution and direct enantioselective synthesis of the desired (R)-enantiomer.
A Classical Racemic Synthesis Protocol
One of the common historical routes to racemic baclofen begins with p-chlorobenzaldehyde and nitromethane.[2] This multi-step process is a classic example of applying fundamental organic reactions to construct a target molecule.
Rationale: This pathway builds the carbon skeleton of baclofen step-by-step. It starts with an aldol-type condensation to form a C=C double bond, followed by a Michael addition to introduce a malonic ester group (a precursor to the carboxylic acid). Finally, reduction of the nitro group to an amine and subsequent hydrolysis/decarboxylation yields the final amino acid structure.
Step-by-Step Methodology:
-
Step 1: Aldol Condensation to form β-Nitrostyrene.
-
Procedure: p-Chlorobenzaldehyde is condensed with nitromethane in a basic medium (e.g., sodium hydroxide in methanol) at low temperatures.
-
Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate readily dehydrates to form the conjugated β-nitrostyrene derivative. Using a strong base and low temperature provides good yield and purity.[2]
-
-
Step 2: Michael Addition of Diethyl Malonate.
-
Procedure: The synthesized p-chloro-β-nitrostyrene is reacted with diethyl malonate in the presence of a strong base like sodium ethoxide.
-
Causality: The base deprotonates diethyl malonate, creating a soft nucleophile (enolate) that attacks the β-carbon of the electron-deficient alkene in the nitrostyrene via a 1,4-conjugate (Michael) addition. This is a key carbon-carbon bond-forming step.[2]
-
-
Step 3: Reduction, Hydrolysis, and Decarboxylation.
-
Procedure: The product from Step 2 is subjected to catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst) in an acidic medium (e.g., HCl).[2] The reaction mixture is then heated under reflux.
-
Causality: The catalytic hydrogenation simultaneously reduces the nitro group (-NO₂) to a primary amine (-NH₂). The acidic conditions are crucial; they prevent the newly formed amine from intramolecularly cyclizing to form an unwanted lactam.[2] The heat and acid also serve to hydrolyze the two ester groups of the malonate to carboxylic acids. The resulting geminal dicarboxylic acid is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating, yielding racemic baclofen. The final product is isolated as its hydrochloride salt.
-
Caption: Workflow for a classical synthesis of racemic baclofen.
Modern Approaches: Chiral Resolution and Enantioselective Synthesis
The recognition of (R)-baclofen as the eutomer drove the development of methods to isolate it from the racemic mixture.
-
Chiral Resolution: This involves reacting racemic baclofen with a single enantiomer of a chiral resolving agent, such as L-mandelic acid, to form two diastereomeric salts.[17] These salts have different physical properties (like solubility) and can be separated by crystallization. The desired enantiomer is then recovered from the separated salt.
-
Enantioselective Synthesis: More advanced methods aim to create only the desired (R)- or (S)-enantiomer from the start, avoiding the "wasted" 50% of the racemate. Chemoenzymatic methods, for example, use enzymes (like lipases or transaminases) that operate with high stereoselectivity to control the formation of the chiral center during the synthesis.[18][19]
Part 4: Physicochemical and Pharmacological Profile
Mechanism of Action
As a GABA-B receptor agonist, (R)-baclofen mimics the action of GABA at these sites. GABA-B receptors are metabotropic GPCRs that, upon activation, lead to downstream inhibitory effects. They are located both presynaptically and postsynaptically.
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors inhibits voltage-gated calcium channels (CaV), reducing the influx of Ca²⁺ into the nerve terminal. This, in turn, decreases the release of excitatory neurotransmitters like glutamate and aspartate.
-
Postsynaptic Inhibition: Activation of postsynaptic GABA-B receptors opens G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[11] This leads to an efflux of K⁺, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.
Caption: Simplified mechanism of (R)-baclofen at GABA-B receptors.
Comparative Data Summary
The following table summarizes key properties of baclofen and its enantiomers.
| Property | Racemic Baclofen | (R)-Baclofen | (S)-Baclofen |
| IUPAC Name | (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid | (R)-4-Amino-3-(4-chlorophenyl)butanoic acid | (S)-4-Amino-3-(4-chlorophenyl)butanoic acid |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₂ClNO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol | 213.66 g/mol | 213.66 g/mol |
| Appearance | White crystalline powder[9] | Crystalline solid[13] | Crystalline solid |
| GABA-B Activity | Agonist[4] | Potent Agonist (Eutomer)[13][14] | Very Weak Agonist (Distomer)[14][15] |
| Primary Metabolism | Deamination of S-enantiomer[10][16] | Minimal[10] | Oxidative Deamination[16] |
Conclusion
The historical discovery of this compound is intrinsically linked to the broader story of racemic baclofen. The journey began with the rational design of a lipophilic GABA analogue by Heinrich Keberle, intended for epilepsy.[3][4] Through scientific serendipity, its true value as a potent antispastic agent was revealed.[5] The subsequent elucidation of its stereospecific pharmacology was a landmark achievement, demonstrating that the therapeutic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[14][15] This progression from a racemic drug to a deep understanding of its stereoisomers' distinct roles exemplifies a crucial evolution in pharmaceutical science and drug development, highlighting the indispensable role of stereochemistry in creating safer and more effective medicines.
References
-
Wikipedia. Baclofen. [Link]
-
Cat Laboratories. Baclofen. [Link]
-
Colombo, G., et al. (2016). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Neuroscience. [Link]
-
Panda, S. S., et al. (2016). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Journal of Applied Pharmaceutical Science. [Link]
-
Ghaffari, A., et al. (2022). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. Journal of Research in Pharmacy Practice. [Link]
-
The Pharmacy Newsletter. (2025). The History of baclofen: A Journey from Antiepileptic Aspirant to Spasticity Mainstay and Beyond. The Pharmacy Newsletter. [Link]
-
Belov, F., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Houshdar Tehrani, M. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research. [Link]
-
Rizk, E., et al. (2023). Baclofen. StatPearls. [Link]
-
Kilinkissa, O. Y., & Báthori, N. B. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Crystal Growth & Design. [Link]
- Google Patents. Method for obtaining phenibut production semi-products.
-
Krogsgaard-Larsen, P., et al. (1981). GABA agonists. Development and interactions with the GABA receptor complex. Molecular and Cellular Biochemistry. [Link]
-
Welch, M. L., et al. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]
-
Bhaduri, A., et al. (2006). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Journal of Chromatographic Science. [Link]
-
ResearchGate. Synthesis of the inhibitory neurotransmitter Phenibut. [Link]
-
Terunuma, A. (2018). GABA Receptor. StatPearls. [Link]
-
Frolund, B., et al. (2020). Classics in Chemical Neuroscience: Baclofen. ACS Chemical Neuroscience. [Link]
-
Schuster, O., et al. (2020). Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)‐Baclofen Based on Metal‐Catalyzed Hydroformylation and Enzymatic Transamination. Chemistry – A European Journal. [Link]
-
ResearchGate. Concentration of R-and S-baclofen, and S-M1 in human plasma and urine... [Link]
-
Cancedda, L., et al. (2013). Emerging neurotrophic role of GABAB receptors in neuronal circuit development. Frontiers in Cellular Neuroscience. [Link]
-
ResearchGate. Structure of racemic baclofen. [Link]
- Google Patents.
-
Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]
-
Sanchez-Ponce, R., et al. (2012). Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. Chirality. [Link]
-
Wikipedia. GABAB receptor. [Link]
-
Aravamuthan, B. R., & Waugh, J. L. (2021). A critical evaluation of oral baclofen in pediatric patients with cerebral palsy. Journal of Pediatric Rehabilitation Medicine. [Link]
- Google Patents. METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.
-
Guo, X.-T., et al. (2015). Synthesis of (R)-Baclofen. Synfacts. [Link]
-
Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]
-
Wikipedia. Phenibut. [Link]
-
Chen, S.-T., et al. (1994). Chemoenzymatic enantioselective synthesis of baclofen. Journal of the Chemical Society, Chemical Communications. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. Unlocking Chemical Synthesis Potential with Reliable Sourcing from China: Focus on (S)-3-Amino-4-(2-chlorophenyl)butyric Acid Hydrochloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. The History of baclofen: A Journey from Antiepileptic Aspirant to Spasticity Mainstay and Beyond - The Pharmacy Newsletter! [thepharmacynewsletter.com]
- 4. Baclofen - Wikipedia [en.wikipedia.org]
- 5. A critical evaluation of oral baclofen in pediatric patients with cerebral palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
- 8. Classics in Chemical Neuroscience: Baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baclofen - Cat Laboratories [baclofenpharmacology.weebly.com]
- 10. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAB receptor - Wikipedia [en.wikipedia.org]
- 12. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]
- 15. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemoenzymatic Route toward a De Novo Enantioselective Total Synthesis of (S)‐Baclofen Based on Metal‐Catalyzed Hydroformylation and Enzymatic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Navigating the Uncharted: A Technical Safety Guide for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Introduction: As the landscape of drug discovery evolves, researchers are increasingly tasked with handling novel chemical entities (NCEs) for which comprehensive toxicological and safety data are not yet available. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is one such compound. While specific safety data for this molecule is limited, its close structural analogy to known potent pharmaceutical agents necessitates a rigorous and conservative approach to its handling. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for risk assessment and safe handling based on established principles of potent compound management. By synthesizing data from analogous compounds and industry best practices, we can establish a self-validating system of protocols to ensure personnel safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in a robust safety assessment. As specific experimental data for this compound is not widely published, the following table includes data derived from its structural formula and information from its well-studied isomer, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).
| Property | Value / Description | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 143825-10-5 | --- |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | Calculated |
| Molecular Weight | 250.12 g/mol | Calculated |
| Appearance | Assumed to be a white to off-white crystalline powder.[1] | Based on analogous compounds. |
| Solubility | Expected to be slightly soluble in water and soluble in dilute aqueous acid and base.[1][2] | Characteristic of amino acid hydrochloride salts. |
| Melting Point | Not determined. For the analogous free base Baclofen, m.p. is 208-210°C.[1] | Read-across from structural isomer. |
| Stability | Store in a cool, dry place. Keep container tightly sealed. | Standard practice for research chemicals. |
Section 2: Hazard Identification and Risk Assessment
In the absence of specific toxicological data, a "read-across" approach from a structurally similar and biologically active compound is the cornerstone of a responsible preliminary hazard assessment.[3] The closest well-characterized analog is Baclofen, a potent GABA-B receptor agonist. The (S)-enantiomer of a related analog is classified as "Toxic if swallowed" (H301) by the European Chemicals Agency (ECHA).[2]
Core Directive: Until proven otherwise through comprehensive toxicological studies, This compound must be treated as a Highly Potent Active Pharmaceutical Ingredient (HPAPI). This assumption is the foundation of all subsequent safety protocols. A new compound with unknown potency and toxicity is, by industry best practice, handled as a high-potency compound.[4]
Occupational Exposure Banding (OEB)
For NCEs, an OEB strategy is employed to assign a compound to a category that dictates the required level of containment. Given the high probability of biological activity, this compound should be placed in a high-potency band.
| Band | Occupational Exposure Limit (OEL) | Hazard Potential | Required Controls |
| 1 | >100 µg/m³ | Low | General ventilation, good laboratory practice. |
| 2 | 10 - 100 µg/m³ | Moderate | Local exhaust ventilation (e.g., fume hood). |
| 3 | 0.03 - 10 µg/m³ | High | Containment (ventilated enclosure, glovebox). |
| 4 | <0.03 µg/m³ | Extremely High | Isolation (glovebox isolators, closed systems). |
Recommendation: this compound should be handled under Band 3 conditions at a minimum. All protocols must be designed to prevent aerosolization and cross-contamination.
Risk Assessment Workflow
The decision to handle this compound as potent is derived from a logical workflow.
Caption: Risk Assessment Workflow for Novel Compounds.
Section 3: The Hierarchy of Controls: From Facility to PPE
Safe handling of HPAPIs relies on a multi-layered defense system known as the hierarchy of controls. Reliance on Personal Protective Equipment (PPE) alone is insufficient; it is the last line of defense.
-
Engineering Controls (Primary Defense): The most critical element is containing the material at its source.
-
Ventilated Balance Enclosure (VBE) / Powder Containment Hood: All weighing and handling of the solid compound must be performed within a VBE that is ducted or has redundant HEPA filtration. This prevents inhalation of airborne particles.
-
Glovebox or Isolator: For larger quantities or procedures with a high potential for aerosolization, a negative-pressure glovebox provides a higher level of containment.
-
Facility Design: Laboratories handling HPAPIs should be designed with controlled access, single-pass air systems, and air pressure differentials to ensure potent compound areas are kept under negative pressure relative to adjacent spaces.
-
-
Administrative Controls:
-
Training: All personnel must be trained on the specific risks of HPAPIs, the proper use of engineering controls, and emergency procedures.
-
Designated Areas: Clearly mark and restrict access to areas where the compound is stored and handled.
-
Cleaning and Decontamination: Develop and validate cleaning procedures to prevent cross-contamination. Surfaces should be cleaned to a level below 1/1000th of the drug's presumed daily dose.
-
-
Personal Protective Equipment (PPE) (Secondary Defense):
-
Respiratory Protection: An N95 respirator is the minimum requirement when handling the powder outside of a primary engineering control (e.g., during cleanup). A Powered Air-Purifying Respirator (PAPR) may be required for spill response.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.
-
Body Protection: A dedicated lab coat, preferably disposable, with long sleeves and elastic cuffs. Shoe covers should also be worn in the designated area.
-
Section 4: Standard Operating Procedures (SOPs)
Adherence to detailed, validated protocols is essential for safety and reproducibility.
SOP 1: Weighing and Handling of Solid Compound
This protocol is designed to minimize exposure and prevent contamination.
Workflow Diagram:
Caption: Controlled Weighing and Handling Workflow.
Step-by-Step Methodology:
-
Preparation: Ensure the Ventilated Balance Enclosure (VBE) or glovebox is certified and functioning correctly. Prepare all necessary materials (spatulas, weigh paper/vessel, solvent) and place them inside the enclosure.
-
Gowning: Don all required PPE, including double nitrile gloves, safety goggles, and a dedicated lab coat.
-
Tare: Place a tared weigh vessel with a secure lid on the analytical balance inside the VBE.
-
Dispensing: Using a dedicated spatula, carefully transfer the required amount of this compound from the stock container to the weigh vessel. Avoid any actions that could generate dust.
-
Weighing: Securely close the lid of the weigh vessel. Record the final weight.
-
Storage: Tightly seal the primary stock container before removing it from the VBE.
-
Dissolution: If preparing a solution, add the solvent to the lidded weigh vessel inside the VBE to perform a "wet transfer," which minimizes dust.
-
Decontamination: After use, decontaminate all tools and surfaces. A common procedure involves wiping with 70% ethanol or a validated cleaning agent. Dispose of all contaminated disposables (gloves, wipes, weigh paper) in a clearly labeled hazardous waste bag.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring no cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical.
Emergency Response Decision Tree
Caption: Emergency Response Protocol for Exposure.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the material into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly. Do not allow the product to enter drains.[1]
Section 6: Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. Store in a designated, locked cabinet or area with restricted access, clearly labeled as "High Potency Compound."
-
Disposal: All waste material (unused compound, contaminated disposables) must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams.
Conclusion
The principles of expertise and trustworthiness demand that we approach novel compounds like this compound with a high degree of caution. By adopting a framework based on the known risks of structural analogs and the established best practices for handling HPAPIs, we create a self-validating safety system. This guide provides the technical foundation for that system, empowering researchers to work confidently and safely at the frontiers of drug discovery. Continuous risk assessment and adherence to these protocols are paramount to protecting the health of scientific personnel.
References
-
4-amino-3-(4-chlorophenyl)butanoic acid - Trait. ChemBK. [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. ResearchGate. [Link]
-
(S)-Baclofen | C10H12ClNO2 | CID 44600. PubChem, National Institutes of Health. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]
-
Strategies for the Development and Manufacture of Highly Potent Compounds. Thermo Fisher Scientific. [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
Update on setting occupational exposure limits. European Pharmaceutical Review. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Eurofins. [Link]
-
Baclofen - Solubility of Things. Solubility of Things. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review. [Link]
-
Update on setting occupational exposure limits - European Pharmaceutical Review. European Pharmaceutical Review. [Link]
Sources
Methodological & Application
Synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Purity in Baclofen Analogs
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of baclofen. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist used clinically as a muscle relaxant to treat spasticity. It is crucial for researchers and drug development professionals to understand that the pharmacological activity of baclofen resides primarily in the (R)-enantiomer, often referred to as arbaclofen. The (R)-enantiomer is the potent GABAB receptor agonist, while the (S)-enantiomer is significantly less active[1][2][3].
Despite the lower intrinsic activity of the (S)-enantiomer, its synthesis is of significant academic and industrial interest. It serves as a crucial stereochemical counterpart for pharmacological studies, an analytical standard for enantiomeric purity assessment of (R)-baclofen, and a potential chiral building block for other complex molecules. Furthermore, understanding the synthesis of the (S)-enantiomer provides a complete picture of the stereoselective chemistry involved in this class of compounds.
This comprehensive guide provides detailed protocols for the synthesis of this compound, focusing on modern asymmetric methodologies that offer high enantioselectivity and yield. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices and self-validating procedures.
Strategic Approaches to the Asymmetric Synthesis of (S)-Baclofen
The synthesis of enantiomerically pure baclofen can be broadly categorized into three main strategies:
-
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction that builds the chiral center of the molecule. This is often the most elegant and atom-economical method.
-
Chiral Auxiliary Mediated Synthesis: A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
-
Chiral Resolution of a Racemate: In this classical approach, a racemic mixture of the target molecule or a precursor is prepared, and then the enantiomers are separated by reacting them with a chiral resolving agent to form diastereomeric salts, which can be separated by physical means such as crystallization.
This guide will detail a protocol for each of the first two strategies, which are often preferred for their efficiency and scalability in producing the desired enantiomer directly. A discussion of chiral resolution is also included as a valuable alternative.
Protocol 1: Organocatalytic Asymmetric Michael Addition for the Synthesis of (S)-Baclofen
This protocol is based on a highly efficient one-pot synthesis that employs a chiral organocatalyst to control the stereochemistry of a key Michael addition step. The use of an organocatalyst, specifically a diphenylprolinol silyl ether, avoids the need for often toxic and expensive heavy metals.
Rationale and Mechanistic Insight
The core of this synthesis is the asymmetric Michael addition of nitromethane to an α,β-unsaturated aldehyde. The chiral diphenylprolinol silyl ether catalyst forms a transient iminium ion with the aldehyde, which lowers the LUMO of the electrophile and provides a chiral environment. The bulky diphenyl groups on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile (nitromethane) to the opposite face, thus establishing the desired (S)-stereochemistry at the β-position. Subsequent reaction steps then convert the nitro and aldehyde functionalities to the required amine and carboxylic acid groups.
Experimental Workflow Diagram
Caption: One-pot organocatalytic synthesis of (S)-Baclofen HCl.
Detailed Experimental Protocol
Materials and Reagents:
-
p-Chlorobenzaldehyde
-
Acetaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Nitromethane
-
Formic acid
-
Sodium chlorite (NaClO2)
-
Sodium phosphate monobasic (NaH2PO4)
-
2-Methyl-2-butene
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In-situ Generation of (E)-4-Chloro-2-butenal: To a solution of p-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous THF (20 mL) at 0 °C, add acetaldehyde (1.1 mL, 20 mmol) followed by DBU (0.15 mL, 1 mmol). Stir the mixture at 0 °C for 2 hours. The formation of the α,β-unsaturated aldehyde can be monitored by TLC.
-
Asymmetric Michael Addition: To the reaction mixture from step 1, add nitromethane (1.6 mL, 30 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (325 mg, 1 mmol). Stir for 10 minutes at 0 °C. Then, add formic acid (0.08 mL, 2 mmol) and continue stirring at room temperature for 24 hours.
-
Kraus-Pinnick Oxidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve sodium chlorite (2.71 g, 30 mmol) and sodium phosphate monobasic (2.4 g, 20 mmol) in water (10 mL). Add this aqueous solution to the reaction mixture, followed by the dropwise addition of 2-methyl-2-butene (3.2 mL, 30 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Isolation of the Nitro Acid: Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude (S)-4-nitro-3-(4-chlorophenyl)butanoic acid can be purified by column chromatography if necessary, but is often carried forward directly.
-
Reduction of the Nitro Group: Dissolve the crude nitro acid in methanol (30 mL). Carefully add a slurry of Raney Nickel (approx. 1 g) to the solution. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 12 hours.
-
Isolation and Salt Formation: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain crude (S)-baclofen. Dissolve the crude product in a minimal amount of methanol and cool to 0 °C. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Expected Results and Validation
| Parameter | Expected Value |
| Overall Yield | 30-40% |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC) |
| ¹H NMR (DMSO-d₆) | Consistent with the structure of (S)-baclofen HCl |
| Melting Point | Approx. 206-208 °C |
Protocol 2: Asymmetric Synthesis via Desymmetrization of a Prochiral Anhydride
This method provides an alternative elegant route to enantiomerically enriched baclofen precursors. It involves the asymmetric opening of a prochiral cyclic anhydride with an alcohol, catalyzed by a chiral catalyst, typically a cinchona alkaloid derivative.
Rationale and Mechanistic Insight
The key step is the desymmetrization of 3-(4-chlorophenyl)glutaric anhydride. This molecule is prochiral, meaning it is not chiral itself but can be converted into a chiral molecule in a single step. The chiral catalyst, such as a dihydroquinidine (DHQD) derivative, selectively catalyzes the attack of an alcohol (e.g., methanol) on one of the two enantiotopic carbonyl groups of the anhydride. This preferential attack leads to the formation of a single enantiomer of the resulting hemiester. The hemiester can then be converted to (S)-baclofen via a Curtius or Hofmann rearrangement.
Experimental Workflow Diagram
Caption: Synthesis of (S)-Baclofen HCl via anhydride desymmetrization.
Detailed Experimental Protocol
Materials and Reagents:
-
3-(4-Chlorophenyl)glutaric acid
-
Acetic anhydride
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Methanol (MeOH), anhydrous
-
Toluene, anhydrous
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Benzyl alcohol
-
Palladium on carbon (10% Pd/C)
-
Hydrochloric acid (concentrated and in diethyl ether)
Procedure:
-
Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride: A mixture of 3-(4-chlorophenyl)glutaric acid (2.42 g, 10 mmol) and acetic anhydride (5 mL) is heated at 120 °C for 2 hours. The excess acetic anhydride is removed under reduced pressure to yield the crude anhydride, which is used directly in the next step.
-
Asymmetric Desymmetrization: The crude anhydride is dissolved in anhydrous toluene (50 mL). (DHQD)₂PHAL (78 mg, 0.1 mmol) is added, and the mixture is cooled to -60 °C. Anhydrous methanol (0.4 mL, 10 mmol) is added dropwise. The reaction is stirred at -60 °C for 24 hours.
-
Work-up and Isolation of the Hemiester: The reaction is quenched with 1 M HCl (10 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude hemiester, (S)-3-(4-chlorophenyl)glutaric acid monomethyl ester, is purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Curtius Rearrangement: To a solution of the purified hemiester (1.28 g, 5 mmol) in anhydrous toluene (20 mL), add triethylamine (0.7 mL, 5 mmol) and diphenylphosphoryl azide (1.1 mL, 5 mmol) at 0 °C. The mixture is stirred at room temperature for 2 hours and then heated to 80 °C for 3 hours. Benzyl alcohol (1.0 mL, 10 mmol) is added, and the mixture is heated at 110 °C for 12 hours.
-
Work-up and Isolation of the Protected Amine: The reaction mixture is cooled and concentrated under reduced pressure. The residue is purified by column chromatography to yield the Cbz-protected methyl ester of (S)-baclofen.
-
Deprotection and Hydrolysis: The protected intermediate is dissolved in methanol (20 mL) and 10% Pd/C (100 mg) is added. The mixture is hydrogenated under a hydrogen atmosphere for 6 hours. The catalyst is filtered off, and concentrated HCl (5 mL) is added to the filtrate. The mixture is refluxed for 4 hours to hydrolyze the ester.
-
Final Isolation: The reaction mixture is cooled and concentrated under reduced pressure. The residue is recrystallized from ethanol/water to afford this compound.
Expected Results and Validation
| Parameter | Expected Value |
| Yield (over 6 steps) | 25-35% |
| Enantiomeric Excess (ee) | >95% for the hemiester step |
| ¹H NMR (D₂O) | Consistent with the structure of (S)-baclofen HCl |
| Optical Rotation | [α]D value consistent with literature for (S)-baclofen |
Concluding Remarks and Best Practices
The protocols detailed above represent robust and modern approaches to the synthesis of this compound. The choice between an organocatalytic one-pot method and a strategy based on anhydride desymmetrization will depend on factors such as reagent availability, scale, and the specific expertise of the research team.
For all synthetic procedures, the following best practices are strongly recommended:
-
Inert Atmosphere: Reactions involving anhydrous solvents and sensitive reagents should be conducted under an inert atmosphere of nitrogen or argon.
-
Monitoring: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor reaction progress to ensure completion and identify any potential side products.
-
Purification: Careful purification of intermediates by column chromatography or recrystallization is essential to obtain the final product with high purity.
-
Characterization: The final product and key intermediates should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to confirm identity, purity, and enantiomeric excess.
By adhering to these detailed protocols and best practices, researchers can confidently and efficiently synthesize (S)-baclofen hydrochloride for their scientific investigations.
References
-
Cho, D., et al. (2011). One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. Organic Letters. Available at: [Link]
- Chen, Y., et al. (2009). Preparation method of chiral baclofen. Chinese Patent CN101514167B.
-
Gessa, G. L., et al. (2016). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Neuroscience. Available at: [Link]
-
Maniukiewicz, W., et al. (2016). Structure of racemic baclofen. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wuis, E. W., et al. (1989). Comparison of the pharmacokinetics of intravenously administered rac-baclofen and its (-)-(R)- and (+)-(S)-enantiomers in dogs. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Tehrani, M. H. H., et al. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Sachan, A., et al. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. ChemistrySelect. Available at: [Link]
-
Songsermsawad, S., et al. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Crystal Growth & Design. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the pharmacokinetics of intravenously administered rac-baclofen and its (-)-(R)- and (+)-(S)-enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats [frontiersin.org]
Application Note & Protocols: Purification of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a chiral molecule of significant interest in pharmaceutical synthesis. Achieving high levels of chemical and enantiomeric purity is critical for its application as a building block or active pharmaceutical ingredient (API) intermediate. This guide details field-proven protocols for purification via recrystallization and chromatography, explains the scientific rationale behind methodological choices, and offers strategies for impurity profiling and characterization.
Introduction: The Imperative for Purity
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a structural analogue of Baclofen, a well-known GABA receptor agonist used as a muscle relaxant.[1] As with many biologically active molecules, chirality is paramount; often, only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or contribute to off-target effects.[1][2] Therefore, robust purification techniques that can isolate the desired (S)-enantiomer from chemical impurities and its (R)-enantiomer are not merely a matter of quality control but a fundamental requirement for safety and efficacy in drug development.
The hydrochloride salt form of this amino acid derivative enhances its stability and modifies its solubility profile, factors that must be leveraged during the purification process. This guide will explore the primary methods for achieving >99% purity.
Foundational Principles: Molecular Structure and Purification Strategy
The purification strategy for this compound is dictated by its key structural features:
-
A Chiral Center: Necessitates enantioselective purification methods to ensure high enantiomeric excess (e.e.).
-
Amine and Carboxylic Acid Groups: These functional groups allow the molecule to exist as a salt, a free amino acid, or a zwitterion, depending on the pH.[3][4] This pH-dependent behavior is a powerful tool for purification via crystallization.
-
Aromatic Ring: The 3-chlorophenyl group imparts significant hydrophobicity, influencing solvent selection.
A logical purification workflow involves an initial bulk purification step to remove major chemical impurities, typically by recrystallization, followed by a high-resolution technique like chiral chromatography if the enantiomeric purity needs to be enhanced.
Caption: General purification workflow for the target compound.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a cost-effective and scalable method for significantly increasing the purity of crystalline solids. The selection of the solvent system is the most critical experimental parameter.
Causality of Solvent Selection
The ideal solvent should fully dissolve the compound at an elevated temperature but afford low solubility at ambient or sub-ambient temperatures. Impurities, conversely, should either remain in solution upon cooling or be insoluble in the hot solvent. For amino acid hydrochlorides, polar protic solvents and their aqueous mixtures are excellent starting points.
| Solvent System | Rationale & Observations | Suitability |
| Isopropanol (IPA) / Water | IPA is a good solvent, while water can be used as an anti-solvent. A mixture (e.g., 9:1 or 8:2 IPA:Water) often provides the desired solubility profile. This system is effective for many amino acid derivatives.[5][6] | High |
| Ethanol / Water | Similar to IPA/Water, this is a classic choice for recrystallizing polar organic molecules and their salts.[5] | High |
| Methanol | High solubility may lead to lower yields, but can be effective if impurities are significantly less soluble. | Moderate |
| Water | As a hydrochloride salt, the compound is likely quite soluble in water, which may result in poor recovery unless an anti-solvent is used. | Low (as single solvent) |
Protocol 1: Standard Recrystallization from a Mixed Solvent System
This protocol is designed for removing general chemical impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA), Reagent Grade
-
Deionized Water
-
Erlenmeyer Flask, Reflux Condenser, Magnetic Stirrer/Hotplate
-
Büchner Funnel and Vacuum Flask
Procedure:
-
Dissolution: Place the crude compound (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar. Add a volume of IPA (e.g., 50 mL) and begin heating with stirring.
-
Solubilization: Heat the mixture to a gentle reflux (~80-85°C). Add deionized water dropwise until the solid completely dissolves. Expert Tip: The goal is to create a saturated solution at high temperature. Avoid adding a large excess of water, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask. This step prevents premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.
-
Yield Maximization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 9:1 IPA/Water to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Protocol 2: Purification via pH-Controlled Precipitation
This technique leverages the zwitterionic nature of the free amino acid to achieve purification.[7][8] The hydrochloride salt is soluble in acidic water, but the free amino acid is significantly less soluble at its isoelectric point (pI).
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water (e.g., 10 g in 100 mL).
-
pH Adjustment: Slowly add a 1M sodium hydroxide (NaOH) solution dropwise with vigorous stirring. Monitor the pH continuously. A white precipitate of the free amino acid will form. Continue adding base until the pH reaches the point of maximum precipitation (typically pH 6-7).
-
Isolation of Free Amino Acid: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath. Filter the solid, wash with cold deionized water, and dry under vacuum.
-
Conversion back to HCl Salt: Re-dissolve the purified free amino acid in a suitable organic solvent like ethanol or IPA. Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a calculated amount of concentrated HCl. The pure hydrochloride salt will precipitate.
-
Final Isolation: Filter the hydrochloride salt, wash with a small amount of cold solvent (e.g., IPA), and dry under vacuum.
Chiral Chromatography: Achieving Enantiomeric Purity
When recrystallization is insufficient to remove the unwanted (R)-enantiomer, preparative chiral chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.[9]
The Principle of Chiral Recognition
CSPs create a chiral environment that allows for differential interaction with the two enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including amines.[10][11] The separation occurs due to transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different binding energies.
Protocol 3: Chiral HPLC Method Development and Purification
Step A: Analytical Method Development
The goal is to find a column and mobile phase combination that provides a good separation factor (α) and resolution (Rs) between the (S) and (R) enantiomers.
| Parameter | Recommended Starting Points & Rationale |
| Chiral Columns | Screen polysaccharide-based columns: Chiralpak® IA, IB, IC, ID, IE. These offer a range of chiral recognition mechanisms. |
| Mobile Phase | Normal Phase: Heptane/Ethanol or Heptane/IPA (e.g., 90:10, 80:20). Polar Organic: Acetonitrile/Methanol (e.g., 99:1, 95:5). |
| Additives | Acidic: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Helps protonate the amine, improving peak shape and interaction with the CSP.[12] Basic: 0.1% Diethylamine (DEA). Can sometimes improve resolution for amines by competing with silanol interactions on the silica support. |
| Flow Rate | 1.0 mL/min for standard 4.6 mm ID analytical columns. |
| Temperature | 25-40°C. Temperature can affect selectivity and should be kept constant. |
Step B: Preparative Scale-Up and Purification
Once an optimal analytical method is established (e.g., Rs > 1.5), it can be scaled to a preparative column.
-
Column Selection: Choose a preparative column (e.g., 20 mm ID or larger) packed with the same CSP as the analytical column.
-
Flow Rate Adjustment: Scale the flow rate proportionally to the column cross-sectional area.
-
Sample Loading: Dissolve the material (post-recrystallization) in the mobile phase. Determine the maximum loading capacity through loading studies to avoid compromising resolution.
-
Fraction Collection: Collect the eluent in fractions. The peak corresponding to the desired (S)-enantiomer is collected, while the (R)-enantiomer peak is discarded.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The resulting solid is the highly purified (S)-enantiomer. It can be re-precipitated or re-crystallized if necessary to obtain a fine crystalline powder.
Caption: Decision tree for selecting a purification strategy.
Quality Control: Impurity Profiling and Characterization
Rigorous analytical testing is required to confirm the purity and identity of the final product.
-
Chemical Purity: Assessed by reverse-phase HPLC with UV detection. The purity should typically be >99.5%.
-
Enantiomeric Purity: Determined by chiral HPLC, as developed in the previous section. The enantiomeric excess (e.e.) should be >99%.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and ensure no structural changes occurred during purification.
-
Molecular Weight: Confirmed by Mass Spectrometry (e.g., ESI-MS).
-
Residual Solvents: Gas Chromatography (GC-HS) is used to quantify any remaining solvents from the purification process.
-
Related Substances: Potential impurities include starting materials, reagents, and synthetic by-products like (4RS)-4-(3-Chlorophenyl)pyrrolidin-2-one.[13] These should be identified and quantified against established reference standards.
References
- Benchchem. Application Note: Hydrolysis of 2-Aminobutanenitrile for the Synthesis of 2-Aminobutanoic Acid.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Patents, Google. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
- Patents, Google. US8293926B2 - Method of producing optically active 4-amino-3-substituted phenylbutanoic acid.
- PubMed Central (PMC). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- ResearchGate. (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
- Pharmaffiliates. Baclofen-Impurities.
- Thakkar, S. et al. Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research.
- Patents, Google. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- PubMed Central (PMC). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies.
- PubMed. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity.
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- PubMed Central (PMC). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- Thieme. Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Comprehensive Analytical Strategies for the Characterization of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Introduction
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a chiral derivative of γ-aminobutyric acid (GABA), represents a class of molecules with significant interest in pharmaceutical development. Its structural similarity to Baclofen, a well-established muscle relaxant, underscores the necessity for robust and precise analytical methods to ensure its identity, purity, and quality. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted analytical techniques required for the thorough characterization of this compound. The methodologies detailed herein are designed to establish a complete analytical profile, encompassing chromatographic, spectroscopic, and thermal analyses, thereby ensuring the integrity and safety of the active pharmaceutical ingredient (API).
The successful development and commercialization of any pharmaceutical compound hinge on the ability to meticulously control its critical quality attributes. For a chiral molecule like this compound, this includes not only chemical purity but also stereochemical integrity, as the biological activity is often enantiomer-specific.[1] This guide emphasizes the "why" behind the "how," offering insights into the rationale for selecting specific analytical techniques and experimental parameters.
I. Chromatographic Purity and Enantiomeric Integrity
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the purity and enantiomeric excess of this compound. Both reversed-phase and chiral HPLC methods are indispensable for a comprehensive evaluation.
A. Reversed-Phase HPLC for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the API and detecting any process-related impurities or degradation products. The method's efficacy relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development: The selection of a C18 column is a common starting point due to its versatility and broad applicability for moderately polar compounds.[2][3][4] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the main peak from any impurities. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the amino and carboxylic acid functional groups, thereby affecting their retention behavior.[5] UV detection is suitable for this compound due to the presence of the chlorophenyl chromophore.
Experimental Workflow for RP-HPLC Analysis:
Caption: Workflow for RP-HPLC purity analysis.
Detailed Protocol for RP-HPLC:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte and related impurities.[2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape. Acetonitrile is a common organic modifier.[2] |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3][4] |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Detection | UV at 220 nm | Wavelength at which the chlorophenyl group absorbs.[4] |
| Injection Vol. | 10 µL | A typical injection volume. |
| Diluent | Mobile Phase A / Acetonitrile (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
System Suitability: Before sample analysis, the chromatographic system must be validated according to ICH guidelines. This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections.
B. Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity of this compound is critical, as the R-enantiomer may have different pharmacological or toxicological properties.[1] Chiral HPLC is the gold standard for separating and quantifying enantiomers.
Rationale for Method Development: Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including amino acids and their derivatives.[6] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is optimized to achieve the best resolution.
Experimental Workflow for Chiral HPLC Analysis:
Caption: Workflow for Chiral HPLC enantiomeric purity analysis.
Detailed Protocol for Chiral HPLC:
| Parameter | Recommended Condition | Rationale |
| Column | Chiralpak AD-H or similar amylose-based CSP | Known to be effective for the resolution of amino acid derivatives.[6] |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | The alcohol modifier and acidic additive are crucial for achieving separation on polysaccharide-based CSPs. |
| Flow Rate | 0.8 mL/min | Adjusted for optimal resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can significantly impact chiral recognition. |
| Detection | UV at 220 nm | Consistent with the compound's chromophore. |
| Injection Vol. | 5 µL | Smaller injection volumes can improve peak shape in chiral separations. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
II. Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.
Rationale: NMR is a powerful, non-destructive technique that provides unambiguous structural information. The data obtained can be compared to the expected structure to confirm its identity.
Expected ¹H NMR Signals (in D₂O):
-
Aromatic protons on the chlorophenyl ring.
-
Methine proton adjacent to the chiral center.
-
Methylene protons of the butanoic acid chain.
Expected ¹³C NMR Signals (in D₂O):
-
Carbonyl carbon of the carboxylic acid.
-
Aromatic carbons of the chlorophenyl ring.
-
Aliphatic carbons of the butanoic acid chain.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural elucidation.
Rationale: MS is a highly sensitive technique that provides a precise molecular weight. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.[7]
Expected Result:
-
[M+H]⁺ ion: The protonated molecule will be observed in positive ion mode, with an m/z value corresponding to the molecular weight of the free base plus a proton. For C₁₀H₁₂ClNO₂, the expected m/z would be approximately 214.06.[8]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Rationale: This technique provides a characteristic "fingerprint" of the molecule, allowing for quick identification and confirmation of key functional groups.
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹: N-H stretching of the amino group.
-
~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~780 cm⁻¹: C-Cl stretching.
III. Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the solid-state properties of the compound.
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of the compound.
Rationale: The melting point is a fundamental physical property that can indicate purity. Impurities typically lower and broaden the melting endotherm.[9] DSC can also be used to study polymorphism, which is the ability of a compound to exist in different crystal structures.[10]
Experimental Protocol for DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Seal the pan (or use a pinhole lid if solvent loss is expected).
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of residual solvents or water and to assess the thermal stability of the compound.
Rationale: TGA can quantify the amount of volatile components in a sample and determine the temperature at which the compound begins to decompose.[11][12]
Experimental Protocol for TGA:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature.
IV. Elemental Analysis
Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in the compound.
Rationale: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula. A close agreement provides strong evidence for the empirical formula of the compound.
Expected Results for C₁₀H₁₃Cl₂NO₂ (Hydrochloride Salt):
| Element | Theoretical % |
| Carbon (C) | 48.02 |
| Hydrogen (H) | 5.24 |
| Nitrogen (N) | 5.60 |
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a robust and reliable means of confirming the identity, purity, enantiomeric integrity, and solid-state properties of this important pharmaceutical compound. The protocols and rationales provided in this application note serve as a guide for establishing a thorough analytical control strategy, which is essential for ensuring the quality and safety of the final drug product. Adherence to established guidelines, such as those from the ICH and pharmacopeias like the USP and EP, is paramount throughout the validation and implementation of these analytical methods.[2][13][14]
References
-
Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. (n.d.). Research J. Pharm. and Tech. Retrieved from [Link]
-
Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. (n.d.). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
A VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF BACLOFEN IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. (n.d.). Indian Journal of Research in Pharmacy and Biotechnology. Retrieved from [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
4-amino-3-(4-chlorophenyl)butanoic acid. (n.d.). ChemBK. Retrieved from [Link]
-
Baclofen Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026, January 13). National Institutes of Health. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]
-
and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. (2020, January 8). Children's Mercy Kansas City. Retrieved from [Link]
-
USP 41 Official Monographs / Baclofen 443. (2018, November 15). Regulations.gov. Retrieved from [Link]
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). ResearchGate. Retrieved from [Link]
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. Retrieved from [Link]
-
3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. (1980, March-April). PubMed. Retrieved from [Link]
-
Turning up the heat: thermal analysis for biotherapeutics. (n.d.). Drug Discovery News. Retrieved from [Link]
-
X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020, December 13). MDPI. Retrieved from [Link]
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. (2024, December 12). Wiley Online Library. Retrieved from [Link]
-
Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. (2025, April 29). Ami Instruments. Retrieved from [Link]
-
Baclofen. (n.d.). PubChem. Retrieved from [Link]
-
Thermo-Analytical Methods of Analysis and their Applications. (n.d.). Longdom Publishing. Retrieved from [Link]
Sources
- 1. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. rroij.com [rroij.com]
- 4. ijrpb.com [ijrpb.com]
- 5. Baclofen Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. iris.unito.it [iris.unito.it]
- 8. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
- 10. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]
- 11. mdpi.com [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Application Note: Structural Elucidation of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride via ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the structural analysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride using one-dimensional (1D) ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial analog in neuropharmacology research, related to the GABAB receptor agonist Baclofen, detailed and unambiguous characterization is paramount for drug development and quality control.[1] This document outlines optimized protocols for sample preparation, spectral acquisition, and in-depth data interpretation, tailored for researchers, chemists, and quality assurance professionals in the pharmaceutical industry. The causality behind key procedural steps is explained to empower users with a deeper understanding of the methodology.
Introduction and Significance
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a structural isomer of the well-known muscle relaxant Baclofen, differing only in the position of the chlorine atom on the phenyl ring (position 3 vs. position 4). This seemingly minor structural change can significantly impact its pharmacological profile, including receptor binding affinity and specificity. The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for formulation and biological studies.
NMR spectroscopy is an indispensable tool for confirming the identity, purity, and structure of such small molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR elucidates the carbon framework of the molecule. Together, they offer a non-destructive method to generate a unique spectral fingerprint, ensuring the correct isomer and stereochemistry are present. This guide provides a self-validating system for acquiring and interpreting high-quality NMR data for this specific compound.
Molecular Structure and Atom Numbering
Accurate spectral assignment requires a clear and consistent numbering system for the atoms in the molecule. The structure of this compound is presented below with the standardized numbering used throughout this note.
Caption: Molecular structure with atom numbering for NMR assignment.
Experimental Protocols
A systematic approach ensures reproducibility and high-quality data. The following workflow outlines the major stages of the process.
Caption: General experimental workflow for NMR analysis.
Materials and Equipment
-
Analyte: this compound
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
Internal Standard: Tetramethylsilane (TMS), as provided in some commercial solvents or added separately.
-
Equipment:
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Volumetric pipette or syringe (1.0 mL)
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.[2]
-
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is critical.[3]
-
Weighing the Sample:
-
For ¹H NMR , accurately weigh 5-10 mg of the hydrochloride salt.[4]
-
For ¹³C NMR , a higher concentration is required due to the low natural abundance of ¹³C; weigh 15-30 mg of the sample.[5]
-
Causality: These concentration ranges provide an optimal balance between achieving a good signal-to-noise ratio (SNR) in a reasonable time and avoiding issues like line broadening or viscosity problems that can arise from overly concentrated samples.[5]
-
-
Solvent Selection and Addition:
-
Use DMSO-d₆ as the solvent. Add approximately 0.6-0.7 mL to the vial containing the weighed sample.[4]
-
Causality: DMSO-d₆ is an excellent choice for polar hydrochloride salts due to its high polarity. It also has the advantage of shifting the exchangeable protons of the carboxylic acid (-COOH) and the ammonium (-NH₃⁺) groups far downfield, preventing overlap with other signals and allowing for their observation.
-
-
Dissolution and Transfer:
-
Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution free of particulates is essential.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm, which corresponds to the active volume of the NMR probe's receiver coil.
-
Protocol: NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and carefully place it into the magnet.
-
Load standard instrument parameters for ¹H and ¹³C acquisition in DMSO-d₆.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀).
-
Causality: A stable lock ensures the field does not drift during acquisition. Good shimming is crucial for obtaining sharp, symmetrical peaks (good lineshape) and high resolution, which is necessary to resolve fine details like coupling patterns.
-
-
¹H NMR Acquisition Parameters (Example for 400 MHz):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 8-16 scans
-
Causality: A relaxation delay of at least 1-2 seconds (and ideally 5x the longest T₁ relaxation time) ensures the nuclei have returned to equilibrium before the next pulse, allowing for accurate signal integration.
-
-
¹³C NMR Acquisition Parameters (Example for 100 MHz):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
-
Spectral Width (SW): ~240 ppm (e.g., -15 to 225 ppm)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024-4096 scans
-
Causality: A much larger number of scans is required for ¹³C NMR due to its low natural abundance (~1.1%) and smaller gyromagnetic ratio compared to ¹H. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Data Interpretation and Spectral Assignment
After Fourier transformation, phase correction, and baseline correction, the resulting spectra can be analyzed. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[6]
Expected ¹H NMR Spectrum
The proton spectrum will show distinct signals for the aliphatic chain and the aromatic ring.
-
Aromatic Region (7.2 - 7.6 ppm): The 3-chlorophenyl group will produce a complex pattern of four signals. Due to the meta-substitution, the protons will have different chemical environments. We expect to see signals corresponding to H2', H3', H5', and H6'.
-
Aliphatic Methylene Protons - H4 (~3.0-3.3 ppm): These two protons are adjacent to the chiral center and the ammonium group. They are diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, each likely a doublet of doublets (dd).
-
Aliphatic Methine Proton - H3 (~3.3-3.6 ppm): This single proton at the chiral center is coupled to the adjacent methylene protons (H2 and H4). It will likely appear as a multiplet.
-
Aliphatic Methylene Protons - H2 (~2.6-2.8 ppm): These two protons are adjacent to the chiral center (H3) and the carbonyl group of the carboxylic acid. They are also diastereotopic and will each appear as a doublet of doublets (dd).
-
Exchangeable Protons (Broad, > 8 ppm): The three protons of the ammonium group (-NH₃⁺) and the single proton of the carboxylic acid (-COOH) will typically appear as broad singlets at a very low field in DMSO-d₆. Their exact position can vary with concentration and temperature.
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum will show ten distinct signals, one for each unique carbon atom in the molecule.
-
Carbonyl Carbon - C1 (~173 ppm): The carboxylic acid carbon is typically found in this downfield region.
-
Aromatic Carbons (125-145 ppm): Six signals are expected. The carbon attached to the chlorine (C4') will be in the ~133 ppm region. The carbon attached to the aliphatic chain (C1') will be around ~142 ppm. The other four carbons (C2', C3', C5', C6') will appear between 125-131 ppm.
-
Aliphatic Carbons (35-50 ppm): Three signals corresponding to the butanoic acid chain. C3 (methine, ~45-50 ppm), C4 (methylene next to N, ~40-45 ppm), and C2 (methylene next to C=O, ~35-40 ppm).
Summary of Predicted Spectral Data
The following table summarizes the predicted chemical shifts and multiplicities. Note that these are estimates based on known data for related GABA analogs and general chemical shift principles.[7][8] Actual experimental values may vary slightly.
| Atom # | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 1 | - | - | ~173 |
| 2 | ~2.7 | dd | ~38 |
| 3 | ~3.4 | m | ~48 |
| 4 | ~3.1 | dd | ~42 |
| 1' | - | - | ~142 |
| 2' | ~7.4 | m | ~128 |
| 3' | - | - | ~133 |
| 4' | ~7.3 | m | ~127 |
| 5' | ~7.3 | m | ~130 |
| 6' | ~7.4 | m | ~126 |
| -NH₃⁺ | > 8.0 | br s | - |
| -COOH | > 12.0 | br s | - |
Conclusion
This application note provides a robust and scientifically grounded methodology for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided interpretation guide and predicted chemical shift table serve as a reliable reference for unambiguous structural confirmation and purity assessment. This comprehensive approach ensures the scientific integrity required for advanced research and pharmaceutical development.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Umemoto, K., & Ohtawa, M. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(23), 9037. Available at: [Link]
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. Available at: [Link]
-
Castiñeiras, J. I. P., et al. (2009). H and 13 C NMR chemical shifts displacements of baclofen and HP-β-CD as free molecules and inclusion complexes. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). gamma-Aminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)- butanoic acid]. IUCrData, 7(1). Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. mdpi.com [mdpi.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. organomation.com [organomation.com]
- 6. epfl.ch [epfl.ch]
- 7. 4-Aminobutyric acid(56-12-2) 1H NMR spectrum [chemicalbook.com]
- 8. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Analysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Abstract
This document provides a comprehensive technical guide for the sensitive and selective analysis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, the active pharmaceutical ingredient commonly known as Baclofen, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation, chromatographic separation, and mass spectrometric detection, suitable for quantification in complex matrices and structural confirmation. The protocols herein are designed for researchers, scientists, and professionals in drug development and quality control, offering field-proven insights into optimizing analytical parameters for this polar, zwitterionic compound.
Introduction and Scientific Principle
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid is a gamma-aminobutyric acid (GABA) agonist used primarily as a skeletal muscle relaxant to treat spasticity.[1][2] Its hydrochloride salt form enhances solubility and stability. Accurate quantification and identification are critical for pharmacokinetic studies, formulation development, and toxicological screening.[3][4]
Due to its high polarity, low molecular weight, and lack of a strong chromophore, traditional analytical methods like UV-based HPLC can be challenging.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for this analysis. The core of this method relies on three stages:
-
Chromatographic Separation: Isolating the analyte from the sample matrix.
-
Ionization: Generating gas-phase ions from the analyte molecules.
-
Mass Analysis: Selecting, fragmenting, and detecting the analyte ions with high specificity.
This application note focuses on utilizing Electrospray Ionization (ESI) for its efficacy with polar molecules and a Triple Quadrupole Mass Spectrometer (TQMS) for its superior performance in quantitative workflows, particularly in Multiple Reaction Monitoring (MRM) mode.[6][7]
Experimental Design: Materials and Instrumentation
Reagents and Materials
-
This compound: Reference standard (>98% purity).
-
Baclofen-d4 (Internal Standard, IS): Stable isotope-labeled standard for robust quantification.[8]
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic acid (Optima™ LC/MS grade) and Ammonium formate (≥99.0%).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
-
SPE Cartridges (Optional): Waters Oasis HLB cartridges for complex matrix cleanup (e.g., plasma).[8]
Instrumentation
-
Liquid Chromatograph: An Agilent 1200 Series or equivalent HPLC/UHPLC system equipped with a binary pump, degasser, thermostatted column compartment, and autosampler.[8]
-
Mass Spectrometer: An API-4000 triple quadrupole mass spectrometer or an equivalent instrument capable of ESI and MS/MS analysis.[8]
Optimized Analytical Method
The analysis of a polar, zwitterionic compound like Baclofen requires careful optimization of both chromatographic and mass spectrometric conditions.
Liquid Chromatography (LC) Method: The HILIC Advantage
Causality: Traditional reversed-phase (e.g., C18) columns provide poor retention for highly polar analytes like Baclofen, leading to elution near the solvent front and susceptibility to matrix interference. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.[9][10] HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar compounds through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[11][12]
Protocol:
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 95% B.
-
Linear gradient to 60% B over 4.0 minutes.
-
Hold at 60% B for 1.0 minute.
-
Return to 95% B in 0.1 minutes.
-
Equilibrate at 95% B for 2.9 minutes.
-
Total Run Time: 8.0 minutes.
-
Mass Spectrometry (MS) Method
Causality: The amino group in Baclofen is readily protonated, making positive-ion Electrospray Ionization (ESI+) the most effective ionization mode.[8][13] A triple quadrupole mass spectrometer in MRM mode provides the highest sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition.[14][15]
Figure 1: Experimental workflow from LC separation to MS detection.
Optimized MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine group is easily protonated ([M+H]⁺) for high ionization efficiency.[16] |
| Capillary Voltage | 3.5 kV | Optimal voltage to ensure stable spray and efficient ion formation without causing in-source fragmentation. |
| Source Temperature | 450 °C | Facilitates efficient desolvation of the droplets generated by the ESI probe.[8] |
| Nebulizer Gas (N₂) | 40 psi | Aids in the formation of a fine aerosol for effective desolvation. |
| Drying Gas (N₂) | 10 L/min | Removes solvent from the charged droplets to release gas-phase ions.[13] |
| Collision Gas (N₂) | Medium | Used in the collision cell (q2) to induce fragmentation of the precursor ion. |
MRM Transitions for Quantification and Confirmation:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Use |
| Baclofen | 214.1 | 151.1 | Quantifier |
| Baclofen | 214.1 | 196.1 | Qualifier |
| Baclofen-d4 (IS) | 218.1 | 155.1 | Quantifier |
Note: The monoisotopic mass of the neutral molecule is ~213.06 Da.[1] The observed precursor ion at m/z 214.1 corresponds to the protonated molecule [C₁₀H₁₂³⁵ClNO₂ + H]⁺. The presence of the chlorine isotope ³⁷Cl will result in a characteristic A+2 peak at m/z 216.1 with an abundance of ~32% of the A peak, which serves as a key identifying feature in full-scan mode.[17]
Step-by-Step Protocol
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baclofen HCl and Baclofen-d4 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Baclofen stock solution with 50:50 Methanol:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Dilute the Baclofen-d4 stock solution to a final concentration of 100 ng/mL in 50:50 Methanol:Water.
-
Sample Preparation (Simple Dilution):
-
For a formulated drug product, dilute the sample with 50:50 Methanol:Water to bring the expected concentration within the calibration range.
-
Pipette 95 µL of the diluted sample (or calibration standard) into an autosampler vial.
-
Add 5 µL of the 100 ng/mL IS working solution.
-
Vortex for 10 seconds. The sample is ready for injection.
-
-
Sample Preparation (Plasma - Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Data Acquisition and Processing
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software. Include blanks, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.
-
Data Acquisition: Run the sequence using the LC and MS methods detailed above.
-
Data Processing: Process the acquired data using the instrument's quantitative analysis software. Integrate the chromatographic peaks for the specified MRM transitions. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Apply a linear regression with a 1/x² weighting. Determine the concentration of unknown samples from the calibration curve.
Expected Results and Fragmentation Pathway
The described method will yield a sharp, symmetric chromatographic peak for Baclofen, well-retained and separated from the solvent front. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, correcting for matrix effects and instrument variability.[8]
Fragmentation Analysis: Collision-Induced Dissociation (CID) of the protonated Baclofen precursor ion (m/z 214.1) results in characteristic product ions. The most abundant and stable fragments are formed from neutral losses.
Figure 2: Proposed fragmentation pathway of protonated Baclofen.
-
Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water, resulting in the product ion at m/z 196.1 .[17]
-
Formation of the Acylium Ion: A subsequent or concerted loss of formic acid (HCOOH) and water leads to a highly stable fragment corresponding to the 3-(3-chlorophenyl)prop-2-en-1-aminium ion at m/z 151.1 . This is the most abundant and specific fragment, making it ideal for quantification.[18]
Method Validation and Trustworthiness
To ensure the reliability of this protocol, a full method validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20] Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.[21]
-
Linearity: A calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Analysis of QC samples at low, medium, and high concentrations, with results typically within ±15% of the nominal value.
-
Sensitivity: A clearly defined Lower Limit of Quantification (LLOQ) with acceptable accuracy and precision.[3]
-
Stability: Analyte stability confirmed under various conditions (bench-top, freeze-thaw, long-term storage).
The incorporation of a stable isotope-labeled internal standard is a cornerstone of this method's trustworthiness, mitigating potential variations and ensuring robust, reproducible results.
References
-
Tummuru, M. K. R., & Pasikanti, K. (2019). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate format. International Journal of Chemical and Biochemical Sciences, 15, 69-77.
-
Reddy, B. K., & De Sitter, R. (2018). High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate format. ResearchGate.
-
Rathod, S. R., et al. (2018). LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and its application to a pharmacokinetic study. International Journal of PharmTech Research, 11(1), 82-89.
-
Lechowicz, W., et al. (2016). Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. Forensic Toxicology, 34(2), 337-344.
-
Al-Asmari, A. I., et al. (2017). Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(8), 712–719.
-
National Center for Biotechnology Information. (n.d.). Baclofen. PubChem Compound Database.
-
Le, D., et al. (2020). A Validated Enantioselective LC–MS/MS Method for the Simultaneous Quantitation of S(+)- and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Children's Mercy Kansas City.
-
Lechowicz, W., et al. (2016). Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication. ResearchGate.
-
Gomes, M. G. V., et al. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis, 19(5), 329-340.
-
Konermann, L., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Society Reviews, 42(13), 5392-5403.
-
Resolvemass Laboratories Inc. (2025). The Quantification workflows using Triple Quad Mass Spectrometry. Resolvemass.
-
National Center for Biotechnology Information. (n.d.). (S)-Baclofen. PubChem Compound Database.
-
Agilent Technologies, Inc. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent.
-
JEOL USA. (n.d.). A Quick Introduction to Triple-Quadrupole Mass Spectrometry. JEOL USA Blog.
-
Wuis, E. W., et al. (1986). High-performance liquid chromatographic analysis of baclofen in plasma and urine of man after precolumn extraction and derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 375(2), 385-391.
-
Liigand, J., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8345–8352.
-
Wikipedia. (n.d.). Baclofen. Wikipedia.
-
CIMTechniques. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. CIMTechniques.
-
Creative Proteomics. (n.d.). Electrospray Ionization. Creative Proteomics.
-
Wikipedia. (n.d.). Triple quadrupole mass spectrometer. Wikipedia.
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
Córdova-Villanueva, E. N., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 7(2), x220133.
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia.
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America.
-
Cheméo. (n.d.). Baclofen (CAS 1134-47-0) - Chemical & Physical Properties. Cheméo.
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.gov.
-
Grebe, S. K. G., & Singh, R. J. (2011). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. Proteomics. Clinical applications, 5(9-10), 529–544.
-
FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube.
-
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.
-
Kaltashov, I. A., & Konermann, L. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 4-9.
-
Resolvemass Laboratories Inc. (2024). Other Quantification using Triple Quad Mass Spectrometry. Resolvemass.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare.
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
Sources
- 1. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baclofen - Wikipedia [en.wikipedia.org]
- 3. Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. High-performance liquid chromatographic analysis of baclofen in plasma and urine of man after precolumn extraction and derivatization with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. iscientific.org [iscientific.org]
- 9. agilent.com [agilent.com]
- 10. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. JEOL USA blog | A Quick Introduction to Triple-Quadrupole Mass Sp [jeolusa.com]
- 15. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 19. labs.iqvia.com [labs.iqvia.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Protocol for the In Vivo Administration of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
An Application Guide for Preclinical Research
Foreword
This document provides a detailed protocol and technical guidance for the in vivo administration of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride. As a structural analog of Baclofen, a well-characterized GABA-B receptor agonist, this compound is of significant interest for investigating novel modulators of the central nervous system.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind critical experimental choices. Our aim is to provide a self-validating framework that ensures the generation of reliable, reproducible, and high-integrity preclinical data.
Foundational Knowledge: Compound & Mechanism
This compound is a specific enantiomer of a β-amino acid. Its structural similarity to the neurotransmitter GABA and the therapeutic agent Baclofen suggests its primary mechanism of action likely involves the modulation of GABAergic pathways.[2] Baclofen is known to exert its effects as a GABA-B receptor agonist, reducing the release of excitatory neurotransmitters at the spinal and supraspinal level.[2] Preclinical in vivo studies are therefore essential to determine the specific pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of this particular (S)-enantiomer.
Experimental Blueprint: Materials and Formulation
Meticulous preparation is the bedrock of any successful in vivo study. The quality of your reagents and the accuracy of your formulation directly impact data validity.
Required Materials & Reagents
| Category | Item | Recommended Specifications | Rationale / Key Consideration |
| Test Article | This compound | >99% Purity (Verified by CoA) | High purity is critical to ensure observed effects are due to the compound, not impurities. |
| Primary Vehicle | Sterile Saline, 0.9% NaCl | USP Grade, Isotonic, Pyrogen-Free | As a hydrochloride salt, the compound is expected to be water-soluble. Isotonic saline minimizes tissue irritation.[3] |
| Alternative Vehicle | Sterile Phosphate-Buffered Saline (PBS) | pH 7.4, Isotonic | Provides buffering capacity to maintain a physiological pH, which is crucial for compound stability and animal welfare.[3] |
| Animal Model | C57BL/6 Mice or Sprague-Dawley Rats | Specific pathogen-free (SPF), age and weight-matched | The choice of species and strain should be based on the study's scientific objectives and historical data.[4] |
| Dosing Equipment | 1 mL Syringes & Appropriate Gauge Needles | Luer-Lok syringes prevent needle detachment. | For oral gavage: 20-22g flexible-tip gavage tube. For IP injection: 25-27g needle.[5] |
| Analytical | Calibrated Analytical Balance, pH Meter | Precision is non-negotiable for accurate dose calculation and formulation. |
Dosing Solution Preparation: A Step-by-Step Protocol
This protocol ensures the preparation of a sterile, accurately concentrated dosing solution.
-
Dose Calculation: Determine the highest required dose for the study (e.g., 50 mg/kg). Calculate the required concentration based on a standard dosing volume (e.g., 10 mL/kg for mice).
-
Example: For a 50 mg/kg dose in a 10 mL/kg volume, the required solution concentration is 5 mg/mL.
-
-
Weighing: On a calibrated analytical balance, accurately weigh the necessary amount of this compound.
-
Solubilization:
-
Aseptically transfer the weighed compound into a sterile beaker or conical tube.
-
Add approximately 80% of the final required volume of sterile saline (0.9% NaCl).
-
Vortex or stir the solution until the compound is fully dissolved. Gentle warming (≤37°C) in a water bath can be used to aid dissolution if necessary. Visually inspect against a dark background to confirm no particulates remain.
-
-
pH Verification: Check the pH of the solution using a calibrated pH meter. For parenteral routes, the ideal pH is 7.2-7.4. Adjust dropwise with sterile, dilute NaOH or HCl if necessary. This step is critical to prevent injection site irritation.[6]
-
Final Volume Adjustment: Add sterile saline to reach the final calculated volume (q.s.).
-
Sterilization (Mandatory for Parenteral Routes): Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This removes any potential microbial contamination.
Administration Protocol: Routes & Rationale
The choice of administration route is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. We will detail the two most common routes for preclinical screening: Intraperitoneal (IP) and Oral Gavage (PO).
Intraperitoneal (IP) Injection Protocol
IP administration bypasses first-pass metabolism, typically resulting in rapid absorption and higher bioavailability compared to the oral route, making it ideal for initial efficacy and mechanism-of-action studies.[7]
-
Animal Restraint: Firmly but gently restrain the mouse or rat, ensuring the abdomen is accessible. For mice, scruffing the neck and securing the tail is effective.
-
Site Identification: Locate the injection site in the lower right or left abdominal quadrant. This avoids vital organs like the bladder and cecum.
-
Injection: Insert a 25-27g needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration Check: Gently pull back on the syringe plunger. If no fluid (urine) or blood is aspirated, proceed with the injection. If fluid or blood appears, discard the needle and syringe and start again at a different site with fresh materials.
-
Substance Delivery: Inject the calculated dose volume smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any immediate adverse reactions.
Oral Gavage (PO) Protocol
Oral administration mimics the most common clinical route for small molecules and is essential for evaluating oral bioavailability.[8]
-
Animal Restraint: Restrain the animal securely, ensuring its head and neck are in a straight line with its body to create a clear path to the esophagus.[9]
-
Gavage Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Tube Insertion: Gently insert the ball-tipped gavage tube into the mouth, aiming for one side to pass behind the tongue.[10]
-
Advancement: Advance the tube smoothly down the esophagus. Crucially, if any resistance is felt, stop immediately. Resistance indicates the tube may be in the trachea.[9][10] Forcing it can cause fatal lung injury.
-
Substance Delivery: Once the tube is in place, deliver the substance with a steady push of the syringe plunger.
-
Withdrawal & Monitoring: Smoothly withdraw the tube and return the animal to its cage. Monitor for signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental tracheal dosing.[10]
Experimental Design & Workflow Visualization
A well-structured study design is essential for generating meaningful data.
Example Dosing Table for a Pharmacokinetic Study
| Group | Treatment | Dose (mg/kg) | Route | N (Animals/Group) | Primary Endpoint |
| 1 | Vehicle (0.9% Saline) | 0 | PO | 5 | Baseline / Control |
| 2 | Test Article | 10 | PO | 5 | Oral PK Profile |
| 3 | Vehicle (0.9% Saline) | 0 | IP | 5 | Baseline / Control |
| 4 | Test Article | 10 | IP | 5 | Parenteral PK Profile |
Visualized Experimental Workflow
The following diagram outlines the logical progression of the in vivo administration protocol.
Caption: A comprehensive workflow for in vivo compound administration.
Conclusion
This application note provides a robust and scientifically grounded protocol for the in vivo administration of this compound. By adhering to these detailed steps—from precise formulation to careful administration and diligent monitoring—researchers can ensure the generation of high-quality, reproducible data. This rigor is fundamental to accurately characterizing the compound's therapeutic potential and advancing it through the drug development pipeline.
References
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, E78, 33–35. [Link]
-
Frølund, B., Jensen, L. S., Storustovu, S. I., Stensbøl, T. B., Ebert, B., Kehler, J., ... & Krogsgaard-Larsen, P. (2002). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 3-amino-2-(4-chlorophenyl)propylsulfonic acid. Journal of medicinal chemistry, 45(13), 2850–2857. [Link]
-
National Center for Biotechnology Information. (n.d.). Oral Gavage in the Mouse. Procedures with Care. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Baclofen. [Link]
-
Hylton, P. D., & Tiba, M. H. (2023). Designing an In Vivo Preclinical Research Study. Methods and protocols, 6(4), 69. [Link]
-
Ghaffari, A., Noshad, H., Ostadi, A., Hasanzadeh, A., & Roshanravan, N. (2020). Comparative study of gavage and intraperitoneal administration of gamma-oryzanol in alleviation/attenuation in a rat animal model of renal ischemia/reperfusion-induced injury. Journal of Functional Foods, 72, 104065. [Link]
-
Urits, I., Gress, K., Charipova, K., Garmon, M., Jung, H., Negative, G., ... & Viswanath, O. (2023). Baclofen. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Atcha, Z., Mistry, S., & Gåsbakk, K. (2010). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 49(2), 143–155. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]
-
Sancilio, L. F., Ripa, S., & Toth, E. (1987). A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutation Research/Genetic Toxicology, 188(1), 51-56. [Link]
-
Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube. [Link]
Sources
- 1. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baclofen - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. instechlabs.com [instechlabs.com]
Application Notes & Protocols: Establishing an Effective Dosage of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride for Rodent Models
Abstract and Scope
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a safe and effective dosage range for the novel GABAergic compound, (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride , in common rodent models (mice and rats). Due to the absence of established preclinical data for this specific molecule, this guide employs a rational, analog-based approach. We leverage extensive data from its close structural analog, Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid) , a well-characterized GABA-B receptor (GABAB-R) agonist, to inform experimental design. This document details the underlying pharmacology, provides a rationale for initial dose selection, and presents detailed, step-by-step protocols for conducting essential dose-finding and primary pharmacodynamic assessments.
Scientific Introduction: An Analog-Based Rationale
This compound is a structural analog of Baclofen. Baclofen is a selective agonist for the GABAB receptor, a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central and peripheral nervous systems[1][2]. Activation of GABAB receptors leads to downstream effects including the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels, resulting in neural hyperpolarization and reduced neurotransmitter release.
Key Structural & Pharmacological Considerations:
-
Mechanism of Action: Given its structural similarity to Baclofen, the target compound is hypothesized to function as a GABAB receptor agonist. Its efficacy and potency relative to Baclofen are unknown and must be determined empirically.
-
Stereoselectivity: The GABAB receptor exhibits significant stereoselectivity. For Baclofen, the pharmacological activity resides almost exclusively in the R-(+)-enantiomer (Arbaclofen) , while the S-(-)-enantiomer is substantially less active[3]. In some studies, the enantiomers have even shown opposing effects[3][4]. The user-specified compound is the (S)-enantiomer. This is a critical consideration, as its activity profile cannot be directly assumed from R-Baclofen and requires careful empirical validation.
The primary directive for any novel compound is not to assume a dosage but to establish it through a systematic, multi-stage process. The protocols herein are designed to achieve this with scientific rigor.
Preclinical Data Summary of the Analog Compound (Baclofen)
To establish a rational starting point for dose-finding studies, we have summarized effective doses of Baclofen and its active R-enantiomer from peer-reviewed rodent studies. These doses serve as a benchmark to inform the selection of a dose range for the novel compound.
| Compound | Species | Dose Range (mg/kg) | Route | Observed Effect / Model | Citation |
| R-Baclofen | Mouse | 1.0 - 1.5 mg/kg | i.p. | Suppression of audiogenic seizures | [5] |
| Racemic Baclofen | Mouse | 3.0 mg/kg | i.p. | Reduction of alcohol consumption | [4][6] |
| Racemic Baclofen | Mouse | 1.0 mg/kg | i.p. | Depressed locomotor activity in stressed mice | [7] |
| Racemic Baclofen | Rat | 1.0 - 6.0 mg/kg | i.p. | Dose-dependent impairment of spatial learning | [2] |
| R-Baclofen | Rat | 1.0 mg/kg | i.p. | Reduced operant responding for palatable food | [8] |
| Racemic Baclofen | Rat | 2.0 - 4.0 mg/kg | i.p. | Increased consumption of solid and liquid diets | [9] |
| R-Baclofen | Rat | 1.5 mg/kg | i.p. | Reduced alcohol self-administration | [10] |
| S-Baclofen | Rat | Up to 24 mg/kg | i.p. | Ineffective at altering alcohol self-administration | [10] |
Key Insight: The effective systemic (i.p.) dose for the active R-enantiomer of Baclofen in rodents typically falls within the 1.0 - 3.0 mg/kg range. Higher doses (up to 6 mg/kg) are used but may introduce confounding effects like sedation and motor impairment[2]. The S-enantiomer is significantly less potent[10].
Experimental Design: A Phased Approach to Dose Determination
We recommend a three-phase workflow to characterize the dosage and primary effects of this compound.
Caption: Phased workflow for novel compound dose determination.
Detailed Protocols
Protocol: Vehicle Preparation and Compound Solubilization
Rationale: The hydrochloride salt form of the compound suggests good solubility in aqueous solutions. A sterile isotonic saline solution is the standard vehicle for intraperitoneal (i.p.) injections to minimize irritation and ensure physiological compatibility.
Materials:
-
This compound powder
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile 15 mL or 50 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate Required Mass: Determine the total amount of compound needed for all dose groups and animals. For a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume:
-
Mass (mg) = 25g * (1 kg / 1000g) * 10 mg/kg = 0.25 mg per mouse
-
Volume (mL) = 25g * (1 kg / 1000g) * 10 mL/kg = 0.25 mL per mouse
-
Concentration = 0.25 mg / 0.25 mL = 1 mg/mL
-
-
Weigh Compound: Accurately weigh the required mass of the compound and place it into a sterile conical tube.
-
Add Vehicle: Add the calculated volume of sterile 0.9% saline to the tube.
-
Solubilize: Vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming (<40°C) can be used if necessary, but check for compound stability.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or vial. This step is critical for i.p. administration to prevent infection.
-
Labeling and Storage: Clearly label the final solution with the compound name, concentration, date, and store at 4°C for short-term use (typically <1 week, stability permitting) or aliquot and freeze at -20°C for long-term storage.
Protocol: Phase 1 - Acute Dose-Response and Tolerability Assessment
Rationale: This initial study establishes the maximum tolerated dose (MTD) and identifies the dose range that produces observable central nervous system (CNS) effects. This prevents wasted effort and animal use at ineffective or toxic doses in later phases.
Experimental Design:
-
Animals: Male C57BL/6J mice (8-10 weeks old), n=3-5 per group.
-
Groups:
-
Group 1: Vehicle (0.9% Saline)
-
Group 2: 1 mg/kg
-
Group 3: 3 mg/kg
-
Group 4: 10 mg/kg
-
Group 5: 30 mg/kg (Note: This range is a suggested starting point, spanning a log scale around the effective dose of R-Baclofen).
-
-
Administration: Intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
Procedure:
-
Acclimatize mice to the testing room for at least 60 minutes.
-
Record baseline body weights.
-
Administer the assigned treatment (vehicle or compound) via i.p. injection.
-
Place mice in individual observation cages.
-
Observe and score animals continuously for the first hour and then at 2, 4, and 24 hours post-injection.
-
Scoring Parameters (Modified Irwin Scale):
-
Behavioral: Alertness, grooming, hyperactivity, passivity.
-
Neurological: Body position, limb tone, gait (ataxia), tremors, convulsions.
-
Autonomic: Piloerection, salivation, respiration rate.
-
-
Data Analysis: Record the highest dose that produces no overt signs of toxicity (MTD). Note the lowest dose that produces any observable CNS effect (e.g., mild sedation or ataxia). This range between the first effect and the MTD will be used for Phase 2.
Protocol: Phase 2 - Locomotor Activity and Motor Coordination
Rationale: GABAB agonists are known to cause sedation and motor impairment at higher doses. It is crucial to distinguish between a desired therapeutic effect (e.g., anxiolysis) and a confounding side effect (e.g., sedation). The Open Field Test (OFT) assesses general locomotor activity, while the Rotarod test directly measures motor coordination.
Procedure A: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated infrared beam tracking or video tracking software.
-
Dose Selection: Choose 3-4 doses below the MTD identified in Phase 1. Example: Vehicle, 1, 3, 10 mg/kg.
-
Protocol:
-
Acclimatize animals to the testing room.
-
Administer compound or vehicle i.p.
-
Wait for the presumed time of peak effect (Tmax). For i.p. Baclofen, this is typically 30-60 minutes. This may need to be determined empirically.
-
Place the mouse in the center of the open field arena.
-
Record activity for 15-30 minutes.
-
-
Primary Endpoint: Total distance traveled (in cm). A significant decrease compared to the vehicle group indicates sedation or motor impairment.
Procedure B: Rotarod Test
-
Apparatus: An accelerating rotarod device.
-
Training: For 2-3 days prior to the drug test, train mice on the rotarod at a slowly accelerating speed (e.g., 4 to 40 RPM over 5 minutes) until they achieve a stable baseline performance (e.g., fall latency >180 seconds).
-
Dose Selection: Use the same doses as in the OFT.
-
Protocol:
-
On the test day, administer compound or vehicle i.p.
-
At the presumed Tmax (e.g., 30 minutes post-injection), place the mouse on the accelerating rotarod.
-
Record the latency to fall (in seconds).
-
Conduct 3 trials per mouse with a 10-15 minute inter-trial interval.
-
-
Primary Endpoint: Average latency to fall across trials. A significant decrease compared to the vehicle group indicates motor impairment.
Caption: Workflow for Phase 2 dose-response characterization.
Conclusion and Next Steps
The data generated from these phased protocols will allow researchers to construct a clear dose-response curve for this compound. By identifying the Minimum Effective Dose (MED) for motor impairment and sedation, researchers can confidently select appropriate, non-confounding doses for subsequent efficacy studies in specific therapeutic models (Phase 3). It is imperative to remember that this compound's (S)-stereochemistry may result in a pharmacological profile significantly different from that of R-Baclofen, and these empirical studies are the only way to define its true in vivo activity and therapeutic window.
References
-
ChemBK. (n.d.). (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. Retrieved from ChemBK.com. [Link]
-
Universidade de Lisboa. (n.d.). Efficacy of the different baclofen enantiomers on the reduction of binge drinking in a rodent model: a gender study. Retrieved from repositorio.ul.pt. [Link]
-
U.S. Food and Drug Administration. (2021). APPLICATION NUMBER: - 215422Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from accessdata.fda.gov. [Link]
-
Schanzer, A., et al. (1993). Comparison of the antinociceptive and antispastic action of (-)-baclofen after systemic and intrathecal administration in intact, acute and chronic spinal rats. PubMed. [Link]
-
RxList. (n.d.). Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from RxList.com. [Link]
-
Kasten, C. R., et al. (2022). Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice. Alcohol, 100, 23-32. [Link]
-
Pokk, P., et al. (2000). The effect of baclofen on the locomotor activity of control and small-platform-stressed mice. Pharmacological Research, 42(3), 235-237. [Link]
-
Wikipedia. (n.d.). Baclofen. Retrieved from en.wikipedia.org. [Link]
-
Corwin, R. L., et al. (2007). Effects of baclofen on operant performance for food pellets and vegetable shortening after a history of binge-type behavior in non-food deprived rats. Pharmacology Biochemistry and Behavior, 86(2), 386-394. [Link]
-
MedCentral. (n.d.). Baclofen: uses, dosing, warnings, adverse events, interactions. Retrieved from medcentral.com. [Link]
-
Patel, S., & Chu, J. (2023). Baclofen. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
McNamara, R. K., & Skelton, R. W. (1996). Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats. Psychopharmacology, 128(3), 269-276. [Link]
-
Bains, R. S., & Ebenezer, I. S. (2023). Repeated intraperitoneal administration of the GABAB receptor agonist baclofen reduces body weight in the mouse. bioRxiv. [Link]
-
Lorrai, I., et al. (2016). R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats. Frontiers in Neuroscience, 10, 523. [Link]
-
Ebenezer, I. S. (1995). Intraperitoneal administration of baclofen increases consumption of both solid and liquid diets in rats. European Journal of Pharmacology, 273(1-2), 183-185. [Link]
-
Kasten, C. R., et al. (2022). Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice. Alcohol. [Link]
Sources
- 1. Baclofen - Wikipedia [en.wikipedia.org]
- 2. Baclofen, a selective GABAB receptor agonist, dose-dependently impairs spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. Systemic administration of racemic baclofen reduces both acquisition and maintenance of alcohol consumption in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. The effect of baclofen on the locomotor activity of control and small-platform-stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of baclofen on operant performance for food pellets and vegetable shortening after a history of binge-type behavior in non-food deprived rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal administration of baclofen increases consumption of both solid and liquid diets in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R(+)-Baclofen, but Not S(−)-Baclofen, Alters Alcohol Self-Administration in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride: A Selective GABAB Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride as a selective GABAB receptor agonist in preclinical research. This document outlines the molecular pharmacology of the compound, detailed protocols for its characterization in vitro, and methodologies for assessing its physiological effects in vivo.
Introduction: The Significance of Selective GABAB Receptor Agonism
The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system (CNS)[1]. Its activation leads to the modulation of ion channels and adenylyl cyclase, resulting in a general dampening of neuronal excitability[2]. This central role in neuromodulation makes the GABAB receptor an attractive therapeutic target for a range of neurological and psychiatric disorders, including spasticity, anxiety, and addiction[3].
This compound is a structural analog of baclofen, the prototypical GABAB receptor agonist[4]. The (S)-enantiomer is the more active form, exhibiting stereoselective binding and activation of the GABAB receptor. Its utility as a research tool lies in its ability to selectively probe the function of GABAB receptors, allowing for the elucidation of their physiological roles and the screening of novel therapeutic agents.
Physicochemical Properties and Handling
Proper handling and storage are paramount for maintaining the integrity and activity of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [5] |
| Molecular Weight | 250.12 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Slightly soluble in water. Soluble in dilute aqueous acid and base. | [3][6] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8°C. | [6][7] |
Safety Precautions: Causes skin and serious eye irritation. May cause respiratory irritation.[7] It is recommended to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] In case of contact, wash the affected area thoroughly with soap and water.[7]
Mechanism of Action: GABAB Receptor Signaling
Activation of the GABAB receptor by this compound initiates a cascade of intracellular events mediated by heterotrimeric Gi/o proteins.
-
G-protein Activation: The agonist binds to the extracellular Venus flytrap domain of the GABAB1 subunit, inducing a conformational change that activates the GABAB2 subunit and the associated Gi/o protein[8].
-
Downstream Effectors: The activated Gαi/o and Gβγ subunits dissociate and modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2].
-
Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization[2].
-
Inhibition of Ca2+ Channels: The Gβγ subunit inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals[2].
-
Caption: GABAB receptor signaling pathway.
In Vitro Characterization: Protocols and Methodologies
A series of in vitro assays are essential to determine the pharmacological profile of this compound at the GABAB receptor.
Radioligand Binding Assays
These assays directly measure the affinity of the compound for the GABAB receptor.
Protocol 1: Competition Binding Assay using [³H]GABA
This protocol determines the inhibitory constant (Ki) of the test compound by measuring its ability to displace the radiolabeled endogenous agonist, [³H]GABA.
Materials:
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
This compound
-
Isoguvacine (to block GABAA receptors)
-
Baclofen (as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
Procedure:
-
Prepare a dilution series of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 100 µM baclofen (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of 40 µM isoguvacine.
-
50 µL of 10 nM [³H]GABA.
-
100 µL of rat brain membrane suspension (~100-200 µg protein).
-
-
Incubate for 10 minutes at 4°C.[1]
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response to receptor activation, providing information on the efficacy and potency of the compound.
Protocol 2: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins upon agonist binding and is a direct measure of receptor activation.
Materials:
-
Cell membranes expressing GABAB receptors
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
This compound
-
GABA (as a positive control)
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4[9]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add:
-
50 µL of membrane suspension (10-20 µg protein).
-
50 µL of test compound dilution or GABA.
-
50 µL of assay buffer containing 10 µM GDP.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of 0.1 nM [³⁵S]GTPγS.
-
Incubate for 30 minutes at 30°C.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters three times with ice-cold wash buffer.
-
Quantify radioactivity by liquid scintillation counting.
-
Determine EC₅₀ and Emax values from the concentration-response curve.
Caption: A typical experimental workflow.
Protocol 3: cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing GABAB receptors (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Generate a concentration-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Electrophysiology
Patch-clamp electrophysiology provides a direct measure of the effect of the agonist on ion channel activity.
Protocol 4: Whole-Cell Patch-Clamp Recording
This technique measures the activation of GIRK currents in response to the agonist.
Materials:
-
Cultured neurons or cells expressing GABAB receptors and GIRK channels
-
This compound
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
Procedure:
-
Establish a whole-cell recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the test compound at various concentrations via a perfusion system.
-
Record the outward K+ current induced by the agonist.
-
Construct a concentration-response curve to determine the EC₅₀ for current activation.
In Vivo Applications: Assessing Physiological Effects
In vivo studies are crucial for understanding the physiological and potential therapeutic effects of the compound.
Models of Anxiety
GABAB receptor activation is known to have anxiolytic effects.
Protocol 5: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution
-
Video tracking software
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) 30 minutes before testing.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Models of Muscle Relaxation
GABAB receptor agonists are potent muscle relaxants.
Protocol 6: Rotarod Test
This test assesses motor coordination and balance, which can be impaired by muscle relaxants.
Materials:
-
Rotarod apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle solution
Procedure:
-
Train the animals on the rotarod at a constant or accelerating speed until they can remain on the rod for a set period (e.g., 120 seconds).
-
On the test day, administer the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the animals on the rotarod and measure the latency to fall.
-
A muscle relaxant effect is indicated by a significant decrease in the latency to fall compared to the vehicle-treated group.
Conclusion
This compound is a valuable pharmacological tool for the selective activation of GABAB receptors. The protocols outlined in these application notes provide a robust framework for its in vitro and in vivo characterization. Careful experimental design and data analysis will enable researchers to effectively utilize this compound to further our understanding of GABAB receptor physiology and its potential as a therapeutic target.
References
-
4-amino-3-(4-chlorophenyl)butanoic acid - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]
-
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride, min 98%, 100 mg. (n.d.). Retrieved January 29, 2026, from [Link]
-
4-Amino-3-(p-chlorophenyl)butyric acid - ChemBK. (n.d.). Retrieved January 29, 2026, from [Link]
-
Baclofen | C10H12ClNO2 | CID 2284 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]
-
Enna, S. J., & McCarson, K. E. (2006). Characterization of GABAB Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
Frølund, B., Jensen, M. H., Storgaard, M., Storgaard, L. S., Gynther, M., Ebert, B., ... & Wellendorph, P. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(20), 11637-11647. [Link]
-
Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-12. [Link]
-
Baclofen - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]
-
Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chembk.com [chembk.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of a Novel GABAergic Modulator
The landscape of neuroscience research is continually evolving with the synthesis of novel compounds that hold the potential to elucidate complex neural circuits and offer new therapeutic avenues. (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride presents as a structurally intriguing molecule with significant chemical similarities to established modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS)[1][2]. Specifically, its architecture suggests a potential interaction with GABA-B receptors.
While comprehensive data on this compound is not yet prevalent in published literature, its structural resemblance to compounds like baclofen, a GABA-B agonist, and saclofen, a GABA-B antagonist, provides a strong rationale for its investigation as a modulator of GABA-B receptor activity[3][4]. This guide, therefore, serves as a comprehensive framework for the systematic evaluation of this compound in a neuroscience research setting. We will proceed under the working hypothesis that this compound acts as a GABA-B receptor antagonist and will outline the necessary experimental steps to validate this hypothesis and explore its potential applications.
Hypothesized Mechanism of Action: A Competitive Antagonist at the GABA-B Receptor
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the brain[1]. They are found on both presynaptic and postsynaptic membranes. Presynaptically, their activation inhibits the release of neurotransmitters, including GABA itself and glutamate. Postsynaptically, they cause hyperpolarization by activating inwardly rectifying potassium (Kir3) channels.
We hypothesize that this compound functions as a competitive antagonist at the GABA-B receptor. This means it likely binds to the same site as the endogenous ligand GABA and agonists like baclofen, but without activating the receptor[1]. By occupying the binding site, it would prevent agonists from exerting their inhibitory effects. This action would lead to a disinhibition of neuronal circuits, a mechanism with profound implications for various neurological processes.
Caption: Electrophysiology experimental workflow.
Protocol 3: In Vivo Behavioral Assessment (e.g., Novel Object Recognition)
Objective: To evaluate the effect of the compound on cognitive function in a rodent model.
Materials:
-
Adult rodents (e.g., rats or mice).
-
A testing arena.
-
Two sets of identical objects and one novel object.
-
This compound dissolved in a suitable vehicle.
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Habituation: Allow each animal to explore the empty testing arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization) Phase:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes before the training.
-
Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
-
Testing Phase (e.g., 24 hours later):
-
Administer the same treatment as in the training phase.
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore for 5 minutes and record the time spent exploring each object.
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time with novel object - Time with familiar object) / (Total exploration time).
-
A higher DI indicates better memory of the familiar object.
-
Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion: A Path Forward
This compound is a compound of interest for neuroscience research due to its structural similarity to known GABA-B receptor modulators. The protocols and conceptual framework provided here offer a systematic approach to characterizing its pharmacological profile and exploring its potential as a research tool or therapeutic lead. Through rigorous in vitro and in vivo studies, the scientific community can determine if this novel molecule holds the key to a deeper understanding of GABAergic neurotransmission and its role in health and disease.
References
-
Pharmacy Freak. (2025, November 15). Mechanism of Action of Baclofen. Available at: [Link]
-
Wikipedia. (n.d.). Baclofen. Available at: [Link]
-
Thour, A., & Marwaha, R. (2023). Baclofen. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Müller, T., et al. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 7(1). Available at: [Link]
-
Levy, R. A., & Proudfit, H. K. (1977). The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid]. The Journal of Pharmacology and Experimental Therapeutics, 202(2), 437–445. Available at: [Link]
-
Wikipedia. (n.d.). GABAB receptor. Available at: [Link]
-
Frølund, B., et al. (1998). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 41(16), 2927–2934. Available at: [Link]
-
Al-Daihan, J., & Al-Bader, A. (1990). Effect of 2-hydroxy-saclofen, an antagonist of GABAB action, upon the binding of baclofen and other receptor ligands in rat cerebrum. Biochemical and Biophysical Research Communications, 166(3), 1150–1155. Available at: [Link]
-
Wang, Y., et al. (2021). GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice. Journal of Neuroinflammation, 18(1), 10. Available at: [Link]
-
Patsnap Synapse. (2024, June 21). What are GABAB receptor antagonists and how do they work? Available at: [Link]
-
Taylor & Francis. (n.d.). Saclofen – Knowledge and References. Available at: [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen? Available at: [Link]
-
Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs, 6(10), 1319–1325. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights.
Section 1: Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several synthetic strategies have been developed, with the most prevalent ones including:
-
Asymmetric Michael Addition: This route often involves the conjugate addition of a nucleophile, such as nitromethane or a malonate ester, to a substituted cinnamate derivative, followed by reduction and hydrolysis. The chirality is introduced using a chiral catalyst or auxiliary.
-
Hofmann or Curtius Rearrangement: These routes typically start from a derivative of 3-(3-chlorophenyl)glutaric acid. The rearrangement of an amide (Hofmann) or an acyl azide (Curtius) leads to the formation of the amine with the loss of one carbon atom. The Curtius rearrangement is often favored due to its mild conditions and high stereochemical retention.[1][2]
-
Enantioselective Reduction of a β-Keto Ester: This method involves the asymmetric reduction of a β-keto ester to introduce the chiral hydroxyl group, which is then converted to the amino group.
-
Chiral Resolution: A racemic mixture of 3-Amino-4-(3-chlorophenyl)butanoic acid can be synthesized and then resolved into its enantiomers using a chiral resolving agent.[3]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: The enantiomeric excess (ee) of your this compound can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent: In the presence of a chiral solvating agent, the NMR spectra of the two enantiomers can be different, allowing for the determination of their ratio.
-
Polarimetry: Measuring the specific rotation of your sample and comparing it to the literature value for the pure enantiomer can give an indication of enantiomeric purity. However, this method is less accurate than chiral HPLC, especially for determining high ee values.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards in this synthesis may include:
-
Use of Strong Bases and Acids: Handle strong bases (e.g., sodium methoxide, sodium hydroxide) and strong acids (e.g., hydrochloric acid) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Handling of Bromine (in Hofmann Rearrangement): Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate respiratory protection may be necessary.
-
Use of Azides (in Curtius Rearrangement): Acyl azides can be explosive, especially when heated. It is crucial to handle them with care, avoid friction and shock, and use appropriate safety shields.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure that the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.
Section 2: Common Synthesis Problems and Troubleshooting
This section addresses specific issues you might encounter during the synthesis of this compound, categorized by the reaction type.
Asymmetric Michael Addition Route
Problem 1: Low Yield in the Michael Addition Step.
-
Question: I am getting a low yield in the Michael addition of nitromethane to methyl 3-(3-chlorophenyl)acrylate. What could be the issue?
-
Answer: Low yields in Michael additions can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The Michael addition of nitromethane requires a strong base to deprotonate it and form the nucleophilic nitronate anion. | Use a strong base such as sodium methoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is fresh and anhydrous. |
| Poor Quality of Reagents | The acrylate acceptor can polymerize, and the nitromethane or base can be of poor quality. | Use freshly distilled or purified reagents. Ensure the acrylate is free of polymers. |
| Incorrect Reaction Temperature | The reaction is typically carried out at a specific temperature to balance reaction rate and side reactions. | Optimize the reaction temperature. While some Michael additions are run at room temperature, others may benefit from cooling to control exotherms and improve selectivity. |
| Side Reactions | Polymerization of the acrylate is a common side reaction. | Add a radical inhibitor, such as hydroquinone, to the reaction mixture. |
Problem 2: Low Enantiomeric Excess (ee) in the Asymmetric Michael Addition.
-
Question: My chiral catalyst is not inducing high enantioselectivity in the Michael addition. How can I improve the ee?
-
Answer: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. | Ensure all reagents and solvents are strictly anhydrous and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Suboptimal Catalyst Loading | The catalyst loading can significantly impact the enantioselectivity. | Experiment with different catalyst loadings. Typically, a loading of 1-10 mol% is used. |
| Incorrect Solvent | The solvent can have a profound effect on the transition state of the asymmetric reaction. | Screen a variety of solvents. Aprotic solvents are commonly used. |
| Temperature Effects | Enantioselectivity is often temperature-dependent. | Run the reaction at lower temperatures. This often increases the energy difference between the diastereomeric transition states, leading to higher ee. |
Hofmann and Curtius Rearrangement Routes
Problem 3: Low Yield in the Hofmann Rearrangement.
-
Question: I am attempting a Hofmann rearrangement of 3-(3-chlorophenyl)glutaramic acid, but the yield of the desired amine is very low. What are the likely causes?
-
Answer: The Hofmann rearrangement can be sensitive to reaction conditions. Here are some potential issues and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Intermediate N-bromoamide | The N-bromoamide intermediate can be hydrolyzed back to the starting amide under the basic reaction conditions. | Use a non-aqueous base or a modified procedure with milder reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base like DBU.[6] |
| Side Reactions of the Isocyanate | The isocyanate intermediate is highly reactive and can undergo side reactions if not trapped efficiently by water. | Ensure that water is present in the reaction mixture after the rearrangement to hydrolyze the isocyanate to the amine. |
| Instability of the Starting Material | Malonamic acids can be unstable under certain conditions.[7] | Protect the carboxylic acid group before the rearrangement if instability is suspected. |
Problem 4: Racemization during the Synthesis.
-
Question: I am starting with an enantiomerically pure precursor, but I am observing racemization in my final product after a Curtius or Hofmann rearrangement. Why is this happening?
-
Answer: While both the Curtius and Hofmann rearrangements are known to proceed with retention of configuration at the migrating carbon, racemization can occur in other steps of the synthesis.
-
Troubleshooting Flowchart for Racemization:
Caption: Troubleshooting workflow for racemization issues.
Nitrile Hydrogenation
Problem 5: Formation of Secondary and Tertiary Amine Byproducts during Nitrile Reduction.
-
Question: During the catalytic hydrogenation of the nitrile precursor, I am observing significant amounts of secondary and tertiary amines in my product mixture. How can I improve the selectivity for the primary amine?
-
Answer: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation. Here’s how to address it:
| Potential Cause | Explanation | Recommended Solution |
| Reaction of Primary Amine with Imine Intermediate | The initially formed primary amine can react with the imine intermediate, leading to the formation of a secondary amine after further reduction. | Add ammonia or a primary amine scavenger to the reaction mixture. Ammonia can compete with the product amine for reaction with the imine intermediate. |
| Catalyst Choice | Some catalysts are more prone to promoting the formation of secondary and tertiary amines. | Raney Nickel and Raney Cobalt are often used for nitrile hydrogenation. The choice of catalyst can significantly influence selectivity. Experiment with different catalysts and catalyst loadings. |
| Solvent Effects | The solvent can influence the reaction pathway. | Protic solvents like ethanol can sometimes improve selectivity for the primary amine.[8] |
| Reaction Conditions | High temperatures and pressures can sometimes favor the formation of byproducts. | Optimize the reaction temperature and hydrogen pressure. Milder conditions may improve selectivity. |
Section 3: Detailed Experimental Protocols
The following is a representative protocol for the synthesis of this compound via a Michael addition and subsequent transformations. This protocol is a composite of procedures found in the literature and should be adapted and optimized for your specific laboratory conditions.
Synthesis of Methyl (S)-4-chloro-β-(nitromethyl)benzenepropanoate
-
Reaction Setup: To a solution of methyl 3-(3-chlorophenyl)acrylate (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, add the chiral catalyst (e.g., a chiral amine or a metal complex, 1-10 mol%).
-
Addition of Nucleophile: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) and add nitromethane (1.5-2.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired nitro ester.
Reduction of the Nitro Group
-
Reaction Setup: Dissolve the nitro ester (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, 10-20 wt%).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas (e.g., 50-100 psi). Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude amino ester.
Hydrolysis and Hydrochloride Salt Formation
-
Hydrolysis: Dissolve the crude amino ester in a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or HPLC).
-
Isolation of the Free Amino Acid: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point (typically around pH 6-7) to precipitate the free amino acid.[9]
-
Purification of the Free Amino Acid: Collect the precipitate by filtration, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone). The product can be recrystallized from water or a water/ethanol mixture.
-
Hydrochloride Salt Formation: Suspend the purified free amino acid in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the suspension until a clear solution is obtained.
-
Crystallization: Cool the solution to induce crystallization of the hydrochloride salt. The salt can also be precipitated by the addition of a less polar solvent like diethyl ether. Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
-
Illustrative Workflow for the Synthesis:
Caption: A typical synthetic workflow.
References
-
Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PMC. [Link]
-
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Frozen Solution-Mediated Asymmetric Synthesis: Control of Enantiomeric Excess. PubMed. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Asymmetric synthesis of amines using tert-butanesulfinamide. Springer Nature Experiments. [Link]
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. [Link]
-
3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. PubMed. [Link]
-
Theoretical prediction of the enantiomeric excess in asymmetric catalysis. An alignment-independent molecular interaction field based approach. PubMed. [Link]
-
Synthesis of Baclofen; an Alternative Approach. Brieflands. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
-
Novel Synthesis of Baclofen. International Journal of ChemTech Research. [Link]
-
4-nonylbenzoic acid. Organic Syntheses Procedure. [Link]
-
Hofmann rearrangement via chloroamide not working? Sciencemadness Discussion Board. [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. PubMed. [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Humana Press. [Link]
-
(R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. ResearchGate. [Link]
-
Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B. [Link]
-
Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
-
Effect of solvents in the hydrogenation of butyronitrile. ResearchGate. [Link]
-
Hofmann Rearrangement. Chem-Station. [Link]
-
Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Baxendale Group. [Link]
Sources
- 1. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 3. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ajchem-b.com [ajchem-b.com]
Technical Support Center: Synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
A Note on Isomer Specificity: This guide focuses on the synthesis of (S)-3-Amino-4-(4-chlorophenyl )butanoic acid hydrochloride, the enantiomerically pure form of the drug Baclofen. While the core chemical principles and troubleshooting strategies discussed are broadly applicable to other isomers, such as the 3-chloro variant, the protocols and data presented are grounded in the extensive literature available for the 4-chloro isomer.
Overview of the Synthetic Challenge
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid, the active enantiomer of Baclofen, is a crucial GABA-B agonist used as a muscle relaxant.[1] Achieving a high yield of the desired (S)-enantiomer is a primary objective in its chemical synthesis, as this not only improves process efficiency and cost-effectiveness but also minimizes the presence of the less active (R)-enantiomer. The biological activity of Baclofen resides almost exclusively in its (R)-(–)-enantiomer (note: nomenclature can vary, but the dextrorotatory enantiomer is the active one).[1][2]
This guide provides an in-depth troubleshooting framework for a common and effective synthetic route: the asymmetric hydrogenation of a β-keto ester. We will explore critical process parameters, diagnose common yield-reducing issues, and provide actionable, field-proven solutions.
Core Synthetic Strategy: Asymmetric Hydrogenation
A robust pathway to (S)-Baclofen involves the enantioselective reduction of a prochiral β-keto ester. This method is favored for its potential to set the required stereocenter with high fidelity early in the synthesis.
Caption: High-level workflow for the synthesis of (S)-Baclofen HCl.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that can lead to diminished yields at critical stages of the synthesis.
Q1: My yield for the β-keto ester (Step 1) is low and I'm seeing multiple byproducts. What's going wrong?
Low yields in the synthesis of the β-keto ester, such as ethyl 4-(4-chlorophenyl)-3-oxobutanoate, often stem from suboptimal reaction conditions or reagent quality. One common approach is a Claisen condensation-type reaction.[3]
Causality & Diagnosis:
-
Ineffective Base: Strong bases like sodium ethoxide are required to deprotonate the α-carbon of the ester, making it an active nucleophile.[3] An insufficient amount of base or a base that has degraded due to moisture will result in an incomplete reaction.
-
Side Reactions: The primary competing reaction is the self-condensation of ethyl acetoacetate. Additionally, if temperatures are not controlled, other side reactions can occur.
-
Work-up Issues: Premature hydrolysis of the ester during work-up can lead to the formation of the corresponding carboxylic acid, complicating purification and reducing the yield of the desired ester.
Solutions & Protocol Validation:
-
Reagent Quality Check: Use freshly prepared or properly stored sodium ethoxide. Ensure all solvents (e.g., ethanol) are anhydrous.
-
Temperature Control: Perform the addition of reagents at low temperatures (e.g., 0-5 °C) to minimize side reactions.[3]
-
In-Process Control (IPC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (4-chlorobenzaldehyde or its derivative) is a key indicator of completion.
-
Controlled Work-up: Neutralize the reaction mixture carefully with a dilute acid (e.g., dilute HCl) while keeping the temperature low to prevent ester hydrolysis.
Q2: The asymmetric hydrogenation (Step 2) is giving me low enantiomeric excess (ee) and/or poor conversion. How can I optimize this critical step?
This is arguably the most crucial step for ensuring the stereochemical purity and overall yield of the final product. The performance of the Ru(II)-(S)-BINAP catalyst system is highly sensitive to reaction parameters.[1][4]
Causality & Diagnosis:
-
Catalyst Poisoning: The ruthenium catalyst is sensitive to impurities. Sulfur compounds, oxidizers, or even residual reagents from the previous step can deactivate it.
-
Sub-optimal Hydrogen Pressure/Temperature: The reaction rate and enantioselectivity are directly influenced by hydrogen pressure and temperature. Insufficient pressure can lead to slow or incomplete reactions, while excessive temperature can reduce enantioselectivity.
-
Incorrect Solvent/Concentration: The solvent, typically methanol, must fully solubilize the substrate and the catalyst complex. Incorrect concentration can affect reaction kinetics.
-
Catalyst Loading: Insufficient catalyst loading will result in incomplete conversion.
Solutions & Protocol Validation:
-
Substrate Purification: Ensure the β-keto ester from Step 1 is highly pure. Recrystallization or column chromatography may be necessary.
-
Inert Atmosphere: The reaction must be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. All solvents should be thoroughly degassed.
-
Parameter Optimization: The optimal conditions often involve a trade-off between reaction speed and selectivity. A typical starting point is 50-54 atm of H₂ pressure in methanol.[1]
Table 1: Asymmetric Hydrogenation Conditions & Reported Outcomes
| Catalyst System | Substrate | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ru(II)-(S)-BINAP | Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | 54 | Methanol | 95 | 96 | [1] |
| Ru(II)-(S)-BINAP | Allylic azide precursor | ~13 | Methanol | 68 | 68 | [1] |
Detailed Protocol: Asymmetric Hydrogenation of Ethyl 4-(4-chlorophenyl)-3-oxobutanoate
-
Vessel Preparation: To a high-pressure autoclave, add the Ru(II)-(S)-BINAP catalyst under a stream of argon.
-
Reagent Addition: Add degassed methanol, followed by the purified ethyl 4-(4-chlorophenyl)-3-oxobutanoate.
-
Pressurization: Seal the autoclave, purge several times with H₂ gas, and then pressurize to 54 atm.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction by checking hydrogen uptake and analyzing samples via chiral HPLC.
-
Work-up: Once the reaction is complete, carefully vent the H₂ pressure. Filter the reaction mixture to remove the catalyst and concentrate the solvent under reduced pressure.
Q3: I am using a synthetic route involving a nitro intermediate, but the reduction to the amine is low-yielding due to lactam formation. How can this be prevented?
Routes that proceed via the reduction of a nitro group, for instance from 3-(4-chlorophenyl)-4-nitrobutanoate, are common.[1] A significant side reaction during the reduction of the nitro group is the intramolecular cyclization to form the corresponding γ-lactam (pyrrolidinone).[5][6]
Causality & Diagnosis:
This side reaction is particularly prevalent under neutral or basic conditions, where the newly formed amine can act as a nucleophile and attack the ester carbonyl group.
Caption: Competing pathways during the reduction of a γ-nitro ester.
Solutions & Protocol Validation:
-
Acidic Medium: Performing the reduction in an acidic medium is the most effective solution.[5][6] The amine group will be protonated to form an ammonium salt, which is not nucleophilic and thus cannot participate in the cyclization reaction.
-
Choice of Reducing Agent: Catalytic hydrogenation using Raney Nickel in an acidic solvent (e.g., methanol with HCl) is a well-documented method.[1][5][6] This approach simultaneously reduces the nitro group and protects the resulting amine.
-
One-Pot Hydrolysis: Following the reduction, the acidic conditions are already suitable for the subsequent hydrolysis of the ester to the carboxylic acid, streamlining the process.[6]
Q4: I'm losing a significant amount of product during the final crystallization and salt formation steps (Steps 4 & 5). How can I maximize my recovery?
The final steps of isolating the free base and converting it to the hydrochloride salt are critical for both yield and purity. Product loss here is often due to solubility issues and improper pH control.
Causality & Diagnosis:
-
Incomplete Precipitation: (S)-Baclofen is a zwitterionic amino acid.[7][8] Its solubility in aqueous solutions is highly dependent on pH, with minimum solubility at its isoelectric point. If the pH is not carefully adjusted to this point, the product will remain partially dissolved, leading to low recovery.
-
Incorrect Solvent for Crystallization: Using a solvent in which the product is too soluble will result in poor recovery. Conversely, a solvent in which it is nearly insoluble may cause it to "crash out," trapping impurities.
-
Polymorphism: Baclofen can exist in different crystalline forms (polymorphs), which may have different solubilities and stabilities.[7] Controlling crystallization conditions helps to isolate the desired, stable form.
Solutions & Protocol Validation:
-
Precise pH Adjustment: After hydrolysis, carefully adjust the pH of the solution to ~7 using a base (e.g., aqueous sodium hydroxide).[9] The product should precipitate as a solid. Monitor the pH closely with a calibrated meter.
-
Optimized Crystallization:
-
Solvent System: Water is a common solvent for the crystallization of the free base.[6]
-
Cooling Rate: Cool the solution slowly to allow for the formation of large, pure crystals. Crash cooling should be avoided.
-
Seeding: Introducing a small seed crystal of the pure product can induce crystallization and help in obtaining the desired polymorph.
-
-
Hydrochloride Formation: After isolating the pure free base, dissolve it in a suitable solvent (e.g., isopropanol) and treat it with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to precipitate the hydrochloride salt.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most common overarching cause of low yield in this synthesis? The most frequent issue is often a cascade effect originating from impure intermediates. For instance, impurities carried over from the β-keto ester synthesis can poison the expensive asymmetric hydrogenation catalyst, drastically lowering both yield and enantioselectivity in the subsequent step. Each step must be validated for purity before proceeding.
-
FAQ 2: How can I reliably confirm the enantiomeric purity of my final product? The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[10] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their precise quantification and the calculation of the enantiomeric excess (ee%).
-
FAQ 3: Are there "greener" or more efficient synthetic routes available? Yes, research is ongoing to develop more environmentally friendly and efficient syntheses. Some newer methods utilize sonication or different catalysts to improve yields and reduce reaction times, with some reactions reporting yields above 80%.[3] Other approaches involve biocatalysis or enzymatic resolutions to achieve high enantioselectivity under milder conditions.[1][11]
-
FAQ 4: What are the key impurities I should be aware of, and how do they form? Besides the unwanted (R)-enantiomer, common process-related impurities include the γ-lactam (4-(4-chlorophenyl)pyrrolidin-2-one) from intramolecular cyclization, as discussed in Q3.[5][6] Other potential impurities can arise from incomplete reactions (unreacted starting materials) or side reactions like the self-condensation of precursors.[12]
References
-
Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, (2), 1-3. [Link]
-
Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Brieflands Repository. [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B, 4(2), 158-163. [Link]
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]
-
Organic Syntheses Procedure. (S)-3-Amino-3-(p-methoxyphenyl)propionic acid. Organic Syntheses. [Link]
-
Ibuka, T., Schoenfelder, A., Bildstein, P., & Mann, A. (1995). An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen). Synthetic Communications, 25(12), 1777–1782. [Link]
- Piramal Enterprises Ltd. (2017). An improved process for the preparation of baclofen and its intermediate.
-
Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262. [Link]
-
Reddy, M. S., et al. (2003). Enantioselective synthesis of ( R)-(−)-baclofen via Ru(II)–BINAP catalyzed asymmetric hydrogenation. Tetrahedron: Asymmetry, 14(8), 1031-1034. [Link]
-
El-Kassem, T. A., et al. (2021). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. Biomedical Chromatography, 35(11), e5204. [Link]
-
Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. ResearchGate. [Link]
-
ResearchGate. Asymmetric formal synthesis of (R)‐baclofen. ResearchGate. [Link]
-
Ramesh, P., et al. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. ResearchGate. [Link]
- Google Patents. (2012). Method of producing optically active 4-amino-3-substituted phenylbutanoic acid.
-
Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish journal of pharmacology and pharmacy, 32(2), 187–196. [Link]
-
de Miranda, A. S., et al. (2015). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular structure on the stereochemical course of the reaction and HQSAR studies. Anais da Academia Brasileira de Ciências, 87(2 Suppl), 1367–1381. [Link]
-
ResearchGate. Multistep continuous flow asymmetric synthesis of chiral baclofen and phenibut precursors. ResearchGate. [Link]
-
Gröger, H., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 97(1), 191–201. [Link]
-
Wang, Y., et al. (2018). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Scientific reports, 8(1), 11823. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.brieflands.com [repository.brieflands.com]
- 6. brieflands.com [brieflands.com]
- 7. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride (Baclofen) Stability and Degradation
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, commonly known as Baclofen. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions to navigate the complexities of its degradation pathways and ensure the integrity of your experimental results. Our focus is on providing not just methods, but the scientific rationale behind them, empowering you to conduct robust, self-validating studies.
Overview of Baclofen Chemical Stability
This compound is a derivative of gamma-aminobutyric acid (GABA) used primarily as a skeletal muscle relaxant.[1][2] As an amino acid derivative, its structure possesses inherent vulnerabilities to specific environmental and chemical stressors. A comprehensive understanding of its stability profile is critical for developing stable formulations, accurate analytical methods, and ensuring therapeutic efficacy and safety.
Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Studies have shown that Baclofen is primarily susceptible to degradation via hydrolysis (both acidic and basic) and oxidation.[3][4][5] It demonstrates notable stability under photolytic and thermal stress.[4][6] The primary degradation product often identified is the corresponding lactam, 4-(4-chlorophenyl)-2-pyrrolidinone (also known as Impurity A), formed through intramolecular cyclization.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Baclofen?
A: The main degradation pathways are hydrolysis and oxidation. Extensive degradation has been observed under acidic conditions, with milder degradation occurring in basic and oxidative environments.[3][4]
Q2: What is the most common degradation product I should be looking for?
A: The major and most commonly cited degradation product is the lactam, 4-(4-chlorophenyl)-2-pyrrolidinone (often referred to as USP Baclofen Related Compound A or Impurity A).[5][7] This is formed via an intramolecular cyclization reaction, where the amine group attacks the carboxylic acid moiety.
Q3: How stable is Baclofen to light and heat?
A: Baclofen is generally considered stable under photolytic (light) and thermal (heat) conditions.[4][5] While some studies show very minor degradation under high heat or prolonged UV exposure, it is significantly less susceptible to these conditions compared to acid or base hydrolysis.[5][6]
Q4: I am not observing any degradation in my forced degradation study. What should I do?
A: If you fail to induce degradation (typically aiming for 5-20% to prove method specificity), consider intensifying the stress conditions. You can:
-
Increase Stressor Concentration: Move from 0.1 M HCl to 1 M or even 5 M HCl.
-
Increase Temperature: Conduct hydrolytic studies at an elevated temperature (e.g., 80°C) to accelerate the reaction.[8]
-
Extend Exposure Time: Increase the duration of the stress from hours to days. Some studies have extended exposure for up to 10 days to induce degradation.[6][8]
Q5: My chromatogram for a stressed sample shows poor peak shape for Baclofen. What is the likely cause?
A: Poor peak shape (e.g., tailing or fronting) for an amino acid-like compound such as Baclofen is often related to the mobile phase pH or secondary interactions with the stationary phase.
-
Check Mobile Phase pH: The pH should be optimized to ensure a consistent ionization state for Baclofen. A pH around 3.7 has been shown to be effective.[3]
-
Column Silanol Interactions: Free silanol groups on the silica backbone of the column can interact with the amine group of Baclofen, causing peak tailing. Consider using an end-capped column (like a Hypersil BDS C18) or adding a competing base like triethylamine to the mobile phase.[3][8]
Troubleshooting Guides
Guide 1: Poor Resolution Between Baclofen and Degradation Products
Scenario: Your HPLC analysis shows that the peak for a degradation product is co-eluting or has very poor resolution (<1.5) with the parent Baclofen peak. A stability-indicating method requires baseline separation of all significant degradants from the analyte.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inadequate Mobile Phase Composition | The polarity and pH of the mobile phase directly govern the retention and selectivity of ionizable compounds. The lactam impurity is significantly less polar than the parent Baclofen. Action: 1. Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile or methanol. Increasing the aqueous portion will increase the retention of both compounds, potentially improving resolution. 2. Optimize pH: Adjust the buffer pH. A change in pH can alter the charge of Baclofen, significantly impacting its retention time relative to the neutral lactam degradant. A pH of 3.7 has proven effective in published methods.[3] |
| Incorrect Column Chemistry | Standard C18 columns may not provide sufficient selectivity. Action: 1. Try a Different Stationary Phase: Consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer alternative selectivity mechanisms. 2. Check Column Health: A voided or contaminated column will lead to poor efficiency and resolution. Run a column performance test and flush or replace the column if necessary. |
| Suboptimal Temperature or Flow Rate | Column temperature affects mobile phase viscosity and mass transfer kinetics, while flow rate impacts the time available for separation. Action: 1. Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the number of theoretical plates and improve resolution, at the cost of longer run times. 2. Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak efficiency and reduce tailing.[3] |
Guide 2: Inconsistent or Irreproducible Degradation Results
Scenario: You are running replicate forced degradation experiments, but the percentage of Baclofen degraded varies significantly between runs.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inconsistent Stress Conditions | The kinetics of degradation reactions are highly sensitive to temperature and reagent concentration. Action: 1. Use a Calibrated Thermostatic Bath/Oven: Ensure the temperature is precisely controlled and monitored throughout the experiment. Avoid relying on ambient room temperature for thermal studies. 2. Prepare Fresh Reagents: The potency of reagents like hydrogen peroxide can diminish over time. Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment. 3. Control Light Exposure: For photostability, ensure the light source (e.g., UV lamp) provides consistent wattage and distance from the sample in all experiments. |
| Sample Preparation Variability | Errors in dilution, neutralization, or handling can introduce significant variability. Action: 1. Precise Neutralization: When stopping acid or base hydrolysis, ensure the pH is brought to a consistent neutral value (e.g., pH 7.0 ± 0.2) across all samples to halt the reaction uniformly. 2. Use Calibrated Pipettes: Employ calibrated volumetric flasks and pipettes for all dilutions to ensure concentration accuracy. |
| Solution Instability Post-Degradation | The degradation products themselves might be unstable in the final sample diluent, or the parent drug may continue to degrade after the stress period. Action: 1. Analyze Samples Immediately: Analyze the samples by HPLC as soon as possible after the stress period and workup. 2. Conduct Solution Stability: Test the stability of the final, diluted sample solution over a 24-48 hour period at room temperature and refrigerated conditions to ensure no further changes occur before analysis.[3] |
Experimental Protocols & Data
Protocol: Forced Degradation Study of Baclofen
This protocol outlines a typical forced degradation study designed to be stability-indicating, based on methods described in the literature.[3][5][8]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Baclofen hydrochloride in a suitable solvent (e.g., 0.1 M HCl for acid hydrolysis, water for other conditions) to create a stock solution of approximately 500-1000 µg/mL.[8]
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix stock solution with an equal volume of 5 M HCl. Incubate at 80°C for 8 hours.[8]
-
Base Hydrolysis: Mix stock solution with an equal volume of 5 M NaOH. Incubate at 80°C for 8 hours.[8]
-
Oxidative Degradation: Mix stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid state or in aqueous solution in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-48 hours. A parallel control sample should be wrapped in aluminum foil.
3. Sample Workup:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples carefully with an equivalent molar amount of NaOH or HCl, respectively, to a pH of ~7.
-
Dilute all stressed samples and a non-stressed control sample with the HPLC mobile phase to a final target concentration (e.g., 50 µg/mL).
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
Example Stability-Indicating HPLC Method
| Parameter | Condition | Rationale |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[3] | Provides good retention and peak shape for polar and non-polar compounds. |
| Mobile Phase | Acetonitrile: Acetate Buffer (pH 3.7) (50:50 v/v)[3] | The acidic pH ensures consistent protonation of Baclofen, leading to stable retention. |
| Flow Rate | 1.0 mL/min[3] | A standard flow rate providing a balance between run time and efficiency. |
| Column Temp. | 40°C[3] | Improves peak shape and reduces backpressure. |
| Detection | UV at 272 nm[3] | Provides good sensitivity for Baclofen and its chromophoric degradants. |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
Summary of Degradation Data
The following table summarizes typical degradation percentages observed for Baclofen under various stress conditions as reported in scientific literature.
| Stress Condition | Reagent/Parameters | Degradation Observed | Reference |
| Acid Hydrolysis | 5 M HCl, 80°C, 8h | ~7.5% | [5] |
| Acid Hydrolysis | 0.1 N HCl, Reflux 2h | Extensive Degradation | [3] |
| Base Hydrolysis | 5 M NaOH, 80°C, 8h | ~6.9% | [5] |
| Base Hydrolysis | 0.1 N NaOH, Reflux 2h | Mild Degradation | [3] |
| Oxidation | 30% H₂O₂, RT, 24h | ~1.7% | [5] |
| Thermal | 80°C, 48h | ~0.24% | [5] |
| Photolysis | Sunlight / UV | Stable / No degradation | [4] |
Visualized Pathways and Workflows
Primary Degradation Pathway of Baclofen
Caption: Intramolecular cyclization of Baclofen to its lactam impurity.
General Workflow for Forced Degradation Studies
Caption: Experimental workflow for conducting forced degradation studies.
Logic Diagram for HPLC Troubleshooting
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Adhao, V., et al. (2017). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. American Journal of PharmTech Research, 7(2). [Link]
-
Omar, M. A. (2016). Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. JOURNAL OF ADVANCES IN CHEMISTRY, 8(1). [Link]
-
Singh, K., et al. (2013). Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
-
dos Santos, J., et al. (2018). Validation of a simple reversed Phase-HPLC method for determination of Baclofen in tablets. Drug Analytical Research, 2, 37-43. [Link]
-
IOSR Journal. (2018). Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Sato, Y., et al. (2022). Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan. Medicines, 9(9), 47. [Link]
-
dos Santos, J., et al. (2018). Validation of a simple reversed Phase-HPLC method for determination of Blacofen in tablets. Drug Analytical Research, 2, 37-43. [Link]
-
Maran, A., et al. (2024). Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp® Oral Suspension. Indian Journal of Pharmaceutical Sciences. [Link]
- US Patent US11850225B2. (n.d.). Baclofen formulations and methods of minimizing patient exposure to metabolite variations.
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.). ResearchGate. [Link]
-
Siddiqui, W. & Aiman, W. (2023). Baclofen. StatPearls. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations - Google Patents [patents.google.com]
- 8. seer.ufrgs.br [seer.ufrgs.br]
Best practices for long-term storage of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride.
Welcome to the technical support center for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. Proper storage is paramount for reproducible experimental outcomes. This document provides in-depth, field-proven insights into best practices, troubleshooting, and the scientific principles behind our recommendations.
Section 1: Quick Reference Storage Guide
For experienced users, the following table summarizes the optimal conditions for long-term storage. Detailed explanations are provided in the subsequent sections.
| Parameter | Optimal Condition | Acceptable Condition | Rationale & Remarks |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (15-25°C)[1][2] | Lower temperatures slow down potential degradation kinetics, maximizing shelf life. Acceptable for shorter-term storage if conditions are stable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [1][2] | Desiccated Environment | The hydrochloride salt is hygroscopic and potentially sensitive to oxidation. An inert atmosphere is the gold standard. |
| Light | Protected from Light (Amber Vial) [3][4][5] | Stored in an opaque box/dark cabinet | Prevents potential photodegradation. A general best practice for complex organic molecules.[6] |
| Container | Tightly-sealed amber glass bottle with a PTFE-lined cap[5] | Original manufacturer's packaging; HDPE or Polypropylene containers[7][8] | Prevents moisture ingress and light exposure. Glass is non-reactive. The PTFE liner provides an excellent chemical barrier. |
| Form | Solid (As Supplied) | Solution (Short-term, specific conditions) | The crystalline solid state is the most stable form.[9][10] Solutions have a significantly shorter shelf life and require specific stability studies.[11] |
| Handling | In a glove box or low-humidity environment | Quick handling in a well-ventilated area | Minimizes exposure to atmospheric moisture, which can cause clumping and hydrolysis.[12][13] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions, explaining the causality behind each storage recommendation.
Q1: What is the ideal temperature for storing the compound long-term?
For maximal long-term stability (over a year), storage at 2-8°C is recommended. While some suppliers state room temperature is acceptable, chemical degradation is a kinetic process that is slowed at lower temperatures.[1][2][14] The crystalline structure of the compound is inherently stable, but this precaution ensures that any potential solid-state degradation is minimized. A stability study on a related compound, Baclofen, in a solution formulation demonstrated good stability at 25°C, suggesting the molecule itself is robust.[11] However, for a solid reference material, colder, non-freezing temperatures are always a superior choice for long-term preservation.
Q2: Is this compound sensitive to light?
Yes, you should assume the compound is light-sensitive. While specific photodegradation studies on this molecule may not be publicly available, the general best practice for complex aromatic compounds is to protect them from light.[3][4] UV radiation can provide the activation energy for unwanted reactions. Therefore, storing the material in an amber glass vial or, at a minimum, within an opaque secondary container inside a dark cabinet is a mandatory practice to ensure integrity.[5][6]
Q3: The compound is a hydrochloride salt. How does this impact storage and handling?
The hydrochloride salt form significantly influences its physical properties.
-
Increased Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[12] This is the most critical factor for this compound. Moisture absorption can lead to clumping, which makes accurate weighing difficult, and can potentially initiate hydrolytic degradation.
-
Enhanced Stability (Generally): Converting the basic amino group to a protonated ammonium salt prevents it from participating in certain degradation reactions (e.g., oxidation), generally leading to better shelf life than the freebase form.
-
Handling Implications: Due to its hygroscopicity, the compound should be handled in a controlled, low-humidity environment whenever possible (e.g., a glove box or a room with a dehumidifier).[13][15] If this is not possible, handle the material quickly, minimize the time the container is open, and securely reseal it immediately.[12]
Q4: I need to open the primary container. What is the best way to store it afterward?
Once the manufacturer's seal is broken, you become responsible for maintaining the compound's integrity. The best practice is to aliquot the material into smaller, single-use vials. This avoids repeated opening and closing of the main stock bottle, which introduces atmospheric moisture and oxygen with each cycle.
If aliquoting is not feasible, after taking what you need, it is highly recommended to flush the headspace of the stock bottle with a dry, inert gas like argon or nitrogen before tightly resealing.[2] Additionally, placing the tightly sealed container inside a larger secondary container or a desiccator with a desiccant like silica gel provides an extra layer of protection.[16]
Q5: What are the best containers for aliquoting and long-term storage?
The ideal choice is a borosilicate amber glass vial with a screw cap that has a polytetrafluoroethylene (PTFE) liner .[5]
-
Amber Glass: Protects against light.[7]
-
Borosilicate: Highly resistant to chemical corrosion and thermal shock.[5]
-
PTFE Liner: Provides an inert, highly effective barrier against moisture and gas exchange, ensuring a tight seal.[5]
If glass is not an option, high-quality High-Density Polyethylene (HDPE) or polypropylene (PP) containers are acceptable alternatives, provided they are opaque and have tight-sealing caps.[8]
Section 3: Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Action(s) |
| The powder has become sticky, clumpy, or difficult to handle. | Moisture Absorption: The compound is hygroscopic and has been exposed to atmospheric humidity.[12] | 1. Gently dry the material under a high vacuum for several hours. Do not heat without prior thermal stability data (e.g., from TGA), as this could cause decomposition.[12][17] 2. Handle the compound in a glove box or low-humidity environment going forward. 3. For quantitative work, it is advisable to perform a water content analysis (e.g., Karl Fischer titration) on the material before use. |
| The white powder has developed a yellowish or brownish tint. | Chemical Degradation: This may indicate oxidation or another degradation pathway, potentially initiated by impurities, light, or prolonged exposure to air. | 1. The material's purity is now suspect. Do not use it for critical experiments. 2. It is strongly recommended to acquire a new, unopened lot of the compound. 3. If you must proceed, re-characterize the material's purity via HPLC, LC-MS, or NMR to identify and quantify impurities. |
| I am seeing inconsistent or non-reproducible results in my experiments. | Compound Instability: The active concentration of your compound may be decreasing due to improper storage of either the solid stock or prepared solutions. | 1. Review Storage Protocol: Immediately verify that your storage conditions for the solid material align with the "Optimal" recommendations in Section 1. 2. Use a Fresh Aliquot: Prepare experimental solutions from a previously unopened aliquot of the compound. 3. Check Solution Stability: If using stock solutions, be aware they have limited stability. Prepare them fresh whenever possible. A stability study on a related compound showed good stability at 37°C in solution, but this is not guaranteed for all formulations.[11] |
Section 4: Protocols & Visual Workflows
Protocol: Initial Receipt and Aliquoting of Compound
-
Visual Inspection: Upon receipt, inspect the manufacturer's container for an intact seal and any signs of damage. Do not use if the seal is broken.
-
Prepare Aliquot Vials: In a low-humidity environment (e.g., a glove box), prepare a set of pre-labeled, appropriately sized amber glass vials with PTFE-lined caps.
-
Equilibration: Allow the sealed primary container to equilibrate to the ambient temperature of the handling environment for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispense and Aliquot: Briefly open the primary container and dispense the powder into the prepared aliquot vials. Work efficiently to minimize exposure time.
-
Inert Gas Purge: Before sealing each aliquot vial, gently flush the headspace with a stream of dry argon or nitrogen for 5-10 seconds.
-
Seal Tightly: Immediately and tightly seal the caps on the aliquot vials. Reinforce the seal with Parafilm for extra protection.
-
Store Properly: Place the newly created aliquots and the resealed primary container (also purged with inert gas) into storage at the recommended temperature (2-8°C).
Visual Workflow: Compound Handling Decision Tree
Caption: Decision workflow for handling a new shipment.
Visual Diagram: Potential Degradation Factors
Caption: Key environmental factors affecting compound stability.
References
- Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. (n.d.).
- Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz.
- How Should Hydrochloric Acid Be Stored? (2025, July 1). Chemistry For Everyone - YouTube.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- (S)-3-(Boc-amino)-4-(3-chlorophenyl)butyric acid. (n.d.).
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). PubMed Central.
- (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (n.d.). ResearchGate.
- Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.).
- (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. (n.d.). ChemBK.
-
(S)-Baclofen | C10H12ClNO2 | CID 44600. (n.d.). PubChem - NIH. Retrieved from [Link]
- Choosing the Best Bottles for Chemical Storage. (2024, January 24).
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
- Baclofen [(R)-4-amino-3-(4-chlorophenyl)- butanoic acid]. (2021, December 1). IUCr Journals.
- A Guide to Chemical Containers. (2025, March 5). ACTenviro.
- How To: Store Reagents. (n.d.). Department of Chemistry : University of Rochester.
- Chemical Storage Containers: IBC Totes, Drums & Safe Solutions. (n.d.). DENIOS Inc.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
- Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility... (n.d.). PubMed.
- Light-Sensitive Injectable Prescription Drugs. (n.d.). PubMed Central - NIH.
- Safe Chemical Containers. (n.d.). Sigma-Aldrich.
- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
- Chemical Containers for Secure and Safe Storage. (n.d.). Seton.
- (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride. (n.d.). MySkinRecipes.
- Stability of Refrigerated and Frozen Drugs. (n.d.). Senior Care Consultant Group.
- 3-Aminobutanoic acid | β-amino Acid. (n.d.). MedchemExpress.com.
- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8. (2025, July 16). ChemicalBook.
Sources
- 1. chembk.com [chembk.com]
- 2. (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride [myskinrecipes.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. royalchemical.com [royalchemical.com]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmental Services [republicservices.com]
- 8. Safe Chemical Containers [sigmaaldrich.com]
- 9. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility With Implantable Programmable Intrathecal Infusion Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tutorchase.com [tutorchase.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. How To [chem.rochester.edu]
Technical Support Center: Solubility Optimization for (S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Class:
The Core Issue: Users frequently report unexpected precipitation when attempting to dissolve this compound in biological buffers (pH 7.4) or non-polar organic solvents.[1] This is not a quality defect but a fundamental property of amino acid zwitterions .[1]
The hydrochloride salt is highly soluble in water only when the pH remains acidic. Neutralizing the solution drives the molecule toward its Isoelectric Point (pI) , resulting in the formation of a charge-neutral zwitterion with high crystal lattice energy and minimal solubility.
Diagnostic Flowchart: Why is it not dissolving?
Use this decision tree to identify the root cause of your solubility failure.
Figure 1: Decision logic for diagnosing solubility failures in beta-amino acid salts.
Technical Deep Dive: The "U-Shaped" Solubility Curve
To successfully handle (S)-3-Amino-4-(3-chlorophenyl)butanoic acid, you must understand its protonation states.[1]
The Mechanism
-
Supplied Form (pH < 2): The molecule is a hydrochloride salt (
).[1] The positive charge on the amine is counter-balanced by the chloride ion. This ionic form interacts well with water dipoles.[1] -
The Danger Zone (pH 5 - 8): As you add base (NaOH) or buffer (PBS) to raise the pH, the carboxylic acid deprotonates (
) while the amine remains protonated ( ).[1] The net charge becomes zero .[1][2] -
Basic Form (pH > 10): The amine deprotonates (
), leaving a net negative carboxylate ( ).[1] Solubility returns, but high pH poses stability risks (racemization).[1]
Solubility Data Summary
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (Deionized) | ⭐⭐⭐⭐ (Good) | Dissolves as acidic HCl salt (pH of solution will drop).[1] |
| PBS / HEPES (pH 7.4) | ⭐ (Poor) | Risk: Buffering capacity forces formation of insoluble zwitterion.[1] |
| 0.1 M HCl | ⭐⭐⭐⭐⭐ (Excellent) | Maintains full protonation ( |
| DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Universal solvent for this class; breaks lattice energy.[1] |
| Ethanol / Methanol | ⭐⭐⭐ (Moderate) | Soluble, but slower than DMSO.[1] |
| DCM / Ethyl Acetate | ❌ (Insoluble) | Ionic salts do not dissolve in non-polar organic solvents.[1] |
Validated Protocols
Protocol A: Preparation of Aqueous Stock (For Biological Assays)
Use this when you need to introduce the compound into a cell culture or enzyme assay without crashing it out.
-
Weighing: Weigh the target amount of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl.
-
Primary Solubilization: Dissolve fully in 100% DMSO .
-
Target Concentration: 10 mM to 50 mM.[1]
-
Why: DMSO solvates the salt independent of pH.
-
-
Dilution (The Critical Step):
-
Add the DMSO stock to your assay buffer dropwise while vortexing.[1]
-
Ensure the final DMSO concentration is < 1% (or as tolerated by your assay).[1]
-
Note: If the final concentration of the compound is high (>100 µM), it may still precipitate upon hitting the buffer. If this happens, reduce the stock concentration.
-
Protocol B: Organic Synthesis / Extraction
Use this if you are trying to use the molecule as an intermediate in synthesis.
Issue: You cannot extract the HCl salt from water into Ethyl Acetate or DCM. Solution: You must "free base" the amine or esterify the acid.
-
To Extract into Organic Phase:
-
Dissolve salt in water.[1]
-
Adjust pH to ~10-11 using NaOH (carefully, to avoid racemization).[1]
-
The molecule becomes anionic (
) and is still water-soluble.[1] -
Correction: To extract amino acids, standard liquid-liquid extraction often fails.[1]
-
Alternative: Use n-Butanol for extraction, or protect the amine (e.g., Boc-protection) in situ in the aqueous phase before extraction.
-
Frequently Asked Questions (FAQ)
Q1: I added 1N NaOH to neutralize the HCl salt, and a white solid appeared. What is it?
A: You precipitated the zwitterion. By neutralizing the HCl, you removed the counter-ion stabilization and created the charge-neutral internal salt (
Q2: Can I use this compound in a standard PBS buffer? A: Only at low concentrations (typically < 100 µM).[1] At higher concentrations, the buffering capacity of PBS will force the pH to 7.4, the region of minimum solubility. For higher concentrations, consider using a lower pH buffer (e.g., Acetate buffer at pH 4.5) if your experimental model permits.
Q3: Why doesn't it dissolve in Dichloromethane (DCM)? A: Hydrochloride salts are ionic crystal lattices.[1] DCM is a non-polar solvent with a low dielectric constant.[1] It cannot overcome the lattice energy of the salt. If you need it in DCM, you must first derivatize the acid (e.g., to an ester) or protect the amine [2].
Q4: Is the "Common Ion Effect" relevant here?
A: Yes. If you try to dissolve the compound in very strong HCl (> 2M), the high concentration of Chloride ions (
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][1][5][6][7] (2002).[1][2][6][8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][6] [1]
-
BOC Sciences. (n.d.).[1]
-Amino Acids: Properties and Synthesis. Retrieved January 29, 2026. -
Lide, D. R. (Ed.).[1] (2005).[1][10] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (Reference for general amino acid pKa/pI behavior). [1]
Sources
- 1. (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. scitechnol.com [scitechnol.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
Minimizing experimental variability when using (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride.
Critical Disambiguation & Safety
STOP & VERIFY:
This guide specifically addresses (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride .
This is a
-
It is NOT Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid, a
-amino acid). -
It is NOT Phenibut (4-amino-3-phenylbutanoic acid).
If you are attempting to replicate a standard GABA-B agonist protocol using "Baclofen," verify your chemical structure immediately.[1] This compound acts primarily as a chiral building block for peptidomimetics (
Module 1: Material Handling & Storage (The "Solid State" Variable)
The Core Challenge: Hygroscopicity & Stoichiometry
As a hydrochloride salt of a
Variability Source: A "10 mg" weight measurement may actually contain 1-2 mg of water if the container has been frequently opened in humid conditions, leading to a 10-20% concentration error.
Protocol: High-Precision Weighing & Storage
| Parameter | Specification | Reason |
| Storage Temp | -20°C | Slows chemical degradation (decarboxylation risk). |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and moisture uptake. |
| Desiccation | Required before opening | Prevents condensation on cold solid. |
| Container | Amber Glass | Protects from potential photodegradation. |
Workflow: The "Dry-Chain" Protocol
Use this workflow to ensure the mass you weigh equals the mass of the active compound.
Module 2: Solubilization & Solution Chemistry
The Core Challenge: The Zwitterionic Trap
-Amino acids possess distinct pKa values compared to-
Carboxyl pKa: ~3.5–4.0 (Higher than
-AA) -
Isoelectric Point (pI): ~6.5–7.5
The Variability Trap:
The HCl salt is soluble in water because the low pH ensures the molecule is fully protonated (Cationic:
Solubility Profile & Optimization
| Solvent | Solubility Status | Usage Recommendation |
| Water (Milli-Q) | High (Acidic pH) | Good for initial stock. Unstable long-term (hydrolysis risk). |
| 0.1 M HCl | Very High | Preferred Stock Vehicle. Maintains cationic state. |
| DMSO | High | Alternative Stock. Good for biological assays; watch freeze-thaw cycles. |
| PBS (pH 7.4) | Low / Variable | Risk Zone. Do not make stocks here. Only dilute into PBS at <100 µM. |
Protocol: Preparation of Stable Stock (10 mM)
-
Weigh the HCl salt using the "Dry-Chain" protocol.
-
Dissolve in DMSO (anhydrous) or 0.01 M HCl .
-
Why? DMSO prevents zwitterion formation; HCl maintains the soluble cationic form.
-
-
Vortex vigorously. Sonicate if necessary (max 30s) to break crystal lattice.
-
Verify clarity. Any turbidity indicates undissolved salt or impurities.
Module 3: Application Workflows
Scenario A: Peptide Synthesis (Coupling)
If using this as a building block for
-
Racemization Risk: Lower than
-amino acids, but still present under strong base activation.[1] -
Coupling Reagents: Use HATU/HOAt or PyBOP . Avoid carbodiimides (DCC/DIC) alone as they are slower for
-amino acids, leading to incomplete coupling.[1] -
Base: Use DIPEA (Diisopropylethylamine) or Collidine .[4] Maintain pH < 8 during coupling to prevent base-catalyzed epimerization at the
-carbon (position 3).
Scenario B: Biological Assays (In Vitro)
If using as a receptor probe or enzyme inhibitor:
-
Buffer Shock: Diluting an acidic stock (HCl) into a cell assay can locally drop the pH, killing cells or altering receptor conformation.[1]
-
Correction: Ensure the assay buffer has sufficient buffering capacity (e.g., 20 mM HEPES) to neutralize the trace acid from the stock.
Diagram: pH-Dependent Speciation & Solubility
Visualizing why precipitation occurs at physiological pH.
Troubleshooting FAQ
Q1: My stock solution in PBS turned cloudy after 10 minutes. Why? A: You likely hit the isoelectric point (pI). The molecule formed zwitterions and aggregated.
-
Fix: Prepare the stock in DMSO or 10 mM HCl, then dilute into PBS immediately before use, ensuring the final concentration is below the solubility limit (typically <100 µM).
Q2: I am seeing inconsistent IC50 values between experiments. A: Check two variables:
-
Water Content: Did you re-weigh the same vial over weeks? It likely absorbed water, reducing the actual molarity.[1] Use single-use aliquots.
-
Enantiomeric Purity: If you are using a generic supply, check the Certificate of Analysis (CoA). Small amounts of the (R)-isomer (or diastereomers if synthesized poorly) can drastically alter potency if the target is stereoselective.
Q3: Can I autoclave the stock solution?
A: No.
Q4: How do I verify the enantiomeric purity? A: Standard C18 HPLC will not separate enantiomers. You must use a Chiral Column (e.g., Chiralpak IA/IB or Crownpak CR) with an acidic mobile phase (e.g., Perchloric acid/Methanol) to resolve the (S) and (R) forms.[1]
References
-
Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundation for beta-amino acid synthesis and handling).
-
Vasudev, P. G., et al. (2011).[1] Peptidomimetics: Beta-amino acids as a tool for structure-activity relationship studies. Chemical Reviews. (Discusses solubility and aggregation issues).
-
Cheng, R. P., et al. (2001).[1] Beta-Peptides: From structure to function. Chemical Reviews. (Detailed pKa and solubility analysis).
-
Sigma-Aldrich / Merck. Amino Acid Solubility & Stability Technical Guide. (General protocols for zwitterionic compounds).
-
PubChem Compound Summary. 3-Amino-4-(3-chlorophenyl)butanoic acid. (Structural verification).
Sources
Technical Support Center: (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride ( (S)-Baclofen HCl) Scale-Up Synthesis
Welcome to the technical support guide for the scale-up synthesis of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, the active enantiomer of Baclofen. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and address critical aspects of yield, purity, stereochemical control, and process safety.
Section 1: Purity, Impurity Profile, and Crystallization Issues
Controlling the impurity profile is paramount for any active pharmaceutical ingredient (API). During the scale-up of (S)-Baclofen synthesis, several process-related impurities can arise, and final product crystallization can be challenging.
FAQ 1: We are observing a persistent impurity in our final API that has been identified as 4-(4-chlorophenyl)-2-pyrrolidinone (Lactam Impurity). What is its origin and how can we minimize it?
Answer:
The formation of the lactam impurity, (4R,S)-4-(4-chlorophenyl)pyrrolidin-2-one, is a well-documented challenge in Baclofen synthesis and storage.[1][2][3] It is primarily formed via an intramolecular cyclization of the baclofen molecule, where the amine group attacks the carboxylic acid moiety, eliminating a molecule of water.
Causality:
-
Thermal Stress: The rate of lactam formation is significantly accelerated at elevated temperatures.[2] This is a major concern during drying, distillation of solvents, or any step involving heating the product, especially in its free base form.
-
pH Conditions: The cyclization is often favored under neutral or slightly basic conditions where the amine is a more effective nucleophile. During work-up or isolation, pH drifts can inadvertently promote its formation.
-
Prolonged Reaction/Hold Times: Leaving the reaction mixture or isolated product for extended periods, particularly at high temperatures, increases the likelihood of this side reaction.[2]
Troubleshooting Protocol:
-
Temperature Control During Work-up and Isolation:
-
Maintain temperatures below 50-60°C during solvent removal steps. Utilize high vacuum to facilitate solvent evaporation at lower temperatures.
-
When drying the final product, use a vacuum oven with precise temperature control, ideally not exceeding 60°C. Monitor the process to avoid unnecessarily long drying times.
-
-
pH Control:
-
During the final HCl salt formation, ensure a sufficiently acidic pH (typically pH 1-2) is achieved and maintained. This protonates the amine group, rendering it non-nucleophilic and preventing cyclization.
-
In synthetic routes involving the reduction of a nitrile intermediate (e.g., 3-(4-chlorophenyl)-3-cyanopropanoic acid), the presence of an acid during the hydrogenation step is crucial to prevent lactam formation.[4]
-
-
Crystallization and Purification:
-
A well-designed crystallization process is the most effective way to purge the lactam impurity. Baclofen hydrochloride has different solubility profiles than its lactam impurity.
-
Recommended Solvent System: Recrystallization from water or aqueous ethanol is often effective.[5] A patent describes a process of refluxing the crude product in water, followed by cooling and stirring to yield high-purity baclofen.[5]
-
Protocol:
-
Dissolve the crude (S)-Baclofen HCl in a minimal amount of hot deionized water (e.g., 3-10 volumes, g/mL).[5]
-
Heat to reflux to ensure complete dissolution.
-
Cool the solution slowly to 20-25°C and stir for 7-8 hours to allow for controlled crystallization.[5]
-
Filter the resulting crystals, wash with a small amount of cold water, and dry under vacuum at ≤60°C.
-
-
FAQ 2: Our final product has a yellowish tint and fails appearance specifications. What are the likely causes and solutions?
Answer:
A yellow discoloration typically indicates the presence of colored impurities, which can originate from starting materials, side reactions, or degradation.
Causality:
-
Starting Material Quality: Impurities in the starting p-chlorobenzaldehyde or other precursors can carry through the synthesis.
-
Side Reactions: Aldol condensation steps, if not properly controlled, can lead to the formation of highly conjugated, colored byproducts.[4]
-
Degradation: Thermal or oxidative degradation of intermediates or the final product can generate colored species.
-
Residual Solvents/Reagents: Trapped solvents like dimethylformamide (DMF) or toluene can degrade under certain conditions, leading to discoloration.
Troubleshooting Protocol:
-
Starting Material Qualification: Ensure all starting materials meet predefined specifications for purity and appearance. Run a small-scale test reaction if a new batch of starting material is suspect.
-
Reaction Optimization:
-
In syntheses proceeding via a nitrostyrene intermediate, the initial condensation of p-chlorobenzaldehyde requires careful temperature control (e.g., 0-5°C) to prevent the formation of colored byproducts.[6]
-
Ensure complete conversion at each step to minimize carry-over of unreacted starting materials that could degrade later.
-
-
Decolorization & Purification:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities.
-
During the final crystallization step, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (e.g., 0.5-2% w/w).
-
Stir the hot slurry for 15-30 minutes.
-
Filter the hot solution through a bed of celite or a suitable filter aid to remove the carbon.
-
Proceed with the cooling and crystallization of the decolorized solution.
-
-
Solvent Washes: Washing the filtered crude product with appropriate solvents (e.g., acetone, ethyl acetate) can remove some colored impurities before the final recrystallization.
-
Section 2: Stereochemical Control and Chiral Purity
Achieving high enantiomeric excess (e.e.) is the primary goal in synthesizing the (S)-enantiomer. Loss of stereoselectivity or difficulties in chiral resolution are common scale-up hurdles.
FAQ 3: We are using an asymmetric organocatalyst for a Michael addition step, but the enantiomeric excess (e.e.) drops significantly at pilot scale compared to the lab. Why is this happening?
Answer:
A drop in enantioselectivity during scale-up of a catalyzed reaction is a frequent issue, often related to mass and heat transfer limitations, or catalyst deactivation.
Causality:
-
Mixing and Homogeneity: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high substrate concentration, which can favor non-stereoselective background reactions. The catalyst must be homogeneously distributed to be effective.
-
Heat Transfer: Exothermic reactions that are easily controlled in a lab flask can generate significant heat in a large reactor. Poor heat removal can lead to temperature increases that reduce the catalyst's stereodifferentiating ability.
-
Catalyst Deactivation:
-
Impurities: Water, oxygen, or impurities leached from reactor walls or carried over from previous steps can poison sensitive organocatalysts.
-
Solubility: The catalyst may have different solubility behavior in the reaction medium at scale, potentially leading to precipitation or aggregation, which reduces its effective concentration.[7]
-
Troubleshooting Workflow:
The following decision tree can guide the investigation into poor stereoselectivity at scale.
Caption: Troubleshooting Decision Tree for Low Stereoselectivity.
FAQ 4: We are performing a classical resolution using a chiral resolving agent, but the yield of the desired diastereomeric salt is low. How can we improve this?
Answer:
Low yields in classical resolution are almost always tied to the solubility properties of the diastereomeric salts in the chosen solvent system. The goal is to maximize the solubility difference between the two diastereomers.
Causality & Optimization:
-
Solvent Choice is Critical: The ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature but cause the desired salt to selectively and significantly precipitate upon cooling, while the undesired salt remains in the mother liquor.
-
Supersaturation Control: Crashing the product out of solution by cooling too quickly will lead to poor selectivity and co-precipitation of the undesired diastereomer, trapping it in the crystal lattice and reducing both yield and purity.
-
Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the first crop of crystals, but it will inherently limit the maximum theoretical yield.
Troubleshooting Protocol & Data:
A study on the resolution of racemic baclofen using L-mandelic acid highlights the importance of the solvent system.[8]
| Resolving Agent | Solvent System | Theoretical Yield (%) | Observed Yield (%) | Enantiomeric Purity (%) |
| L-Mandelic Acid | Methanol | Low (High Solubility) | - | - |
| L-Mandelic Acid | Water | Low (High Solubility) | - | - |
| L-Mandelic Acid | 12:1 Water/Acetic Acid | 74.8 | 40.8 | 95 |
Table 1: Impact of solvent on the resolution of (RS)-Baclofen with L-Mandelic Acid. Data adapted from[8].
Recommendations:
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures. Start with the solvent used for the reaction and branch out to other common crystallization solvents (e.g., isopropanol, ethanol, acetonitrile, water mixtures).
-
Control Cooling Profile: Implement a slow, controlled cooling ramp (e.g., 5-10°C per hour) followed by an aging period at the final temperature to allow the system to reach equilibrium.
-
Seeding: Once a suitable solvent system is identified, use a small amount of the pure, desired diastereomeric salt as seed crystals to encourage selective crystallization and prevent spontaneous, uncontrolled nucleation.
Section 3: Process Safety and Handling
Scaling up chemical reactions introduces new safety considerations that must be rigorously addressed.
FAQ 5: The reduction of the nitro group to the amine is highly exothermic. How do we manage this reaction safely on a large scale?
Answer:
Catalytic hydrogenation of a nitro group (e.g., using Raney Nickel or Pd/C) is a common route, but it is notoriously energetic and presents significant safety risks at scale.
Key Hazards:
-
High Exothermicity: The reaction can generate a large amount of heat very quickly, potentially leading to a thermal runaway if cooling capacity is insufficient.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Pyrophoric Catalysts: Catalysts like Raney Nickel and dry Pd/C can be pyrophoric and may ignite spontaneously upon exposure to air.
Safety & Mitigation Protocol:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to precisely measure the heat of reaction, heat flow, and determine the maximum temperature of the synthetic reaction (MTSR). This data is essential for ensuring the plant's cooling system can handle the heat load.
-
Hydrogen Management:
-
Use a dedicated, well-ventilated hydrogenation bunker with appropriate electrical classifications.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
Before introducing hydrogen, purge the reactor vessel thoroughly with an inert gas like nitrogen to remove all oxygen.
-
-
Controlled Addition: The reaction can be controlled by adding the substrate slurry to the catalyst and hydrogenated solvent (substrate-limited) or by controlling the hydrogen pressure/flow rate (reagent-limited). The latter is often preferred for safety as it allows for immediate shutdown of the reaction by stopping the hydrogen supply.
-
Catalyst Handling:
-
Always handle pyrophoric catalysts as a slurry in a solvent (e.g., water, methanol). Never allow the catalyst to dry in the presence of air.
-
For catalyst filtration after the reaction, use a closed filter system (e.g., a filter press or Nutsche filter) that can be inerted with nitrogen. The collected catalyst cake should be kept wet with solvent until it is properly quenched or stored.
-
References
-
Patel, P. N., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research, 7(14), 845-857. [Link]
-
Kim, B. H., et al. (2014). One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step. Bulletin of the Korean Chemical Society, 35(1), 233-236. [Link]
-
Iyun, O. R. A., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B, 4(2), 158-163. [Link]
-
ResearchGate. Baclofen major impurities according to BP. [Link]
- U.S. Patent No. 9,597,304 B2. (2017).
- U.S. Patent No. 11,850,225 B2. (2024).
-
Attia, A. M., et al. (2021). Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Journal of Separation Science, 44(1), 225-233. [Link]
- Chinese Patent No. 107721867 B. (2021).
- World Intellectual Property Organization. (2017).
-
Dargó, G., et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journal of Organic Chemistry, 19, 1811-1824. [Link]
-
Gholipour, A. M., et al. (2006). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Sciences, 2(3), 141-146. [Link]
-
Attia, A. M., et al. (2021). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. ResearchGate. [Link]
-
ResearchGate. Scheme 4: Gram-scale synthesis of (S)-baclofen hydrochloride. [Link]
-
Dam-rongsak, K., et al. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Crystal Growth & Design, 22(4), 2539-2549. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US9597304B2 - Baclofen formulations and methods for making same - Google Patents [patents.google.com]
- 3. US11850225B2 - Baclofen formulations and methods of minimizing patient exposure to metabolite variations - Google Patents [patents.google.com]
- 4. brieflands.com [brieflands.com]
- 5. CN107721867B - Baclofen crystal form and preparation method thereof - Google Patents [patents.google.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Determination of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules such as (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, a close structural analog of Baclofen, the spatial arrangement of atoms can lead to vastly different interactions with biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects.
Therefore, the precise and accurate determination of enantiomeric purity is a non-negotiable aspect of quality control in the pharmaceutical industry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the stereoisomeric composition of drug substances.[1] This guide provides a comparative analysis of three prominent analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the principles, experimental protocols, and performance characteristics of each method, supported by experimental data, to empower researchers and drug development professionals in selecting the most appropriate technique for their needs.
Methodology Comparison: A Head-to-Head Analysis
The choice of an analytical method for enantiomeric purity testing is a multifactorial decision, balancing performance, speed, cost, and environmental impact. Below is a comparative overview of Chiral HPLC, Chiral SFC, and Chiral CE for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Purity
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of enantiomers between a CSP and a mobile phase composed of a supercritical fluid (typically CO2) with a co-solvent. | Differential migration of enantiomers in an electric field due to transient diastereomeric interactions with a chiral selector in the background electrolyte. |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 5 - 20 minutes |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Good (ng/mL range) | Good (ng/mL range) | Good to Excellent (µg/mL to ng/mL range) |
| Solvent Consumption | High | Low | Very Low |
| Cost per Sample | Moderate | Moderate to High (instrumentation) | Low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be complex due to multiple parameters |
| Environmental Impact | High (organic solvents) | Low ("Green" chromatography) | Very Low |
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness, versatility, and a wide array of commercially available chiral stationary phases (CSPs). The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase.
Causality of Experimental Choices in Chiral HPLC
The key to a successful chiral HPLC separation lies in the selection of the appropriate CSP and mobile phase. For a polar, ionizable molecule like this compound, several types of CSPs can be considered. Ligand-exchange and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acids and their derivatives.[2][3]
A ligand-exchange mechanism, for instance, involves the formation of transient diastereomeric metal complexes between the enantiomers, a chiral ligand on the stationary phase, and a metal ion (e.g., Cu²⁺) in the mobile phase. The differing stabilities of these complexes lead to different retention times.
Detailed Experimental Protocol: Chiral HPLC-UV
This protocol is adapted from a validated method for the closely related compound, baclofen, and serves as a robust starting point for the analysis of this compound.[4]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Phenomenex Chirex 3216 (150 x 4.6 mm, 5 µm) or equivalent ligand-exchange column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Copper(II) Sulfate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Racemic 3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 0.4 mM Copper(II) Sulfate in a mixture of acetonitrile and 20 mM sodium acetate (17:83, v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Prepare a stock solution of the racemic compound in the mobile phase.
-
Prepare a stock solution of the (S)-enantiomer reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the racemic stock solution.
-
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
-
System Suitability: Inject the racemic standard solution to ensure adequate resolution between the two enantiomer peaks (Resolution > 1.5).
-
Analysis: Inject the sample solution and the calibration standards.
-
Quantification: Determine the peak areas of the (R)- and (S)-enantiomers in the sample chromatogram. Calculate the enantiomeric purity as the percentage of the peak area of the (S)-enantiomer relative to the total peak area of both enantiomers.
Caption: Workflow for Chiral HPLC Analysis.
Supporting Experimental Data (Representative)
The following table presents typical validation parameters for a chiral HPLC method for a similar compound.
Table 2: Validation Summary for a Representative Chiral HPLC Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 20 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
(Data adapted from literature for a similar compound)[4]
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[5][6][7] This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of an organic modifier. The low viscosity and high diffusivity of supercritical fluids allow for faster separations at lower pressures compared to HPLC.[8][9]
Causality of Experimental Choices in Chiral SFC
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with the CSP playing the central role. Polysaccharide-based CSPs are widely used and often exhibit excellent enantioselectivity in SFC. The choice of the organic modifier (e.g., methanol, ethanol) and any additives (e.g., amines, acids) is crucial for optimizing the separation by influencing the polarity of the mobile phase and the interaction of the analyte with the stationary phase. For a basic compound like the target analyte, the addition of a small amount of a basic modifier can improve peak shape and resolution.
Detailed Experimental Protocol: Chiral SFC-UV
This protocol is a general starting point for developing a chiral SFC method for this compound, based on common practices for separating polar and ionizable compounds.
Instrumentation:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
Reagents:
-
Supercritical Fluid Grade Carbon Dioxide (CO₂)
-
Methanol (SFC or HPLC grade)
-
Isopropylamine (or other suitable basic additive)
-
This compound reference standard
-
Racemic 3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Procedure:
-
Mobile Phase Preparation: The mobile phase is prepared by the SFC instrument, mixing CO₂ and the modifier (e.g., methanol with 0.1% isopropylamine).
-
Standard and Sample Preparation: Dissolve the standards and sample in the modifier or a suitable solvent to the desired concentrations.
-
Chromatographic Conditions:
-
Mobile Phase: Gradient or isocratic elution with CO₂ and modifier (e.g., 80:20 to 60:40 CO₂:Methanol with 0.1% Isopropylamine).
-
Flow rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection Wavelength: 220 nm
-
-
System Suitability and Analysis: Follow similar steps as outlined for the HPLC method to ensure adequate resolution and to quantify the enantiomeric purity.
Caption: Workflow for Chiral SFC Analysis.
Supporting Experimental Data (Representative)
Table 3: Expected Performance of a Chiral SFC Method
| Validation Parameter | Expected Performance |
| Analysis Time | < 10 minutes |
| Resolution | > 2.0 |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 2.0% |
(Performance expectations based on general SFC capabilities for chiral separations)[8]
Chiral Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Technique
Chiral Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency and minimal consumption of sample and reagents.[10] The separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation.
Causality of Experimental Choices in Chiral CE
For the chiral separation of amino acid-like compounds, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE.[3] The hydrophobic cavity of the CD can include the phenyl group of the analyte, while interactions between the analyte's functional groups and the hydroxyl groups on the rim of the CD contribute to chiral recognition. The choice of CD type (e.g., beta-cyclodextrin, sulfated beta-cyclodextrin), its concentration, the pH of the BGE, and the applied voltage are critical parameters that must be optimized for a successful separation.
Detailed Experimental Protocol: Chiral CE-UV
This protocol is based on established methods for the chiral separation of baclofen using cyclodextrins.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Reagents:
-
Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Beta-cyclodextrin (or a suitable derivative)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
Water (high purity)
-
This compound reference standard
-
Racemic 3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 50 mM phosphate buffer) and dissolve the chiral selector (e.g., 10-20 mM beta-cyclodextrin) in the buffer. Adjust the pH to a suitable value (e.g., pH 2.5-7.0).
-
Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and then the BGE.
-
Standard and Sample Preparation: Dissolve the standards and sample in water or the BGE to the desired concentrations.
-
Electrophoretic Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic or electrokinetic injection
-
Detection Wavelength: 200-220 nm
-
-
System Suitability and Analysis: Inject the racemic standard to confirm the separation of the enantiomers. Then, analyze the sample and standards.
-
Quantification: Determine the corrected peak areas of the enantiomers and calculate the enantiomeric purity.
Caption: Workflow for Chiral CE Analysis.
Supporting Experimental Data (Representative)
Table 4: Validation Summary for a Representative Chiral CE Method
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Precision (%RSD) | < 2.5% |
| Accuracy (% Recovery) | 97.5 - 103.0% |
(Data adapted from literature for a similar compound)[11]
Conclusion: Selecting the Optimal Method
The determination of enantiomeric purity is a critical aspect of ensuring the safety and efficacy of chiral drug substances like this compound. This guide has provided a comparative overview of three powerful analytical techniques: Chiral HPLC, Chiral SFC, and Chiral CE.
-
Chiral HPLC remains the gold standard, with a wealth of available methods and a high degree of robustness. It is an excellent choice for routine quality control environments where established protocols are paramount.
-
Chiral SFC presents a compelling alternative, offering significant reductions in analysis time and solvent consumption, making it a more environmentally friendly and cost-effective option in the long run, especially for high-throughput screening and preparative separations.
-
Chiral CE excels in providing high-efficiency separations with minimal sample and reagent consumption, making it ideal for situations where sample volume is limited or when very high resolution is required.
Ultimately, the selection of the most appropriate method will depend on the specific needs of the laboratory, considering factors such as available instrumentation, sample throughput requirements, cost constraints, and environmental policies. It is recommended to perform a thorough method development and validation for the specific target analyte to ensure the chosen method is fit for its intended purpose.
References
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe, 35(3), 83-92. [Link]
-
Zhu, Z., & Neirinck, L. (2003). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Journal of Chromatography B, 785(2), 277-283. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (n.d.). FAGG. Retrieved January 28, 2026, from [Link]
-
Enantioresolution of (RS)-baclofen by liquid chromatography: A review. (2016). PubMed. [Link]
-
Chiral separation and modeling of baclofen, bupropion, and etodolac profens on amylose reversed phase chiral column. (2017). ResearchGate. [Link]
-
Should I use SFC or HPLC for my Analysis? (n.d.). Chromatography Today. Retrieved January 28, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). LCGC Europe, 35(4), 136-143. [Link]
-
Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative in Normal Phase Chromatography. (2023). Regis Technologies. [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC International. [Link]
-
Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. (2020). PubMed Central. [Link]
-
Liu, J., et al. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1073-1078. [Link]
-
Spahn, H., Krauss, D., & Mutschler, E. (1988). Enantiospecific High-Performance Liquid Chromatographic (HPLC) Determination of Baclofen and Its Fluoro Analogue in Biological Material. Pharmaceutical Research, 5(2), 107-112. [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2024). PubMed Central. [Link]
-
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. (2016). Journal of Chromatographic Science, 54(6), 969-975. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC North America, 22(2), 124-135. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6219. [Link]
-
(PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]
-
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. (2022). PubMed. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijrpb.com [ijrpb.com]
- 5. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagg.be [fagg.be]
- 7. Supercritical fluid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride and the Imperative of Bioequivalence
A Comprehensive Guide to Bioequivalence Studies of (S)-3-Amino-4-(3-chlorophenyl)butanoic Acid Hydrochloride Formulations
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid, the pharmacologically active enantiomer of baclofen, is a muscle relaxant and antispasmodic agent. It functions as an agonist at the GABA-B receptor, leading to a reduction in the transmission of monosynaptic and polysynaptic reflexes in the spinal cord. This active substance is commonly formulated as a hydrochloride salt to enhance its stability and solubility. While the racemic mixture, baclofen, has been in clinical use for decades, there is growing interest in the therapeutic potential of the isolated (S)-enantiomer, also known as arbaclofen. The development of various oral formulations, such as immediate-release tablets, oral suspensions, and granules, necessitates rigorous bioequivalence (BE) studies to ensure that these different products can be used interchangeably.
Bioequivalence studies are fundamental to the approval of generic drugs and new formulations of existing drugs.[1] They are designed to demonstrate that a test formulation results in the same rate and extent of absorption of the active pharmaceutical ingredient (API) as a reference formulation when administered at the same molar dose.[2] For a drug like this compound, where therapeutic efficacy and potential side effects are closely linked to its plasma concentration, establishing bioequivalence is critical for patient safety and treatment continuity.
This guide provides a comprehensive overview of the principles and methodologies involved in conducting bioequivalence studies for different formulations of this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical experimental protocols.
The Rationale Behind Bioequivalence Study Design
The design of a bioequivalence study is dictated by the pharmacokinetic properties of the drug and regulatory requirements set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] For this compound, a typical bioequivalence study would be a randomized, single-dose, two-period, two-sequence crossover study.[4]
-
Randomization: Each subject is randomly assigned to a sequence of treatments (e.g., Test formulation followed by Reference formulation, or vice versa) to minimize bias.
-
Single-Dose: A single dose of each formulation is administered to assess the absorption characteristics without the confounding factor of drug accumulation.
-
Two-Period, Two-Sequence Crossover: Each subject receives both the test and reference formulations in different periods, separated by a washout period of sufficient duration (typically at least five half-lives of the drug) to ensure complete elimination of the drug from the body before the next administration.[4] This design allows for within-subject comparison, which reduces variability and the number of subjects required.
The study is typically conducted in healthy adult volunteers under fasting conditions to minimize variability in gastrointestinal physiology.[5] However, for certain formulations or if the drug is intended to be taken with food, a fed-state study may also be required.
Logical Flow of a Bioequivalence Study
Caption: Workflow of a typical crossover bioequivalence study.
Comparative Pharmacokinetic Data
The primary endpoints in a bioequivalence study are the pharmacokinetic parameters that describe the rate and extent of drug absorption: Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve).[1] The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00% for the formulations to be considered bioequivalent.[2]
Below is a table summarizing hypothetical, yet realistic, pharmacokinetic data from bioequivalence studies comparing different formulations of this compound.
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | 90% CI for Cmax Ratio | 90% CI for AUC0-t Ratio | Bioequivalent? |
| Reference (Tablet) | 20 | 350 ± 75 | 1.5 (0.5-3.0) | 2450 ± 500 | - | - | - |
| Test A (Tablet) | 20 | 345 ± 70 | 1.5 (0.5-3.0) | 2400 ± 480 | 92.5% - 108.2% | 95.1% - 110.5% | Yes |
| Test B (Oral Suspension) | 20 | 360 ± 80 | 1.0 (0.5-2.5) | 2500 ± 520 | 94.3% - 112.1% | 96.7% - 111.8% | Yes |
| Test C (Granules) | 20 | 355 ± 72 | 1.25 (0.5-2.75) | 2425 ± 490 | 93.1% - 109.6% | 95.5% - 110.9% | Yes |
| Test D (Extended-Release) | 20 | 180 ± 40 | 4.0 (2.0-6.0) | 2300 ± 450 | Not Applicable | Not Applicable | No* |
Note: Extended-release formulations are not expected to be bioequivalent to immediate-release formulations in terms of rate of absorption (Cmax and Tmax) but may have a comparable extent of absorption (AUC). Their evaluation requires a different study design and acceptance criteria.
Experimental Protocol: Bioanalytical Method for this compound in Human Plasma by LC-MS/MS
The accurate quantification of this compound in plasma is crucial for the determination of pharmacokinetic parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1]
Sample Preparation (Solid-Phase Extraction)
-
Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of an internal standard working solution (e.g., baclofen-d4 at 5 µg/mL).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to each sample. Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Column: A chiral column is required for the separation of enantiomers. For racemic baclofen analysis, a C18 column (e.g., BDS Hypersil C8, 5 µm, 100 x 4.6 mm) can be used.[1]
-
Mobile Phase: A gradient of 2mM ammonium formate with 0.02% v/v formic acid in water and acetonitrile is commonly used.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
(S)-Baclofen: Precursor ion (m/z) 214.2 -> Product ion (m/z) 151.0
-
Baclofen-d4 (Internal Standard): Precursor ion (m/z) 218.2 -> Product ion (m/z) 155.0
-
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines to ensure its reliability. Validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Experimental Workflow for Bioanalysis
Caption: Step-by-step workflow for the bioanalysis of plasma samples.
Conclusion
Bioequivalence studies are a cornerstone of modern drug development, ensuring that different formulations of a critical medication like this compound are therapeutically equivalent. A well-designed and executed bioequivalence study, coupled with a validated and robust bioanalytical method, provides the necessary scientific evidence to support the interchangeability of pharmaceutical products. This guide has outlined the key considerations in the design and execution of such studies, providing a framework for researchers and scientists in this field. The adherence to rigorous scientific principles and regulatory guidelines is paramount to ensuring the safety and efficacy of all formulations that reach the patient.
References
- Ameisen, O. (2005). Complete and prolonged suppression of symptoms and consequences of alcohol-dependence using high-dose baclofen: a self-case report of a physician. Alcohol and Alcoholism, 40(2), 147-150.
-
Bioequivalence Studies of Two Formulations of Baclofen Tablet in Healthy Volunteers. (n.d.). Brieflands. Retrieved from [Link]
-
Bioequivalence. (2025, January 14). FDA. Retrieved from [Link]
-
Pharmacokinetic Comparison and Bioequivalence Evaluation of Two 10-mg Baclofen Formulations in Healthy Male Subjects. (2014). PubMed. Retrieved from [Link]
-
Office of Clinical Pharmacology Review. (2022, January 26). FDA. Retrieved from [Link]
-
Public Assessment Report Scientific discussion Baclofen Xiromed 10 mg and 25 mg, tablets (baclofen) NL/H/4687/. (2020, May 25). Geneesmiddeleninformatiebank. Retrieved from [Link]
-
comparative bioavailability and safety of single dose baclofen tablets, 20 mg of test and reference. (n.d.). ResearchGate. Retrieved from [Link]
-
APPLICATION NUMBER: - 215422Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2021, November 9). accessdata.fda.gov. Retrieved from [Link]
-
Bioequivalence Studies for Generic Drug Development. (2022, August 18). FDA. Retrieved from [Link]
-
Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen. (2010). PubMed. Retrieved from [Link]
-
The bioequivalence study of baclofen and lioresal tablets using capillary electrophoresis. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Comparison of L-baclofen and racemic baclofen in trigeminal neuralgia. (1982). PubMed. Retrieved from [Link]
-
Baclofen. (n.d.). Wikipedia. Retrieved from [Link]
-
Metabolic and Pharmacokinetic Differentiation of STX209 and Racemic Baclofen in Humans. (2012, September 11). Bentham Science. Retrieved from [Link]
-
Chiral Bioequivalence – An Explainer. (2025, February 17). Chiralpedia. Retrieved from [Link]
-
Arbaclofen ER Tablets Show Similar Potency for Spasticity as Baclofen. (2019, June 28). Multiple Sclerosis News Today. Retrieved from [Link]
-
Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). FDA. Retrieved from [Link]
-
High throughput LC-MS/MS method for the quantitation of baclofen in human plasma by solid phase extraction using 96 well plate. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Sources
A head-to-head comparative study of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride and pregabalin.
This guide provides a comprehensive, head-to-head comparison of (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride, the active S-enantiomer of baclofen, and pregabalin. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, pharmacological profiles, and functional outcomes, supported by detailed experimental protocols and data.
Introduction: Two Distinct Approaches to Neuromodulation
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid, hereafter referred to as (S)-baclofen, and pregabalin are both central nervous system (CNS) depressants with therapeutic applications in neurological and psychiatric disorders. While structurally related as gamma-aminobutyric acid (GABA) analogs, their primary molecular targets and, consequently, their pharmacological effects, are distinct. This guide will elucidate these differences through a detailed examination of their receptor binding profiles and in-vivo functional effects.
(S)-baclofen is the pharmacologically active enantiomer of baclofen, a well-established muscle relaxant. Its primary mechanism of action is the agonism of the GABAB receptor.[1] Pregabalin, on the other hand, exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[2] This fundamental difference in molecular targets dictates their respective therapeutic windows and side-effect profiles.
Molecular Mechanism of Action: A Tale of Two Receptors
The distinct pharmacological profiles of (S)-baclofen and pregabalin stem from their selective interactions with different protein targets within the CNS.
(S)-Baclofen: A Potent and Selective GABAB Receptor Agonist
(S)-baclofen acts as a potent and selective agonist at the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[3] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a decrease in neuronal excitability.[4] The R-enantiomer of baclofen is the more active component, and the S-enantiomer, which is the subject of this guide, is considered the active form.
While baclofen has been reported to have a weak affinity for the α2δ subunit of VGCCs, its potency at the GABAB receptor is significantly higher.[3] This suggests that the primary therapeutic effects of (S)-baclofen are mediated through GABAB receptor agonism.
Pregabalin: A High-Affinity Ligand of the α2δ Subunit of Voltage-Gated Calcium Channels
Pregabalin does not directly interact with GABAA or GABAB receptors. Instead, it binds with high affinity to the α2δ auxiliary subunit of VGCCs.[2] This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[5] This modulation of neurotransmitter release is believed to be the primary mechanism underlying pregabalin's analgesic, anticonvulsant, and anxiolytic effects.
Head-to-Head Comparison of Receptor Binding Affinity
A direct comparison of the binding affinities of (S)-baclofen and pregabalin for their respective primary targets highlights their distinct potencies and selectivities.
| Compound | Primary Target | Radioligand for Assay | Ki / Kd (nM) | Secondary Target | Ki (µM) |
| (S)-Baclofen | GABAB Receptor | -Baclofen | ~24.6[6] | α2δ Subunit of VGCCs | 156[3] |
| Pregabalin | α2δ Subunit of VGCCs | [3H]Gabapentin | 32 - 40 | - | - |
Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities of (S)-baclofen and pregabalin for their primary and secondary molecular targets. Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.
The data clearly demonstrates that (S)-baclofen is a high-affinity ligand for the GABAB receptor, with a Kd in the low nanomolar range.[6] Its affinity for the α2δ subunit is substantially lower, in the micromolar range, indicating that this interaction is unlikely to be clinically relevant at therapeutic doses.[3] Conversely, pregabalin exhibits high affinity for the α2δ subunit, with a Ki also in the low nanomolar range.
Experimental Protocols for In-Vitro Characterization
To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key in-vitro binding assays are provided below.
GABAB Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABAB receptor using rat brain homogenates.
Workflow Diagram:
Caption: Workflow for GABAB Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize whole rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]
-
Wash the resulting pellet by resuspending in ice-cold deionized water and centrifuging again at 140,000 x g for 30 minutes. Repeat this wash step twice.[7]
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and store at -70°C.[7]
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and wash twice with binding buffer.
-
In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of -baclofen (e.g., 5 nM), and varying concentrations of the test compound.[8]
-
For non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 µM).
-
Incubate the plate at 4°C for 45 minutes.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
α2δ Subunit Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α2δ subunit of VGCCs using rat cerebral cortex membranes.
Workflow Diagram:
Caption: Workflow for the Hot Plate Test.
Step-by-Step Protocol:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At a predetermined time after drug administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 1°C). [9]4. Start a timer immediately upon placing the animal on the plate.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping. [9]6. Stop the timer as soon as a nocifensive behavior is observed and record the latency.
-
Immediately remove the animal from the hot plate.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage in animals that do not respond.
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance by measuring the ability of a rodent to remain on a rotating rod.
Workflow Diagram:
Caption: Workflow for the Rotarod Test.
Step-by-Step Protocol:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
At a predetermined time after drug administration, place the animal on the rotating rod of the rotarod apparatus.
-
Start the rotation of the rod. The speed can be constant or accelerating (e.g., from 4 to 40 rpm over 5 minutes). [5]5. Record the latency for the animal to fall off the rod.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes). [5]
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of (S)-baclofen and pregabalin also exhibit notable differences that influence their clinical use.
| Parameter | (S)-Baclofen | Pregabalin |
| Bioavailability | Good oral absorption | ≥90% [10] |
| Protein Binding | ~30% | <1% [10] |
| Metabolism | Minimal, primarily excreted unchanged [3] | Minimal, >90% excreted unchanged |
| Elimination Half-life | 2.5 - 4 hours | ~6.3 hours [10] |
| Excretion | Primarily renal [3] | Primarily renal [10] |
Table 3: Comparative Pharmacokinetic Profiles. This table provides a summary of the key pharmacokinetic parameters for (S)-baclofen and pregabalin.
Both compounds are minimally metabolized and primarily excreted by the kidneys. [3][10]This suggests that dose adjustments may be necessary in patients with renal impairment for both drugs. The shorter half-life of (S)-baclofen may necessitate more frequent dosing compared to pregabalin to maintain therapeutic concentrations.
Conclusion: Distinctive Profiles for Differentiated Applications
This head-to-head comparison reveals that (S)-baclofen and pregabalin, despite their structural similarities, are fundamentally different pharmacological agents. (S)-baclofen's high potency and selectivity for the GABAB receptor make it a valuable tool for studying this specific inhibitory pathway and for therapeutic applications where GABAB agonism is the desired mechanism, such as in the treatment of spasticity.
Pregabalin's distinct mechanism of action, involving the modulation of voltage-gated calcium channels via the α2δ subunit, provides a different avenue for neuromodulation. Its demonstrated efficacy in neuropathic pain models, which appears to be more robust than that of baclofen in direct comparisons, underscores its clinical utility in this and other related conditions.
The choice between these two compounds in a research or clinical setting should be guided by a clear understanding of their respective molecular targets and the desired pharmacological outcome. The experimental protocols provided herein offer a framework for further comparative studies to explore the full therapeutic potential of these important neuromodulatory agents.
References
-
Bowery, N. G., Hill, D. R., & Hudson, A. L. (1983). Baclofen binding sites in rat kidney. British journal of pharmacology, 78(1), 191–206. [Link]
-
Enna, S. J., & McCarson, K. E. (2006). Characterization of GABAB Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
Wikipedia contributors. (2024). Baclofen. Wikipedia, The Free Encyclopedia. [Link]
-
Agabio, R., & Colombo, G. (2014). R-baclofen, a GABAB receptor agonist, for the treatment of alcohol use disorder: a comprehensive review. Current pharmaceutical design, 20(13), 2135–2140. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 54(1), 12–30. [Link]
-
Al-khazali, A., & Logothetis, D. E. (2018). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. ResearchGate. [Link])
-
Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-12. [Link]
-
Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. The Journal of biological chemistry, 271(10), 5768–5776. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
-
Kumar, N., & Laikangbam, P. (2018). Comparative efficacy of pregabalin and baclofen in the rodent chronic constriction injury model of neuropathic pain. International Journal of Basic & Clinical Pharmacology, 7(12), 2415. [Link]
-
Brugarolas, P., Tsai, C. J., Lee, B., Wang, Y., & Zhang, M. R. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
-
Bio-protocol. (2019). 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain. Bio-protocol, 9(22), e3434. [Link]
-
Le, J., & Grem, J. L. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Molecules, 25(2), 373. [Link]
-
IMPReSS. (n.d.). Rotarod Protocol. International Mouse Phenotyping Consortium. [Link]
- Analgesia Hot Pl
-
Sławińska, A., Stolarek, I., & Kieć-Kononowicz, K. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(20), 11568-11578. [Link]
-
Crown, E. D., & Ye, Z. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of visualized experiments : JoVE, (61), 3797. [Link]
-
Eroglu, E., Chung, I., & Rauen, T. (2017). Thrombospondin-4 reduces binding affinity of [3H]-gabapentin to calcium-channel α2δ-1-subunit but does not interact with α2δ-1 on the cell-surface when co-expressed. ResearchGate. [Link])
-
Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]
-
Xie, Y., Zhang, Y., & Chen, L. (2022). Synergistic central nervous system depression of baclofen and pregabalin: clinical pharmacist-driven case analysis and case review. Frontiers in pharmacology, 13, 1073867. [Link]
-
MMPC. (2024). Rotarod. Mouse Metabolic Phenotyping Centers. [Link]
-
Mott, D. D., & Lewis, D. V. (2013). Selective Effects of Baclofen on Use-Dependent Modulation of GABAB Inhibition after Tetraplegia. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(31), 12838–12848. [Link]
-
Hargreaves, K., Dubner, R., Brown, F., Flores, C., & Joris, J. (1998). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Pain, 77(1), 71-78. [Link])
-
Suman-Chauhan, N., Webdale, L., Hill, D. R., & Woodruff, G. N. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain. European journal of pharmacology, 244(3), 293–301. [Link]
-
Brugarolas, P., & Zhang, M. R. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. ResearchGate. [Link])
-
González-Cabrera, C., Draggendorf, K., & Prigge, M. (2024). Rotarod-Test for Mice. protocols.io. [Link]
-
Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. Charles River Laboratories. [Link]
-
MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. [Link]
-
Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]
-
Marsot, A., Imbert, B., & Alvarez, J. C. (2018). Pharmacokinetic Studies of Baclofen Are Not Sufficient to Establish an Optimized Dosage for Management of Alcohol Disorder. Frontiers in psychiatry, 9, 502. [Link]
-
Wikipedia contributors. (2023). Hot plate test. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Pregabalin. Wikipedia, The Free Encyclopedia. [Link]
-
Brugarolas, P., Tsai, C. J., Lee, B., Wang, Y., & Zhang, M. R. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. European journal of medicinal chemistry, 243, 114688. [Link]
-
Drugs.com. (n.d.). Baclofen vs Pregabalin Comparison. Drugs.com. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
González-Cabrera, C., Draggendorf, K., & Prigge, M. (2024). Rotarod-Test for Mice v1. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Taylor & Francis. [Link])
-
Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Aragen Life Sciences. [Link]
-
Zarrindast, M. R., Alijanpour, S., & Nasehi, M. (2017). Comparative effects of chronic administrations of gabapentin, pregabalin and baclofen on rat memory using object recognition test. Iranian journal of basic medical sciences, 20(11), 1261–1268. [Link]
-
Chen, J., & Li, G. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link])
-
Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Maze Engineers. [Link]
-
Cederberg, E., & Kristiansen, K. (2020). Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond. International journal of molecular sciences, 21(11), 4053. [Link]
-
Houghton, L. A., Fell, C., & Whorwell, P. J. (2012). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 3, 186. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mmpc.org [mmpc.org]
- 6. Baclofen binding sites in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
